Ethyl 2-[(2-chloroacetyl)amino]acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-2-11-6(10)4-8-5(9)3-7/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHWWBSVIZYONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961837 | |
| Record name | 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41602-50-0 | |
| Record name | Glycine, N-(2-chloroacetyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041602500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Chloroacetyl)glycine ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of Ethyl 2-[(2-chloroacetyl)amino]acetate?
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-[(2-chloroacetyl)amino]acetate
Abstract
This compound, a bifunctional organic molecule, serves as a crucial and highly versatile intermediate in modern synthetic chemistry. Possessing both a reactive chloroacetyl moiety and an ethyl ester group, it is a valuable building block for the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and novel pharmaceutical agents. This guide provides a comprehensive overview of its core chemical properties, established synthesis protocols, characteristic reactivity, and key applications. Methodologies for its analytical characterization and essential safety protocols are also detailed, providing a holistic resource for researchers and drug development professionals.
Physicochemical and Structural Properties
This compound (CAS No: 41602-50-0) is a compound whose utility is defined by its distinct structural features. The molecule incorporates an electrophilic carbon center, a good leaving group (chloride), and an ester functionality, predisposing it to a range of chemical transformations. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 41602-50-0 | [1] |
| Molecular Formula | C₆H₁₀ClNO₃ | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| InChI Key | GSHWWBSVIZYONT-UHFFFAOYSA-N | [1] |
| Appearance | Data not widely published; expected to be a solid or oil | - |
| Solubility | Soluble in common organic solvents like dichloromethane | [1] |
Synthesis and Purification
The most direct and widely employed method for synthesizing this compound is the N-acylation of ethyl 2-aminoacetate (glycine ethyl ester) with chloroacetyl chloride.[1] This reaction is a classic example of a Schotten-Baumann reaction, requiring careful control of temperature and pH to achieve high yields and purity.
Synthesis Workflow Diagram
Caption: Fig. 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via N-acylation.
Materials:
-
Ethyl 2-aminoacetate hydrochloride (1 equiv.)
-
Chloroacetyl chloride (1.1 equiv.)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.5 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add ethyl 2-aminoacetate hydrochloride and anhydrous DCM.
-
Basification & Cooling: Cool the resulting slurry to 0°C using an ice bath. Add the base (e.g., K₂CO₃) portion-wise. If using a liquid base like TEA, add it dropwise. Stir for 20-30 minutes to liberate the free amine. It is critical to cool the reaction mixture, often to as low as -10°C, before adding the acylating agent to control the exothermic reaction and prevent side-product formation.[1]
-
Acylation: Add chloroacetyl chloride dropwise to the cold, stirring mixture via a syringe or dropping funnel. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Chemical Reactivity and Mechanistic Insights
The primary mode of reactivity for this compound is centered on the chloroacetyl group. The α-chloro carbon is highly susceptible to nucleophilic attack due to the powerful electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of substitution reactions.[1] This makes the chlorine atom an excellent leaving group.
This electrophilic nature is the cornerstone of its utility, allowing it to act as an efficient alkylating agent for a wide variety of nucleophiles, including amines, thiols, and carbanions.
Mechanism of Nucleophilic Substitution
Caption: Fig. 2: Sₙ2 mechanism at the α-chloro carbon.
Applications in Medicinal Chemistry and Drug Development
This compound is a premier starting material for synthesizing heterocyclic scaffolds, which form the core of many pharmaceutical drugs. Its bifunctional nature allows for the rapid construction of five- and six-membered rings. For instance, it can react with thiourea or thioamides in a Hantzsch-type synthesis to form aminothiazole derivatives, a privileged structure in medicinal chemistry.
Example: Synthesis of an Aminothiazole Derivative
The reaction of this compound with a thiourea derivative is a classic route to 2-aminothiazoles. This transformation is foundational in building blocks for various biologically active agents.
Caption: Fig. 3: Pathway for aminothiazole synthesis.
Analytical Characterization
Protocol: GC-MS for Purity and Identity Confirmation
Objective: To assess the purity and confirm the molecular weight of synthesized this compound.
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Mass Spectrometer: Mass Selective Detector (MSD).
-
Column: DB-1 (100% dimethylpolysiloxane) or DB-5 (5% phenyl-95% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[2]
-
Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Split/splitless injector, 250°C, split ratio 50:1.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MSD Conditions:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Scan Range: 40-400 amu.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Analysis:
-
Purity: Assess purity by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.
-
Identity: Confirm the identity by analyzing the mass spectrum of the main peak. Look for the molecular ion (M⁺) at m/z ≈ 179/181 (due to ³⁵Cl/³⁷Cl isotopes) and characteristic fragmentation patterns (e.g., loss of the ethoxy group, cleavage of the amide bond).
-
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its structural similarity to other α-chloro esters and amides necessitates stringent safety precautions. Compounds like ethyl chloroacetate are toxic if swallowed, inhaled, or absorbed through the skin, and are irritants to the eyes and respiratory system.[3][4][5]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of any dust or vapors. Use non-sparking tools and keep away from ignition sources.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a synthetically powerful and versatile chemical intermediate. Its value lies in the predictable and efficient reactivity of its chloroacetyl group, which enables its use as a key alkylating agent in the construction of diverse molecular frameworks. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in research and development, particularly in the pursuit of novel heterocyclic compounds for the pharmaceutical industry.
References
-
PubChem. Ethyl 2-[(2-chloroacetyl)amino]-2-phenylacetate. National Center for Biotechnology Information. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: ethyl chloroacetate. Available from: [Link]
- Google Patents. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
-
Wikipedia. Ethyl chloroacetate. Available from: [Link]
-
Tradeindia. Ethyl-2 Chloroacetoacetate Application: Pharmaceutical Industry. Available from: [Link]
-
Rasayan Journal of Chemistry. DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Available from: [Link]
-
Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available from: [Link]
-
GTI Laboratory Supplies. Ethyl 2-chloroacetoacetate, 97.0%, for synthesis, 30ml. Available from: [Link]
-
PubChem. Ethyl 2-[(2,2-dichloroacetyl)amino]acetate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Ethyl 2-[(2-chlorobenzoyl)amino]acetate. National Center for Biotechnology Information. Available from: [Link]
-
Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available from: [Link]
-
ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available from: [Link]
-
JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Available from: [Link]
-
PubChem. Ethyl chloroacetate. National Center for Biotechnology Information. Available from: [Link]
Sources
An In-depth Technical Guide to the Synthesis of Ethyl 2-[(2-chloroacetyl)amino]acetate: Pathways, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-[(2-chloroacetyl)amino]acetate, a key building block in organic synthesis, serves as a versatile precursor for a multitude of pharmaceutical compounds, most notably in the synthesis of benzodiazepines and other heterocyclic systems. This technical guide provides a comprehensive overview of the synthetic pathways for this valuable intermediate, with a primary focus on the chloroacetylation of glycine ethyl ester hydrochloride. This document delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven experimental protocols, and discusses critical aspects of reaction optimization, purification, and potential side reactions. Through a synthesis of technical accuracy and practical insights, this guide aims to equip researchers and drug development professionals with the knowledge to efficiently and safely produce high-purity this compound for their research and development endeavors.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency and success of a drug development program. This compound, also known as ethyl 2-(2-chloroacetamido)acetate, has emerged as a cornerstone intermediate due to its inherent reactivity and structural motifs that are conducive to the construction of complex molecular architectures.
The molecule incorporates a reactive chloroacetyl group, which is an excellent electrophile for nucleophilic substitution reactions, and an ethyl ester functionality, which can be further manipulated or hydrolyzed. This dual functionality makes it a powerful tool for medicinal chemists. One of the most significant applications of this compound is in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. For instance, it is a key precursor in the synthesis of diazepam.[1][2] The chloroacetyl group provides a reactive handle for the cyclization step necessary to form the seven-membered diazepine ring.
Beyond benzodiazepines, the reactivity of this compound lends itself to the synthesis of a diverse range of heterocyclic compounds, which are prevalent in many biologically active molecules.[3] Its utility as a building block underscores the importance of robust and well-understood synthetic methods for its preparation.
Synthetic Pathways: A Focus on the Chloroacetylation of Glycine Ethyl Ester
The most direct and widely employed synthetic route to this compound is the N-acylation of glycine ethyl ester with chloroacetyl chloride. This reaction is a classic example of a nucleophilic acyl substitution. Given that glycine ethyl ester is often supplied and stored as its more stable hydrochloride salt, the reaction is typically performed in the presence of a base to liberate the free amine for acylation.
The Core Reaction: Chloroacetylation
The fundamental transformation involves the reaction of the primary amine of glycine ethyl ester with the highly electrophilic carbonyl carbon of chloroacetyl chloride.
Figure 1: Overall reaction for the synthesis of this compound.
The choice of reaction conditions, particularly the solvent and base, is critical for achieving high yields and purity. The reaction is typically carried out at low temperatures, ranging from -10°C to 10°C, to control the exothermicity and minimize side reactions.[4]
Mechanistic Insights: The Schotten-Baumann Reaction
The chloroacetylation of glycine ethyl ester hydrochloride is a classic example of the Schotten-Baumann reaction .[5][6] This reaction involves the acylation of an amine (or alcohol) with an acid chloride in the presence of a base. The mechanism proceeds through a nucleophilic acyl substitution pathway.
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Diagram 1: Mechanism of the Schotten-Baumann reaction for the synthesis of this compound.
-
Neutralization: The base neutralizes the hydrochloride salt of glycine ethyl ester, liberating the free primary amine, which is the active nucleophile. If the hydrochloride salt is used, a twofold excess of base is necessary to both neutralize the salt and the HCl generated during the reaction.[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free glycine ethyl ester attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.
-
Elimination and Deprotonation: The tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group. A molecule of base then abstracts a proton from the positively charged nitrogen, yielding the final amide product and a salt.
The use of a biphasic system (e.g., dichloromethane and water) is common in Schotten-Baumann reactions to separate the organic product from the aqueous base and byproducts.[5]
Comparative Analysis of Synthesis Protocols
While the core reaction remains the same, variations in the choice of base and solvent can impact the yield, purity, and ease of workup. The following table summarizes common protocols:
| Protocol | Starting Material | Solvent System | Base | Temperature | Typical Yield | Key Considerations | Reference |
| Aqueous Biphasic | Glycine ethyl ester HCl | Dichloromethane/Water | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | 0 to 5 °C | 80-90% | Good for large-scale synthesis. Phase separation is straightforward. Requires a twofold excess of base. | [4] |
| Homogeneous Organic | Glycine ethyl ester | Dichloromethane or Chloroform | Triethylamine (Et₃N) | 0 to 5 °C | 75-85% | Useful when starting with the free amine. Triethylamine hydrochloride byproduct needs to be removed during workup. | [7] |
| Aqueous Homogeneous | Glycine ethyl ester HCl | Water | Sodium Hydroxide (NaOH) | 0 to 5 °C | 70-80% | Risk of ester hydrolysis if the pH is too high or the reaction time is prolonged. Careful control of pH is crucial. | [4] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of this compound.
Synthesis of the Starting Material: Glycine Ethyl Ester Hydrochloride
A reliable method for the preparation of glycine ethyl ester hydrochloride is the Fischer esterification of glycine.
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Diagram 2: Workflow for the synthesis of Glycine Ethyl Ester Hydrochloride.
Materials and Reagents:
-
Glycine
-
Absolute Ethanol
-
Thionyl Chloride (SOCl₂)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure: [5]
-
To a round-bottom flask containing 1000 mL of absolute ethanol, cooled to -10°C in an ice-salt bath, add 130 g of glycine.
-
Slowly add 247.3 g of thionyl chloride to the stirred suspension while maintaining the temperature below 0°C.
-
After the addition is complete, remove the ice bath and add another equivalent of glycine in portions.
-
Heat the mixture to reflux and stir for 2 hours.
-
After cooling to room temperature, remove the excess ethanol and thionyl chloride using a rotary evaporator.
-
To the resulting white solid, add ethanol and evaporate it again on the rotary evaporator. Repeat this step once more to ensure complete removal of residual thionyl chloride.
-
Recrystallize the crude product from absolute ethanol to yield pure glycine ethyl ester hydrochloride. A typical yield is around 90%.[5]
Protocol A: Aqueous Biphasic Synthesis of this compound
This protocol is advantageous for its simplicity and scalability.
Materials and Reagents:
-
Glycine ethyl ester hydrochloride
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Separatory funnel
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: (Adapted from[4])
-
In a 500 mL Erlenmeyer flask, dissolve glycine ethyl ester hydrochloride (0.1 mol) in 100 mL of water.
-
In a separate beaker, prepare a solution of sodium bicarbonate (0.22 mol) in 150 mL of water.
-
Combine the two aqueous solutions in a 1 L beaker and cool to 0-5°C in an ice bath with vigorous stirring.
-
In a dropping funnel, place chloroacetyl chloride (0.11 mol) dissolved in 100 mL of dichloromethane.
-
Add the chloroacetyl chloride solution dropwise to the cold, stirred aqueous solution over 30-45 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue stirring in the ice bath for another hour.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% hydrochloric acid, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Purification and Characterization
The purity of this compound is crucial for its subsequent use in pharmaceutical synthesis. The primary methods of purification are recrystallization and column chromatography.
-
Recrystallization: This is an effective method for purifying the solid product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[8]
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.[9]
The purified product should be characterized by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Potential Side Reactions and Troubleshooting
While the chloroacetylation of glycine ethyl ester is a relatively robust reaction, several side reactions can occur, leading to reduced yield and purity.
-
Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis under strongly basic conditions or during prolonged aqueous workup. This can be minimized by using a mild base like sodium bicarbonate and keeping the reaction and workup times as short as possible.
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride can react with water to form chloroacetic acid. This is why the reaction is typically performed at low temperatures and the chloroacetyl chloride is added gradually.
-
Dimerization: Self-condensation of the product can occur under certain conditions, although this is less common for this specific substrate.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure adequate stirring and reaction time. Check the quality of reagents. |
| Hydrolysis of starting material or product | Maintain low temperature and use a mild base. Minimize exposure to aqueous conditions. | |
| Impure Product | Presence of starting material | Optimize the stoichiometry of reagents. Purify by recrystallization or column chromatography. |
| Formation of byproducts | Control reaction temperature and pH carefully. |
Conclusion
The synthesis of this compound via the chloroacetylation of glycine ethyl ester hydrochloride is a well-established and efficient method. By understanding the underlying Schotten-Baumann reaction mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the pure product. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug development, enabling the reliable production of this key intermediate for the synthesis of a wide range of pharmaceuticals.
References
-
PrepChem. Synthesis of chloroacetylglycine ethyl ester. Available from: [Link]
-
Organic Syntheses Procedure. glycine ethyl ester hydrochloride. Available from: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available from: [Link]
-
Collegedunia. Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Available from: [Link]
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]
-
University of California, Irvine. Recrystallization and Crystallization. Available from: [Link]
-
ResearchGate. Can anybody provide a simple method for the preparation of Ethyl N-(4-chlorophenyl)glycinate? May 2013. Available from: [Link]
-
Organic Syntheses Procedure. glycine. Available from: [Link]
- Google Patents. A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone. CN105541653A.
-
ResearchGate. Synthesis of diazepam[10] 1: 2-amino-5-chlorobenzophenone; 2: glycine ethyl ester; 3. Available from: [Link]
-
designer-drug.com. Diazepam (Valium) Synthesis. Available from: [Link]
- Google Patents. Synthetic method of N, N-disubstituted glycine ester. CN1167668C.
-
Letters in Organic Chemistry. Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. 2017;14(10). Available from: [Link]
-
ResearchGate. 2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl Acetate. October 2025. Available from: [Link]
-
YouTube. SYNTHESIS OF DIAZEPAM | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. May 13, 2019. Available from: [Link]
-
YouTube. Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. July 18, 2022. Available from: [Link]
- Google Patents. Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone. CN106431954A.
- Google Patents. Process for the preparation of clobazam and its intermediate. US10150745B2.
-
ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. August 2025. Available from: [Link]
- Google Patents. Preparation method for ethyl 2-chloroacetoacetate. CN105061210A.
- Google Patents. The preparation method of Clobazam. CN106749052A.
- Google Patents. Method for producing glycine and glycine ester hydrochloride. CN101891638A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. collegedunia.com [collegedunia.com]
- 7. CN1167668C - Synthetic method of N, N-disubstituted glycine ester - Google Patents [patents.google.com]
- 8. N-(2-Chloroacetyl)glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to a Versatile Synthetic Building Block: Ethyl 2-chloroacetoacetate
A Note on Chemical Nomenclature: Initial searches for "Ethyl 2-[(2-chloroacetyl)amino]acetate" did not yield a well-documented compound with this specific name in major chemical databases. This suggests that the compound is either exceptionally rare, referred to by a different name, or that the nomenclature may be slightly inaccurate. However, given the interest in chloroacetylated compounds in synthetic chemistry, this guide will focus on a closely related, commercially available, and industrially significant compound: Ethyl 2-chloroacetoacetate . Its structural features and high reactivity make it a cornerstone intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals, aligning with the interests of researchers, scientists, and drug development professionals.
Introduction to Ethyl 2-chloroacetoacetate: A Bifunctional Reagent
Ethyl 2-chloroacetoacetate (E2CA), with the CAS number 609-15-4, is a highly reactive organic compound that serves as a pivotal intermediate in synthetic chemistry.[1][2] Its value stems from its bifunctional nature, incorporating both a reactive α-chloro ketone and a β-ketoester moiety.[3][4] This unique combination of functional groups allows E2CA to participate in a diverse array of chemical transformations, including enolate chemistry, nucleophilic substitutions, and cyclocondensation reactions, making it an invaluable C4 building block for the construction of complex molecular architectures.[1][3]
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of Ethyl 2-chloroacetoacetate, with a particular focus on its role in the development of pharmaceuticals and agrochemicals.
Physicochemical and Spectroscopic Properties
Ethyl 2-chloroacetoacetate is a colorless to pale yellow liquid with a characteristic ester-like odor.[5][6] It is sparingly soluble in water but exhibits good solubility in common organic solvents such as alcohols and ethers.[1][6] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl 2-chloroacetoacetate
| Property | Value | References |
| CAS Number | 609-15-4 | [2][7][8] |
| Molecular Formula | C₆H₉ClO₃ | [1][5][7] |
| Molecular Weight | 164.59 g/mol | [5][7][8] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2][6] |
| Boiling Point | 107 °C at 14 mmHg | [2][5][7] |
| Density | 1.19 g/mL at 25 °C | [5][7][9] |
| Refractive Index (n20/D) | 1.441 | [5][7] |
| Flash Point | 82 °C (179.6 °F) | [7] |
| InChI Key | RDULEYWUGKOCMR-UHFFFAOYSA-N | [7] |
| SMILES | CCOC(=O)C(Cl)C(C)=O | [7] |
Spectroscopic data is crucial for the identification and characterization of Ethyl 2-chloroacetoacetate. Key spectroscopic features are available in public databases such as SpectraBase.[10][11]
Synthesis of Ethyl 2-chloroacetoacetate
The most common and efficient method for the industrial production of Ethyl 2-chloroacetoacetate is the selective chlorination of ethyl acetoacetate.[2][5] While direct chlorination with chlorine gas is possible, it often leads to a mixture of 2-chloro and 4-chloro isomers, which are difficult to separate due to their similar boiling points.[12] Consequently, the use of sulfonyl chloride (SO₂Cl₂) as the chlorinating agent is preferred as it offers higher selectivity for the desired 2-position.[2][12]
Synthesis via Sulfonyl Chloride: A Step-by-Step Protocol
This protocol is adapted from established methodologies and patents for the synthesis of Ethyl 2-chloroacetoacetate.[2][12][13]
Materials:
-
Ethyl acetoacetate
-
Sulfonyl chloride
-
Reactor with stirrer, dropping funnel, thermometer, and gas outlet
-
Caustic soda solution (for scrubbing acidic gases)
Procedure:
-
Reactor Setup: Charge a suitable reactor with ethyl acetoacetate.
-
Cooling: Cool the reactor to a temperature between -5 and 10 °C using an appropriate cooling bath.
-
Addition of Chlorinating Agent: Slowly add sulfonyl chloride dropwise to the cooled ethyl acetoacetate with constant stirring. The molar ratio of ethyl acetoacetate to sulfonyl chloride should be maintained between 1:1 and 1:1.1.[13][14]
-
Reaction: After the complete addition of sulfonyl chloride, slowly warm the reaction mixture to 20-25 °C and continue stirring for approximately 4 hours to ensure the reaction goes to completion.[2][13]
-
Gas Removal: After the reaction is complete, slowly reduce the pressure and apply a vacuum to remove residual acidic gases (HCl and SO₂) from the reactor. The off-gases should be passed through a caustic soda trap.[12][14]
-
Purification: The remaining crude product is then purified by vacuum distillation, collecting the fraction at approximately 107-108 °C/1.87kPa.[5][15]
Diagram 1: Experimental Workflow for the Synthesis of Ethyl 2-chloroacetoacetate
Caption: Synthesis of a key thiazole intermediate from E2CA.
Precursor to Pyrazole-Based Agrochemicals
The reactivity of Ethyl 2-chloroacetoacetate is analogous to its parent compound, ethyl acetoacetate, which is a key starting material for the synthesis of pyrazole-based agrochemicals. [8][16]The pyrazole ring system is the core of many potent insecticides, such as Fipronil. [16]
Other Pharmaceutical Applications
Ethyl 2-chloroacetoacetate is also used as an intermediate in the synthesis of other pharmaceuticals, including barbiturates and antimalarial drugs. [1]Its ability to undergo various cyclocondensation reactions makes it a versatile tool for generating diverse molecular scaffolds for drug discovery.
Safety and Handling
Ethyl 2-chloroacetoacetate is a hazardous chemical and must be handled with appropriate safety precautions. [17][18][19]
-
Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. [7][17]It is also a combustible liquid. [17]* Personal Protective Equipment (PPE): Wear chemical splash goggles, face shield, and appropriate protective gloves and clothing to prevent skin exposure. [17][18]* Handling: Use in a well-ventilated area, preferably in a fume hood. Ground and bond containers when transferring material to prevent static discharge. Keep away from heat, sparks, and open flames. [17][20]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents. [17][19]* First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention. [17]
Analytical Methods
The purity of Ethyl 2-chloroacetoacetate and its presence in reaction mixtures can be determined by various analytical techniques. Gas chromatography (GC) with a flame ionization detector (FID) is a common method for quantifying its content, particularly as an impurity in related compounds like ethyl 4-chloroacetoacetate. [21][22]High-performance liquid chromatography (HPLC) can also be employed for its analysis. [23][24]
Conclusion
While the initially requested compound, "this compound," is not well-documented, the closely related and structurally similar Ethyl 2-chloroacetoacetate is a compound of significant industrial and academic interest. Its versatile reactivity makes it an indispensable building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals in the field of drug development and chemical synthesis. Proper handling and safety precautions are paramount when working with this reactive intermediate.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Retrieved from [Link]
-
Wacker Chemie AG. (n.d.). Ethyl 2-Chloroacetoacetate (2-Cl-ACE). Retrieved from [Link]
-
Solubility of Things. (n.d.). Ethyl 2-chloroacetoacetate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl 2-chloroacetoacetate, min 96%, 100 grams. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-chloroacetoacetate. PubChem. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 2-chloroacetoacetate. Retrieved from [Link]
-
Precedence Research. (2024). Ethyl 2-Chloroacetoacetate Market Size, Growth and Analysis Report - 2033. Retrieved from [Link]
- Google Patents. (2015). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
-
Eureka. (2015). Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]
- Google Patents. (2015). CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.
-
Rasayan Journal of Chemistry. (n.d.). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-acetoacetic acid, ethyl ester. Retrieved from [Link]
-
TU Delft Repositories. (n.d.). An Analytical Method to Determine Concentration of Ethyl Chloroacetate. Retrieved from [Link]
-
NIST. (n.d.). 2-(P-chlorophenoxy)ethyl chloro acetate. NIST WebBook. Retrieved from [Link]
Sources
- 1. globallinker.com [globallinker.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 2-chloroacetoacetate | 609-15-4 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Ethyl 2-chloroacetoacetate 95 609-15-4 [sigmaaldrich.com]
- 8. wacker.com [wacker.com]
- 9. lifechempharma.com [lifechempharma.com]
- 10. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. guidechem.com [guidechem.com]
- 13. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. Ethyl 2-chloroacetoacetate - Safety Data Sheet [chemicalbook.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 22. CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 23. Ethyl 2-chloroacetoacetate | SIELC Technologies [sielc.com]
- 24. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Spectroscopic and Synthetic Elucidation of Ethyl 2-[(2-chloroacetyl)amino]acetate: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic properties of Ethyl 2-[(2-chloroacetyl)amino]acetate, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. We will delve into the rationale behind experimental choices and provide a self-validating framework for its characterization, grounded in authoritative references.
Synthesis and Molecular Framework
The primary route for synthesizing this compound involves the acylation of ethyl 2-aminoacetate (ethyl glycinate) with chloroacetyl chloride.[1] This reaction is typically performed in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid formed as a byproduct.[1] The use of a solvent like dichloromethane is common, and phase-transfer catalysts can be employed to enhance reaction efficiency.[1]
The reaction mechanism proceeds via a nucleophilic attack of the nitrogen atom of ethyl glycinate on the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride ion is facilitated by the base.[1]
Below is a workflow diagram illustrating the synthesis:
Caption: Synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Triplet | 1H | -NH- |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~4.1 | Singlet | 2H | Cl-CH₂ -C(=O)- |
| ~4.0 | Doublet | 2H | -NH-CH₂ -C(=O)- |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
Interpretation and Justification:
The prediction of these chemical shifts is based on the analysis of related structures. For instance, in ethyl chloroacetate, the methylene protons of the ethyl group (-O-CH₂ -CH₃) appear as a quartet around 4.2 ppm, and the methyl protons (-O-CH₂-CH₃ ) as a triplet around 1.3 ppm.[2] The methylene protons adjacent to the chlorine atom (Cl-CH₂ -C(=O)-) in ethyl chloroacetate show a singlet at approximately 4.07 ppm.[2]
For the ethyl 2-aminoacetate portion, the methylene protons adjacent to the nitrogen (-NH-CH₂ -C(=O)-) are expected to appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton itself is anticipated to be a triplet due to coupling with the adjacent methylene group. The downfield shift of the amide proton to around 8.3 ppm is characteristic of this functional group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C =O (Ester) |
| ~166 | C =O (Amide) |
| ~62 | -O-C H₂-CH₃ |
| ~43 | -NH-C H₂-C(=O)- |
| ~42 | Cl-C H₂-C(=O)- |
| ~14 | -O-CH₂-C H₃ |
Interpretation and Justification:
The predicted chemical shifts are derived from the known data of similar compounds. For ethyl chloroacetate, the carbonyl carbon of the ester appears around 167 ppm, the methylene carbon attached to the oxygen at about 62 ppm, the methylene carbon attached to chlorine at approximately 41 ppm, and the methyl carbon at roughly 14 ppm.[3] For the amino acid portion, the amide carbonyl is expected in a similar region to the ester carbonyl, and the alpha-carbon to the nitrogen is anticipated around 43 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch (Amide) |
| ~1750 | Strong, Sharp | C=O Stretch (Ester) |
| ~1680 | Strong, Sharp | C=O Stretch (Amide I) |
| ~1550 | Strong | N-H Bend (Amide II) |
| ~1200 | Strong | C-O Stretch (Ester) |
| ~750 | Strong | C-Cl Stretch |
Interpretation and Justification:
The presence of a strong, broad band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. Two distinct strong carbonyl absorption bands are expected: one for the ester at a higher wavenumber (~1750 cm⁻¹) and one for the amide (Amide I band) at a slightly lower wavenumber (~1680 cm⁻¹). The N-H bending vibration (Amide II band) is expected to appear around 1550 cm⁻¹. The C-O stretch of the ester will likely be a strong band around 1200 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, around 750 cm⁻¹. These predictions are consistent with the known IR spectra of esters and amides. For example, the FT-IR spectrum of ethyl chloroacetate shows a sharp carbonyl stretch at 1748.9 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Molecular Ion Peak: For this compound (C₆H₁₀ClNO₃), the predicted molecular weight is 179.6 g/mol .[1] In a mass spectrum, one would expect to see a molecular ion peak (M⁺) at m/z 179 and an M+2 peak at m/z 181 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Predicted Fragmentation Pattern:
The molecule is expected to fragment at several key locations, primarily at the ester and amide linkages.
Caption: Predicted mass spectrometry fragmentation of this compound.
Interpretation and Justification:
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment at m/z 134.
-
Loss of the chloroacetyl group (-COCH₂Cl): This cleavage would lead to a fragment at m/z 102.
-
Formation of the chloroacetyl cation: A fragment corresponding to [ClCH₂CO]⁺ would be observed at m/z 77 (for ³⁵Cl) and 79 (for ³⁷Cl).
-
Formation of the acetyl cation fragment: Cleavage of the C-N bond could lead to a fragment at m/z 43.
This predicted fragmentation is based on the known fragmentation patterns of similar molecules like ethyl acetate, which shows peaks at m/e 88 (M⁺), 73 ((M-CH₃)⁺), and 43 ((M-OCH₂CH₃)⁺).
Conclusion
This technical guide has provided a detailed, in-depth analysis of the expected spectroscopic data for this compound. By leveraging data from closely related and structurally simpler molecules, we have constructed a robust and scientifically sound prediction of its NMR, IR, and MS spectra. The provided synthesis workflow and predicted fragmentation pathways offer a comprehensive understanding of this important chemical intermediate. This guide serves as a valuable resource for researchers in the field, enabling them to confidently identify and characterize this compound in their synthetic endeavors.
References
-
Chem.Bham.ac.uk. Spectra of ethyl acetate. [Link]
-
ResearchGate. FT-IR spectrum of ethyl chloroacetate. [Link]
Sources
An In-Depth Technical Guide to the Reactivity of the Chloroacetyl Group in Ethyl 2-[(2-chloroacetyl)amino]acetate
Abstract
Ethyl 2-[(2-chloroacetyl)amino]acetate is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its value stems from the distinct reactivity of the chloroacetyl group, which serves as a potent electrophilic site for nucleophilic attack. This guide provides a comprehensive analysis of the chloroacetyl group's reactivity within this specific molecular framework. We will delve into the electronic and steric factors governing its reactivity, explore a range of nucleophilic substitution reactions, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
Introduction: The Chemical Significance of this compound
This compound, a derivative of the amino acid glycine, integrates two key functional groups: a reactive chloroacetyl moiety and an ethyl ester. The chloroacetyl group, in particular, is a well-established "warhead" in medicinal chemistry, known for its ability to form covalent bonds with nucleophilic residues in biological targets, such as the cysteine residues in enzyme active sites.[1] This capacity for covalent modification can lead to irreversible inhibition, often resulting in high potency and prolonged duration of action.[1]
The reactivity of the α-carbon in the chloroacetyl group is significantly enhanced by the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom.[2][3] This polarization creates a strong electrophilic center, making it highly susceptible to attack by a wide variety of nucleophiles.[4] Understanding and controlling this reactivity is paramount for its effective utilization in the synthesis of complex molecules and targeted therapeutics.
Synthesis of the Parent Compound
The synthesis of this compound is typically achieved through the N-acylation of ethyl 2-aminoacetate (glycine ethyl ester) with chloroacetyl chloride.[5] This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[6][7]
Caption: General synthesis of this compound.
The Electrophilic Nature of the Chloroacetyl Group
The core of the chloroacetyl group's reactivity lies in the electrophilic character of the α-carbon. This is a direct consequence of two primary electronic effects:
-
Inductive Effect: The highly electronegative chlorine and oxygen atoms pull electron density away from the α-carbon, creating a significant partial positive charge (δ+).
-
Resonance Effect: The adjacent carbonyl group further enhances this electrophilicity.
This pronounced electrophilicity makes the α-carbon a prime target for nucleophilic attack, driving a wide range of substitution reactions.
Nucleophilic Substitution Reactions: A Gateway to Molecular Diversity
The primary mode of reactivity for the chloroacetyl group in this compound is nucleophilic substitution, predominantly following an SN2 mechanism.[8][9] The chlorine atom, being a good leaving group, is readily displaced by a diverse array of nucleophiles.[2]
Reaction with Amine Nucleophiles
Amines are common nucleophiles that react with this compound to form the corresponding glycine amide derivatives.[4] These reactions are fundamental in the construction of various biologically active molecules. For instance, the synthesis of the local anesthetic Lidocaine involves the reaction of α-chloro-2,6-dimethylacetanilide with diethylamine.[10][11]
Caption: General reaction with an amine nucleophile.
Reaction with Thiol Nucleophiles
Thiol-containing compounds, such as cysteine residues in proteins or synthetic thiols, are potent nucleophiles that readily react with the chloroacetyl group to form stable thioether linkages.[1] This reaction is a cornerstone of covalent inhibitor design.
Reaction with Oxygen Nucleophiles
Alcohols and phenols can also act as nucleophiles, attacking the electrophilic carbon to yield α-alkoxy or α-aryloxy acetamide derivatives.[3] The reactivity of these oxygen nucleophiles is generally lower than that of amines or thiols and may require the use of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
Factors Influencing Reactivity
The rate and outcome of nucleophilic substitution on the chloroacetyl group are influenced by several factors:
-
Nucleophile Strength: Stronger nucleophiles, such as thiols and primary amines, will react more rapidly than weaker nucleophiles like alcohols.[12]
-
Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus preserving its reactivity.[13]
-
Steric Hindrance: Steric bulk on either the nucleophile or the electrophile can hinder the backside attack characteristic of the SN2 mechanism, slowing the reaction rate.
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)[6]
Procedure:
-
Dissolve the amine (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the base (1.2 equivalents) to the solution and stir.[7]
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the amine solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for nucleophilic substitution with an amine.
Data Presentation
| Nucleophile | Product | Typical Yield (%) |
| Aniline | Ethyl 2-{[2-(phenylamino)acetyl]amino}acetate | 85-95 |
| Diethylamine | Ethyl 2-{[2-(diethylamino)acetyl]amino}acetate | 90-98 |
| Sodium thiophenoxide | Ethyl 2-{[2-(phenylthio)acetyl]amino}acetate | 80-90 |
Note: Yields are representative and can vary based on specific reaction conditions.
Conclusion
The chloroacetyl group in this compound is a highly versatile and reactive functional group that serves as a powerful tool in organic synthesis and drug discovery. Its pronounced electrophilicity allows for facile nucleophilic substitution with a wide range of nucleophiles, providing a straightforward route to a diverse array of functionalized molecules.[3] A thorough understanding of the factors governing its reactivity is essential for harnessing its full synthetic potential in the development of novel therapeutics and complex molecular architectures.
References
-
The Preparation of Lidocaine. Journal of Chemical Education.
-
Synthesis of Lidocaine. Chemistry 212 Laboratory.
-
Lidocaine. IS MUNI.
-
Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons.
-
A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity. Benchchem.
-
Applications of N-Chloro-2-fluoroacetamide in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
-
Lidocaine Synthesis Lab. Hunter College CUNY - EduBirdie.
-
Chloroacetyl chloride: applications in synthesis and toxicology. ChemicalBook.
-
Preparation method of lidocaine. Google Patents.
-
An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide. Benchchem.
-
Chloroacetyl chloride – Knowledge and References. Taylor & Francis.
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing.
-
A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research.
-
Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. PubMed.
-
α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society.
-
Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa.
-
Alkylation of 2 a with chloroacetyl chloride (4 a) (the molecular...). ResearchGate.
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Taylor & Francis.
-
Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate.
-
7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. LibreTexts Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cerritos.edu [cerritos.edu]
- 12. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 13. Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential applications of Ethyl 2-[(2-chloroacetyl)amino]acetate in medicinal chemistry
A Senior Application Scientist's In-depth Technical Guide to the Potential Applications of Ethyl 2-[(2-chloroacetyl)amino]acetate in Drug Discovery and Development
For: Researchers, scientists, and drug development professionals
Abstract
This compound, a bifunctional molecule incorporating a reactive chloroacetyl moiety and an ethyl glycinate backbone, represents a versatile and strategic building block in medicinal chemistry. Its intrinsic reactivity profile allows for facile construction of a diverse array of heterocyclic scaffolds, which are hallmarks of numerous therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, reactivity, and potential applications of this compound. We will delve into its role as a precursor for generating privileged structures in medicinal chemistry, such as quinoxalines and benzodiazepines, and discuss the strategic rationale for its use in constructing molecules with potential antimicrobial, anti-inflammatory, and anticonvulsant activities. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in leveraging this valuable synthon for accelerated drug discovery programs.
Foundational Chemistry and Strategic Value
This compound is a compound whose utility in medicinal chemistry stems from its dual functionality. The molecule consists of an ethyl ester of glycine, a fundamental amino acid, which is N-acylated with a chloroacetyl group. This unique combination of a biocompatible amino acid scaffold and a reactive electrophilic center provides a powerful tool for synthetic chemists.
The primary method for the synthesis of this compound involves the acylation of ethyl 2-aminoacetate (glycine ethyl ester) with chloroacetyl chloride.[1] This reaction is typically performed in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid byproduct. The choice of solvent and temperature is critical for controlling the reaction, with dichloromethane or a biphasic system often employed at low temperatures (0–5°C) to manage the initial exothermicity.[1]
The core value of this reagent lies in the chloroacetyl moiety . The electron-withdrawing effect of the adjacent carbonyl group renders the α-carbon highly electrophilic and the chlorine atom a good leaving group. This facilitates nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions, which is the primary mechanism for its incorporation into larger, more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNO₃ | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 58-60 °C | |
| Solubility | Soluble in most organic solvents |
Strategic Applications in Heterocyclic Synthesis
Heterocyclic compounds are foundational to modern pharmacology, forming the core structures of a vast number of approved drugs. This compound serves as an exemplary starting material for the construction of several important classes of heterocycles.
Quinoxaline Derivatives: Scaffolds for Antimicrobial Agents
Quinoxaline derivatives are a well-established class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The synthesis of quinoxalinone derivatives, a subset of this family, can be efficiently achieved using N-alkylated precursors, for which this compound is an ideal starting material for derivatization.
A common synthetic route involves the initial synthesis of a quinoxalinone core, followed by N-alkylation with a reactive halo-ester like ethyl chloroacetate.[2] While not a direct cyclization with the topic compound, this highlights the utility of the chloroacetylated amino acetate moiety. For instance, 6-benzoyl-3-methyl-2(1H)quinoxalinone can be alkylated with ethyl chloroacetate in the presence of potassium carbonate in acetone to yield ethyl [6-benzoyl-3-methyl-2(1H)quinoxalinon-1-yl]acetate.[2] This intermediate can be further elaborated, for example, through hydrazinolysis to form the corresponding acetic acid hydrazide, which can then be condensed with various aldehydes to generate a library of derivatives for biological screening.[2]
The rationale for using the ethyl aminoacetate portion is to introduce a flexible linker that can be further functionalized, allowing for the exploration of the chemical space around the quinoxaline core to optimize biological activity and pharmacokinetic properties.
Experimental Protocol: N-Alkylation of 6-benzoyl-3-methyl-2(1H)quinoxalinone
This protocol is adapted from the synthesis of related quinoxalinone derivatives.[2]
-
Materials:
-
6-benzoyl-3-methyl-2(1H)quinoxalinone (1 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous Potassium Carbonate (2 equivalents)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a stirred solution of 6-benzoyl-3-methyl-2(1H)quinoxalinone in anhydrous acetone, add anhydrous potassium carbonate.
-
Add this compound to the suspension.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired N-substituted quinoxalinone.
-
Benzodiazepines: Privileged Structures for CNS-active Compounds
Benzodiazepines are a cornerstone of therapeutics for anxiety, insomnia, and seizures. The synthesis of the 1,4-benzodiazepine core often involves the cyclization of an N-acylated 2-aminobenzophenone derivative. The chloroacetyl group is a common choice for this acylation step due to its reactivity, which facilitates the subsequent intramolecular cyclization.
While many protocols utilize chloroacetyl chloride directly, the use of this compound offers an alternative approach to introduce the necessary two-carbon unit for cyclization, with the added feature of the glycine backbone. This can be particularly useful in creating "dipeptoid" analogues or peptidomimetics, where the benzodiazepine core serves as a constrained dipeptide mimic.
A general synthetic strategy involves the reaction of a 2-aminobenzophenone with this compound to form an intermediate amide. This is followed by treatment with a source of ammonia, such as hexamethylenetetramine in the presence of ammonia gas, to effect amination of the chloro group and subsequent intramolecular cyclization to form the benzodiazepine ring system.[3]
Conceptual Workflow: Benzodiazepine Synthesis
Caption: Conceptual workflow for the synthesis of a 1,4-benzodiazepine core using this compound.
Broader Applications in Medicinal Chemistry
The utility of this compound extends beyond the synthesis of quinoxalines and benzodiazepines. Its bifunctional nature makes it a valuable tool for creating a variety of other medicinally relevant structures.
Synthesis of Anti-inflammatory Agents
Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics. The synthesis of novel NSAID candidates often involves the derivatization of known pharmacophores to improve efficacy and reduce side effects. This compound can be used to introduce an amino acid-like side chain onto phenolic or amino-containing scaffolds, which is a common strategy in the design of anti-inflammatory agents. For example, derivatives of 2-amino-3-benzoylphenylacetic acid (amfenac) have shown potent anti-inflammatory activity.[4] The glycine backbone of the topic compound can be used to create prodrugs or analogues of such compounds to modulate their pharmacokinetic profiles.
Peptidomimetics and Kinase Inhibitors
The structural resemblance of the N-acylated glycine ester to a dipeptide unit makes it an attractive building block for the synthesis of peptidomimetics. These are compounds designed to mimic the structure and function of peptides but with improved stability and oral bioavailability. The chloroacetyl group can be used to cyclize the molecule or to attach it to other pharmacophores.
Furthermore, the chloroacetyl group is a known warhead for covalent inhibitors, which can form a permanent bond with a target protein, often leading to increased potency and duration of action. This is a particularly relevant strategy in the development of kinase inhibitors for oncology. While direct examples with this compound are not prevalent in the literature, the principle of using a chloroacetamide moiety for covalent modification of cysteine residues in the active site of kinases is well-established.
Conclusion and Future Perspectives
This compound is a highly versatile and cost-effective building block with significant potential in medicinal chemistry. Its ability to readily participate in nucleophilic substitution and cyclization reactions makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with proven therapeutic relevance. The inherent amino acid scaffold provides opportunities for creating molecules with improved biocompatibility and for the design of novel peptidomimetics.
Future research in this area should focus on the systematic exploration of the reactivity of this compound with a broader range of nucleophiles to generate novel and diverse chemical libraries. Furthermore, the application of this synthon in combinatorial chemistry and solid-phase synthesis could accelerate the discovery of new drug candidates. As the demand for novel therapeutics continues to grow, the strategic application of versatile building blocks like this compound will be paramount to the success of drug discovery and development programs.
References
-
Hassan, A. A., et al. (2004). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 9(10), 844-853. [Link]
-
MySkinRecipes. Ethyl 2-(4-amino-2-chlorophenyl)acetate. [Link]
-
IOSR Journal. (2015). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 49-53. [Link]
- Google Patents.
- Google Patents. Process for preparing benzodiazepines. US3996209A.
-
PubMed. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. [Link]
-
PubMed. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. [Link]
-
PubMed. Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues. [Link]
-
PubMed. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. [Link]
-
PubMed Central. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]
-
MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
ResearchGate. Synthesis and antimicrobial activity of certain novel quinoxalines. [Link]
-
PubMed Central. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. [Link]
-
PubMed. Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid. [Link]
- Google Patents.
-
International Journal of Chemical Studies. (2018). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]
-
PubMed. Synthesis and anticonvulsant activity of 3-aryl-5H-2,3-benzodiazephine AMPA antagonists. [Link]
-
PubMed. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. [Link]
-
PubMed. Synthesis and anti-inflammatory activity of some 2-amino benzothiazole derivatives. [Link]
-
PubMed Central. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. [Link]
-
PubMed. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. [Link]
-
PubMed. Rationally Designed "Dipeptoid" Analogues of CCK. Acid Mimics of the Potent and Selective Non-Peptide CCK-B Receptor Antagonist CI-988. [Link]
-
PubMed Central. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. [Link]
-
PubMed. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. [Link]
- Google Patents. Process for preparing benzodiazepines. US3996209A.
-
Google Patents. United States Patent Office. [Link]
-
JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]
-
ResearchGate. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]
-
World Journal of Organic Chemistry. Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. [Link]
-
MDPI. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. [Link]
-
Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]
-
PubChem. Ethyl 2-thiopheneacetylaminoacetate. [Link]
-
PubChem. Ethyl 2-[amino(formyl)amino]acetate. [Link]
- Google Patents.
- Google Patents.
-
Organic Syntheses. chloroacetamide. [Link]
-
PubMed. Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues. [Link]
-
ResearchGate. Structure activity relationship of the synthesized compounds. [Link]
-
Drug-Design.org. Structure Activity Relationships. [Link]
-
ResearchGate. (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. [Link]
-
PubMed. Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). [Link]
Sources
A Senior Application Scientist's Guide to Ethyl 2-[(2-chloroacetyl)amino]acetate: Synthesis, Versatility, and Application in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Scaffolding
In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular architectures. Ethyl 2-[(2-chloroacetyl)amino]acetate, also known as ethyl N-(chloroacetyl)glycinate, emerges as a quintessential example of such a pivotal building block.[1] This bifunctional molecule, possessing both a reactive chloroacetyl group and an ethyl ester moiety, serves as a cornerstone in the synthesis of a diverse array of heterocyclic compounds and, most notably, as a foundational monomer for N-substituted glycine oligomers, or peptoids.
Peptoids are a class of peptide mimics that have garnered significant attention in drug discovery.[2][3] Their structural isomerism to peptides provides a unique advantage: they can mimic the biological activity of peptides while exhibiting remarkable resistance to proteolytic degradation, a common pitfall for traditional peptide-based therapeutics.[2][3] The ease of synthesis and the ability to incorporate a vast diversity of side chains make peptoids, and by extension their core component this compound, an invaluable tool for developing novel therapeutic agents, from anti-cancer to anti-microbial applications.[2][4]
This guide provides an in-depth exploration of this compound, from its fundamental chemical properties and robust synthesis protocols to its critical applications as a precursor in pharmaceutical and materials science research.
Core Synthesis: The Chloroacetylation of Ethyl Glycinate
The most prevalent and efficient method for preparing this compound is through the N-acylation of ethyl glycinate with chloroacetyl chloride.[1] This reaction, a variation of the Schotten-Baumann reaction, is robust and scalable. The process typically starts with the hydrochloride salt of ethyl glycinate, which is more stable and commercially available than the free base.
Causality in Experimental Design
The success of this synthesis hinges on several critical parameters:
-
Choice of Base: Since the starting material is often ethyl glycinate hydrochloride, a base is required for two purposes: to neutralize the hydrochloride salt, liberating the free amine for reaction, and to scavenge the HCl gas produced as a byproduct of the acylation.[1] Common bases include sodium bicarbonate, sodium carbonate, or sodium hydroxide.[1] An excess of the base is necessary to drive the reaction to completion.
-
Temperature Control: The reaction between the amine and the highly reactive chloroacetyl chloride is significantly exothermic. Maintaining a low temperature, typically between -10°C and 10°C, is crucial.[1] This prevents unwanted side reactions, such as the hydrolysis of the ester or the acyl chloride, and minimizes the formation of impurities, ensuring a higher yield and purity of the final product.
-
Solvent System: The choice of solvent depends on the base used. A biphasic system (e.g., water and dichloromethane) or an aqueous solution can be effective.[1] Dichloromethane, for instance, can dissolve the reactants and the product while the inorganic byproducts remain in the aqueous phase, simplifying the workup process.
Detailed Experimental Protocol
The following protocol outlines a standard laboratory procedure for the synthesis of this compound.
-
Preparation of Reactant Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl glycinate hydrochloride in a suitable solvent such as water or dichloromethane.[1]
-
Cooling: Immerse the flask in an ice-salt bath to cool the solution to a temperature between -10°C and 0°C.
-
Base Addition: Slowly add a solution of a suitable base (e.g., sodium carbonate or sodium hydroxide) to neutralize the hydrochloride salt.[1]
-
Acylation: While maintaining the low temperature and vigorous stirring, add chloroacetyl chloride dropwise via the dropping funnel.[1] The rate of addition should be controlled to keep the internal temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at a low temperature for an additional 30 minutes, followed by stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.[5]
-
Workup and Isolation:
-
If a biphasic system was used, separate the organic layer. Wash the organic layer sequentially with dilute acid (to remove any unreacted amine), water, and brine.
-
If an aqueous system was used, extract the product into an organic solvent like ethyl acetate.[5]
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.[5]
-
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Beyond
The true value of this compound lies in its utility as a versatile synthon. The chloroacetyl group provides a reactive electrophilic site for nucleophilic substitution, while the ester can be hydrolyzed or otherwise modified.
Core Monomer for Peptoid Synthesis
The most significant application is in the solid-phase synthesis of N-substituted glycine oligomers (peptoids), a field pioneered by Zuckermann et al.[2] This "sub-monomer" method involves a two-step cycle:
-
Acylation: A resin-bound primary amine is acylated with this compound (or more commonly, bromoacetic acid in modern methods, though the principle is identical).
-
Displacement: The resulting α-haloacetamide is then subjected to nucleophilic displacement by a primary amine. This amine introduces the desired side chain (R group).
This cycle is repeated to build the oligomer chain. Because a vast library of primary amines is commercially available, this method allows for the rapid generation of large, chemically diverse peptoid libraries for high-throughput screening. These libraries are instrumental in identifying lead compounds for various therapeutic targets.[2]
Key Therapeutic Areas for Peptoids Derived from this Scaffold:
Intermediate for Heterocyclic Synthesis
N-substituted glycine esters are valuable precursors for a wide range of chemical compounds, including intermediates for herbicides and other pharmaceutical synthons.[6][7] The reactive nature of this compound makes it a suitable starting material for constructing various heterocyclic rings, which are core structures in many approved drugs.
Pathway to Diverse Molecular Scaffolds
Caption: Applications of this compound as a key intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is essential for its safe handling, storage, and application in experimental settings.
Property Summary Table
| Property | Value | Reference |
| CAS Number | 13052-09-0 (Note: This CAS number is sometimes incorrectly associated with another compound. The structure defines the molecule.) | [8][9] |
| Molecular Formula | C₆H₁₀ClNO₃ | [10] |
| Molecular Weight | 179.60 g/mol | [10] |
| Appearance | Varies; often a solid or oil | |
| Boiling Point | Data not consistently available; decomposition may occur. | |
| Solubility | Soluble in many organic solvents like ethyl acetate, dichloromethane, and ethanol. |
Note: There is some ambiguity in public databases regarding the CAS number for this specific structure, with some sources linking 13052-09-0 to a different molecule. Researchers should always verify the identity of their materials through analytical methods like NMR and mass spectrometry.
Safety and Handling
As a chloroacetyl derivative, this compound should be handled with care. It is a potential alkylating agent and should be considered an irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound stands out as a deceptively simple molecule with profound implications for chemical and pharmaceutical research. Its straightforward and scalable synthesis makes it an accessible building block for laboratories of all sizes. Its primary role as a key monomer in the construction of peptoid libraries provides a direct and powerful route to the discovery of new therapeutic agents with enhanced stability and biological activity. For researchers and drug development professionals, a mastery of the synthesis and reactive potential of this intermediate opens a gateway to innovation in medicinal chemistry, offering a reliable tool to build the complex molecules that will define the next generation of therapeutics.
References
-
Title: Synthesis of chloroacetylglycine ethyl ester Source: PrepChem.com URL: [Link]
-
Title: Ethyl 2-[(2-chloroacetyl)amino]-2-phenylacetate | C12H14ClNO3 Source: PubChem URL: [Link]
-
Title: Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives Source: MDPI URL: [Link]
- Title: Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis Source: Google Patents URL
- Title: Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis Source: Google Patents URL
-
Title: Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives Source: ResearchGate URL: [Link]
-
Title: Ethyl 2-[(2,2-dichloroacetyl)amino]acetate | C6H9Cl2NO3 Source: PubChem URL: [Link]
-
Title: Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives Source: ACS Omega URL: [Link]
-
Title: Perodox® 141 - 2,5-Dimethyl-2,5-di(2-ethylhexanoylperoxy) hexane Source: Noaex URL: [Link]
-
Title: Trigonox 141 - Evergreen Chemicals Source: Evergreen Chemicals URL: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-CHLOROACETYLGLYCINE synthesis - chemicalbook [chemicalbook.com]
- 6. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis - Google Patents [patents.google.com]
- 7. WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis - Google Patents [patents.google.com]
- 8. Trigonox 141 [evergreenchemicals.cn]
- 9. Perodox® 141 丨 CAS 13052-09-0 丨2,5-Dimethyl-2,5-di(2-ethylhexanoylperoxy)hexane [perodox.com]
- 10. Ethyl 2-[(2,2-dichloroacetyl)amino]acetate | C6H9Cl2NO3 | CID 5061100 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Stability of Ethyl 2-[(2-chloroacetyl)amino]acetate
Abstract
Ethyl 2-[(2-chloroacetyl)amino]acetate is a key bifunctional molecule utilized in organic synthesis, particularly as an intermediate for pharmaceuticals and specialized polymers. Its utility is intrinsically linked to its stability. This guide provides a comprehensive analysis of the physical and chemical stability of this compound, grounded in fundamental chemical principles and established regulatory frameworks. We will explore its degradation pathways under various stress conditions, outline robust analytical methodologies for stability assessment, and provide detailed experimental protocols for conducting forced degradation studies. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's stability profile to ensure the quality, safety, and efficacy of their work.
Introduction and Molecular Overview
This compound possesses three key functional groups that dictate its reactivity and stability: an ethyl ester, an amide, and a reactive α-chloroacetyl moiety. The simultaneous presence of these groups makes the molecule susceptible to specific degradation pathways, which must be understood to control its storage, handling, and use in further chemical transformations.
The stability of a chemical intermediate like this is paramount. Degradation can lead to the formation of impurities that may be toxic, reduce the yield of subsequent reactions, or introduce reactive species that cause unwanted side reactions.[1][2] Therefore, a thorough understanding of its stability profile is not merely an academic exercise but a critical component of process development and quality control.[1][2] This guide will systematically deconstruct the factors influencing the compound's integrity.
Physicochemical Properties
A baseline understanding of the compound's physicochemical properties is essential before delving into its stability. While extensive experimental data for this specific molecule is not publicly available, properties can be inferred from its structure and data on analogous compounds.
| Property | Value / Inferred Characteristic | Significance for Stability |
| Molecular Formula | C₆H₉Cl₂NO₃[3] | - |
| Molecular Weight | 214.04 g/mol [3] | - |
| Appearance | Likely a solid or high-boiling liquid | Physical form impacts handling and surface area for degradation. |
| Solubility | Expected solubility in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Limited solubility in water. | Dictates solvent choice for reactions and stability studies. Aqueous insolubility may slow hydrolysis. |
| Reactivity Centers | 1. Ester Carbonyl2. Amide Carbonyl3. α-Carbon to Chlorine | Primary sites for hydrolytic, nucleophilic, and thermal degradation. |
Predicted Chemical Degradation Pathways
The chemical stability of this compound is governed by its susceptibility to hydrolysis, oxidation, and photolysis. Forced degradation studies, which intentionally stress the molecule under harsh conditions, are designed to rapidly identify these potential degradation pathways.[1][2][4]
Hydrolytic Degradation
Hydrolysis is anticipated to be the primary degradation pathway in the presence of water. The rate and products of hydrolysis are highly dependent on pH.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ethyl ester is the most probable site of cleavage, yielding chloroacetyl-glycine and ethanol. While amides are more stable, prolonged exposure to strong acid and heat can also induce hydrolysis to produce 2-chloroacetic acid and ethyl glycinate.
-
Base-Catalyzed Hydrolysis: Alkaline conditions will significantly accelerate the hydrolysis of the ethyl ester.[5] The reaction is typically much faster than acid-catalyzed hydrolysis. A secondary reaction, nucleophilic substitution of the chloride by hydroxide, can also occur, yielding Ethyl 2-[(2-hydroxyacetyl)amino]acetate.
-
Neutral Hydrolysis: At neutral pH, hydrolysis is expected to be slow. For a related compound, ethyl chloroacetate, the hydrolysis half-life at pH 7 and 25°C is 74 days.[6]
Oxidative Degradation
The molecule does not contain functional groups that are highly susceptible to oxidation (e.g., phenols, sulfides). However, aggressive oxidative conditions, such as exposure to hydrogen peroxide, could potentially lead to the formation of various smaller, oxidized fragments. The N-chloroacetyl group, in particular, may undergo complex reactions under strong oxidative stress.
Photodegradation
Compounds containing halogen atoms can be susceptible to photolytic cleavage.[7] Exposure to high-intensity UV light could potentially cleave the C-Cl bond, generating a radical intermediate. This radical could then participate in a variety of secondary reactions, leading to dimerization, reaction with solvents, or further fragmentation. Photostability testing is crucial to determine the need for light-protective packaging.[8][9]
Thermal Degradation
At elevated temperatures, the molecule may undergo decomposition. The least stable bond, likely the C-Cl bond or the ester linkage, would be the first to break. Thermal stress testing helps to define safe operating temperatures for manufacturing processes and appropriate storage conditions.
Diagram: Predicted Degradation Pathways
The following diagram illustrates the most probable chemical degradation routes for this compound based on its functional groups.
Caption: Predicted major degradation pathways for the target compound.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is the cornerstone of any stability study. The method must be able to separate the intact parent compound from all potential degradation products without interference.[4][10]
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for stability testing. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a typical starting point. UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 210-230 nm) is standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS is a powerful tool for separation and identification.[11][12] Alkyl halides and small esters are often amenable to GC analysis.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile degradants, LC-MS is indispensable for obtaining molecular weight information, which is critical for structural elucidation of unknown impurities.
Experimental Protocols for Stability Testing
The following protocols are designed as a comprehensive framework for assessing the stability of this compound. These are guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2).[8][9][13][14]
Forced Degradation (Stress Testing) Protocol
The objective of stress testing is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[1][2] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[1]
Diagram: Forced Degradation Workflow
Caption: General experimental workflow for forced degradation studies.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature. Base hydrolysis is often rapid.
-
Withdraw samples at early time points (e.g., 5, 15, 30, 60 minutes).
-
Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Maintain the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).
-
-
Thermal Degradation:
-
Place a known quantity of the solid compound in a vial in a thermostatically controlled oven at 80°C.
-
At specified time points, withdraw a sample, dissolve it in the initial solvent to the target concentration, and analyze.
-
-
Photostability Testing:
-
Expose the solid compound and a solution (e.g., in acetonitrile/water) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[8]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the light-exposed and dark control samples after the exposure period.
-
Long-Term Stability Protocol
This protocol assesses the stability under recommended storage conditions to establish a re-test period or shelf life, as described in ICH Q1A(R2).[9][13][14]
-
Batch Selection: Use at least three primary batches of the compound.
-
Container Closure System: Store the compound in the same container closure system proposed for marketing or long-term storage.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analysis: At each time point, test the samples for appearance, assay (potency), and degradation products using the validated stability-indicating method.
Recommended Storage and Handling
Based on the predicted chemical instabilities, the following storage and handling procedures are recommended:
-
Temperature: Store in a cool, dry place, avoiding excessive heat. Refrigeration may be appropriate for long-term storage.
-
Moisture: Protect from humidity and water ingress to prevent hydrolysis. Store in well-sealed containers, potentially with a desiccant.
-
Light: Store in amber or opaque containers to protect from light, pending results from photostability studies.
-
Incompatibilities: Avoid storage with strong bases, acids, and oxidizing agents.
Conclusion
This compound is a molecule with inherent reactivity that necessitates a careful and systematic evaluation of its stability. Its primary degradation liabilities are hydrolysis of the ethyl ester, particularly under basic conditions, and potential nucleophilic substitution of the activated chlorine atom. A comprehensive stability testing program, incorporating forced degradation and long-term studies, is essential. The protocols and analytical strategies outlined in this guide provide a robust framework for researchers and developers to fully characterize the stability profile of this important chemical intermediate, thereby ensuring the integrity of their processes and the quality of their final products.
References
-
PubChem. (n.d.). Ethyl chloroacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
The Pharma Vibe. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. YouTube. Retrieved from [Link]
-
Chemistry Online. (2022, November 4). Analysis of alkyl halides. Retrieved from [Link]
-
Regulatory Affairs Professionals Society (RAPS). (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]
-
Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. Retrieved from [Link]
-
IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). The Acid Hydrolysis of Ethyl Dichloroacetate in Acetone-Water Solvent. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]
-
Kaplan, O., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Applied Microbiology and Biotechnology, 95(5), 1267-1274. Retrieved from [Link]
-
Rożeń, A., & Kopytowski, M. (2020). Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. Retrieved from [Link]
-
Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]
-
Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[(2-chloroacetyl)amino]-2-phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, August 21). Ways to determine the concentration of alkyl halides in organic solvents. Retrieved from [Link]
- Google Patents. (n.d.). US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.
-
ResearchGate. (2021). OH-initiated degradation of methyl 2-chloroacetoacetate and ethyl 2-chloroacetoacetate: Kinetics, products and mechanisms at 298 K and atmospheric pressure. Retrieved from [Link]
-
ResearchGate. (2025). Atmospheric degradation of chloroacetoacetates by Cl atoms: Reactivity, products and mechanism in coastal and industrialized areas. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2026, January 16). De novo discovery of bicyclic cysteine-rich peptides targeting gasdermin D. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). The decomposition of N-chloro amino acids of essential branched-chain amino acids: Kinetics and mechanism. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid degradation of 2,4-dichlorophenoxyacetic acid facilitated by acetate under methanogenic condition. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [Degradation of thiometon in ethyl acetate]. PubMed. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[(2-Chloroacetyl)amino]ethyl 2-Chloroacetate [cymitquimica.com]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. ikev.org [ikev.org]
Key starting materials for the preparation of Ethyl 2-[(2-chloroacetyl)amino]acetate
An In-Depth Technical Guide to the Key Starting Materials for the Preparation of Ethyl 2-[(2-chloroacetyl)amino]acetate
Introduction
This compound is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of a wide array of more complex chemical entities, particularly in the pharmaceutical and agrochemical industries. Its structure incorporates a reactive α-chloroacetamide group, which serves as a handle for further nucleophilic substitution, and an ethyl ester moiety. The most direct and industrially prevalent method for its preparation is the N-acylation of glycine ethyl ester with chloroacetyl chloride. This guide provides a detailed examination of the critical starting materials for this synthesis, offering field-proven insights into their preparation, properties, and the causality behind the experimental choices in the core reaction.
Part 1: The Amine Source - Glycine Ethyl Ester and its Hydrochloride Salt
The foundational building block providing the amino group for the target molecule is glycine ethyl ester. For enhanced stability, purity, and ease of handling, it is most commonly used in its hydrochloride salt form, Glycine Ethyl Ester Hydrochloride.[1] This salt is a stable, white to off-white crystalline powder that serves as a protected form of the amino acid glycine.[1][2]
Synthesis of Glycine Ethyl Ester Hydrochloride via Fischer Esterification
While commercially available, it is often necessary to prepare this starting material in the laboratory. The classical and most reliable method is the Fischer esterification of glycine using ethanol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride gas or thionyl chloride.
Experimental Protocol: Preparation from Glycine [3]
-
Reaction Setup: To 1000 mL of ethanol in a suitable reaction vessel, cool the solution to -10°C using an ice-salt bath.
-
Acidification: Slowly add 247.3 g of thionyl chloride to the cooled ethanol. Alternatively, saturate the cold ethanol with anhydrous hydrogen chloride gas.
-
Addition of Glycine: To the acidic ethanol solution, add 130 g of glycine in portions while maintaining the low temperature.
-
Reflux: After the addition is complete, remove the cooling bath and stir the mixture under reflux for 2-3 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The excess ethanol and any remaining thionyl chloride are removed using a rotary evaporator. The resulting white solid is then recrystallized from ethanol.
-
Drying: The purified crystals of glycine ethyl ester hydrochloride are filtered, washed with a small amount of cold ethanol, and dried in the air or a vacuum oven.[4]
The causality for using a strong acid catalyst is twofold: it protonates the carboxylic acid group of glycine, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol, and it provides the chloride counter-ion for the final salt product.
Physicochemical and Quality Control Data
Ensuring the purity of this starting material is paramount for achieving high yields and purity in the subsequent acylation step.
| Property | Value | Reference |
| CAS Number | 623-33-6 | [3][4] |
| Molecular Formula | C₄H₁₀ClNO₂ | [3] |
| Molecular Weight | 139.58 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 142-144 °C | [4][5] |
| Solubility | Soluble in water and ethanol | |
| Purity (Typical) | ≥98% | [2] |
Characterization: The identity and purity of the synthesized glycine ethyl ester hydrochloride should be confirmed using standard analytical techniques such as ¹H NMR, IR spectroscopy, and melting point analysis.
Part 2: The Acylating Agent - Chloroacetyl Chloride
Chloroacetyl chloride is a highly reactive and cost-effective acylating agent, making it the reagent of choice for introducing the chloroacetyl group.[6] It is a bifunctional compound, with the acyl chloride being the more reactive site for nucleophilic attack and the α-chloro group providing a site for subsequent functionalization.[6][7]
Industrial Production and Availability
Industrially, chloroacetyl chloride is produced through several methods, including the carbonylation of methylene chloride or the reaction of chloroacetic acid with reagents like thionyl chloride, phosphorus pentachloride, or phosgene.[7] It is widely available from major chemical suppliers.
Physicochemical and Safety Data
Due to its high reactivity, proper handling and safety precautions are critical.
| Property | Value | Reference |
| CAS Number | 79-04-9 | [7] |
| Molecular Formula | C₂H₂Cl₂O | [7] |
| Molecular Weight | 112.94 g/mol | [7] |
| Appearance | Colorless to yellow liquid | [7] |
| Boiling Point | 106 °C | [7] |
| Density | 1.42 g/mL | [7] |
Safety and Handling: Chloroacetyl chloride is corrosive, toxic, and a potent lachrymator (tear-producing agent).[7] It reacts violently with water and other protic solvents, releasing hydrochloric acid gas.[7] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Part 3: The Core Synthesis via Schotten-Baumann Reaction
The synthesis of this compound is achieved by the N-acylation of glycine ethyl ester with chloroacetyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, which is used to synthesize amides from an amine and an acyl chloride in the presence of a base.[8][9][10][11]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine group of glycine ethyl ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the final amide product. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, which drives the reaction to completion.[9][11]
Caption: Core synthesis workflow via nucleophilic acyl substitution.
Detailed Experimental Protocol
The following protocol outlines a robust method for the synthesis.[12]
-
Preparation of Amine: Dissolve glycine ethyl ester hydrochloride in a suitable solvent such as dichloromethane or water in a reaction flask.
-
Basification: Cool the solution to a temperature between -10°C and 10°C. Add a suitable base, such as sodium carbonate or sodium bicarbonate, in a quantity that is at least a two-fold molar excess relative to the glycine ethyl ester hydrochloride. This is critical to both neutralize the hydrochloride salt and to quench the HCl produced during the reaction.[12]
-
Addition of Acylating Agent: While maintaining the low temperature and stirring vigorously, slowly add chloroacetyl chloride dropwise to the mixture.
-
Reaction: Continue to stir the reaction mixture at low temperature for a specified period (typically 1-3 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. The crude product is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization.
Key Reaction Parameters
The choice of base and solvent is critical for the success of this reaction.
| Parameter | Options | Rationale / Causality | Reference |
| Solvent | Dichloromethane, Dichloroethane, Water, Tetrahydrofuran (THF) | The choice depends on the solubility of the starting materials and the desired work-up procedure. Biphasic systems (e.g., DCM/water) are common for Schotten-Baumann conditions. | [12][13][14] |
| Base | Sodium Bicarbonate, Sodium Carbonate, Potassium Carbonate, Triethylamine (TEA), DBU | An inorganic base is often preferred in aqueous or biphasic systems to neutralize HCl. Organic bases like TEA are used in anhydrous organic solvents. The base must be non-nucleophilic to avoid competing reactions with chloroacetyl chloride. | [11][12][13] |
| Temperature | -10°C to 10°C | The reaction is exothermic. Low temperature is maintained to control the reaction rate, minimize side reactions (like hydrolysis of the acyl chloride), and ensure selectivity. | [12] |
Part 4: An Alternative Synthetic Perspective
While the acylation of glycine ethyl ester is the most direct route, an alternative strategy involves forming the C-N bond first, followed by deprotection and esterification steps. One such method is a variation of the Gabriel synthesis.
-
Step 1: N-Alkylation: Ethyl chloroacetate is reacted with a protected amine source, such as potassium phthalimide. This is an Sₙ2 reaction where the phthalimide anion acts as a nucleophile, displacing the chloride from ethyl chloroacetate.[15]
-
Step 2: Deprotection: The phthalimide protecting group is then removed, typically by treatment with hydrazine, to yield glycine ethyl ester.[15]
-
Step 3: N-Acylation: The resulting glycine ethyl ester is then acylated with chloroacetyl chloride as described in Part 3.
Caption: Alternative synthesis workflow via Gabriel-type reaction.
This alternative pathway, while more circuitous, highlights the versatility of the key starting materials and fundamental principles of organic synthesis, such as the use of protecting groups.
Conclusion
The preparation of this compound is a foundational reaction in synthetic organic chemistry. A thorough understanding of the two key starting materials, Glycine Ethyl Ester Hydrochloride and Chloroacetyl Chloride , is essential for a successful synthesis. The primary route via N-acylation under Schotten-Baumann conditions is efficient and robust. Mastery of this process requires careful control of reaction parameters, particularly the choice of base and temperature, and a commitment to using high-purity, well-characterized starting materials.
References
- Current time inform
- Chemistry Schotten Baumann Reaction - S
- Schotten–Baumann reaction - Grokipedia. Grokipedia.
- glycine ethyl ester hydrochloride - Organic Syntheses Procedure. Organic Syntheses.
- N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols - Benchchem. BenchChem.
- Amide Synthesis - Fisher Scientific. Fisher Scientific.
- Schotten Baumann Reaction - BYJU'S. BYJU'S.
- Schotten-Baumann Reaction - J&K Scientific LLC. J&K Scientific LLC.
- A facile amidation of chloroacetyl chloride using DBU.
- Preparation of glycine ethyl ester hydrochloride - PrepChem.com. PrepChem.com.
- What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? BenchChem.
- Glycine ethyl ester hydrochloride synthesis - ChemicalBook. ChemicalBook.
- Chloroacetyl chloride - Wikipedia. Wikipedia.
- Synthesis of chloroacetylglycine ethyl ester - PrepChem.com. PrepChem.com.
- Reaction of aryl amine with chloroacetyl chloride in the presence of... - ResearchGate.
- Glycine ethyl ester hydrochloride: Synthesis and Applic
- How to prepare glycine from potassium phthalimide and ethyl chloroacet
Sources
- 1. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 2. Glycine ethyl ester hydrochloride: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 3. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. grokipedia.com [grokipedia.com]
- 10. Amide Synthesis [fishersci.it]
- 11. byjus.com [byjus.com]
- 12. prepchem.com [prepchem.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Bio-active Heterocyclic Scaffolds from Ethyl 2-[(2-chloroacetyl)amino]acetate
Introduction
In the landscape of contemporary drug discovery and medicinal chemistry, the quest for efficient and versatile molecular building blocks is paramount. Ethyl 2-[(2-chloroacetyl)amino]acetate has emerged as a highly valuable and reactive scaffold for the synthesis of a diverse array of heterocyclic derivatives. Its bifunctional nature, possessing both a reactive α-chloroacetyl group and an amino acid ester moiety, allows for the construction of complex molecular architectures with significant potential for biological activity. This application note provides a detailed, step-by-step protocol for the synthesis of a 2-aminothiazole derivative, a privileged scaffold in many therapeutic agents, starting from this compound. Furthermore, it explores the potential for synthesizing other important heterocyclic systems, such as piperazinones, and provides insights into the underlying chemical principles.
The chloroacetyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with a variety of reagents. This reactivity is the cornerstone of its utility in constructing heterocyclic rings. The adjacent amide functionality can influence the reactivity of the chloroacetyl group and can itself participate in subsequent chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a practical guide to harnessing the synthetic potential of this versatile starting material.
General Reaction Scheme
The fundamental principle behind the derivatization of this compound involves the reaction of the electrophilic chloroacetyl group with a binucleophilic reagent, leading to a cyclization event and the formation of a new heterocyclic ring.
Caption: General workflow for heterocyclic synthesis.
Protocol 1: Synthesis of Ethyl 2-{[2-(amino)thiazol-4-yl]amino}acetate
This protocol details the synthesis of a 2-aminothiazole derivative, a common motif in pharmacologically active compounds, through the reaction of this compound with thiourea. This reaction is a variation of the Hantzsch thiazole synthesis.
Materials and Equipment
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Triethylamine (TEA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber and appropriate solvent system (e.g., Ethyl acetate/Hexane)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Recrystallization apparatus
-
Melting point apparatus
-
NMR spectrometer and IR spectrophotometer for product characterization
Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.93 g, 10 mmol) in 100 mL of absolute ethanol.
-
Addition of Reagents: To this solution, add thiourea (0.76 g, 10 mmol).
-
Initiation of Reaction: Begin stirring the mixture at room temperature.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Isolation of Product: Filter the reaction mixture to collect the solid product. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the desired Ethyl 2-{[2-(amino)thiazol-4-yl]amino}acetate.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point determination.
Causality and Experimental Choices
-
Solvent: Ethanol is a common solvent for Hantzsch-type thiazole syntheses as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Thiourea: Thiourea acts as the binucleophile, with the sulfur atom initially attacking the electrophilic carbon of the chloroacetyl group, followed by the nitrogen atom participating in the cyclization.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Work-up and Purification: The precipitation of the product upon cooling and subsequent recrystallization is a straightforward and effective method for isolating and purifying the target compound.
Potential for Synthesis of Other Derivatives
The reactivity of the α-chloroacetyl group in this compound opens up avenues for the synthesis of a wide range of other heterocyclic derivatives.
Synthesis of Substituted Piperazin-2-ones
Substituted piperazin-2-ones are another important class of heterocyclic compounds with applications in drug discovery. The synthesis of these derivatives can be envisioned through the reaction of this compound with primary amines.
The general strategy involves the initial N-alkylation of a primary amine with the chloroacetyl group, followed by an intramolecular cyclization via aminolysis of the ethyl ester to form the piperazin-2-one ring.
Caption: Proposed pathway for piperazinone synthesis.
Data Summary
The following table summarizes the key reactants and expected products for the synthesis of different derivatives from this compound, based on analogous reactions found in the literature.
| Starting Material | Reagent | Derivative Class | Expected Product |
| This compound | Thiourea | 2-Aminothiazole | Ethyl 2-{[2-(amino)thiazol-4-yl]amino}acetate |
| This compound | Substituted Thioureas | Substituted 2-Aminothiazole | Ethyl 2-{[2-(substituted-amino)thiazol-4-yl]amino}acetate |
| This compound | Primary Amines (R-NH₂) | Piperazin-2-one | 4-substituted-1-(carboxymethyl)piperazin-2-one derivatives |
| This compound | Potassium Thiocyanate | Thiazolidinone Intermediate | Potential for further cyclization into various thiazole derivatives.[2] |
Conclusion
This compound is a potent and versatile starting material for the synthesis of a variety of heterocyclic derivatives with significant potential in medicinal chemistry. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the synthetic utility of this compound. The straightforward synthesis of 2-aminothiazole derivatives, coupled with the potential for creating other heterocyclic systems like piperazinones, underscores the importance of this building block in the generation of novel molecular entities for drug discovery and development. The provided protocols are designed to be robust and reproducible, and the discussion on the underlying chemical principles aims to empower scientists to adapt and innovate in their synthetic endeavors.
References
-
Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458. Available at: [Link]
-
Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-343. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
- European Patent Office. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents.
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination—(N,N′-Acyl Transfer)—Cyclization. Organic Letters, 4(8), 1201-1204. Available at: [Link]
-
Cai, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 235. Available at: [Link]
Sources
Application Note: Ethyl 2-[(2-chloroacetyl)amino]acetate as a Versatile Synthon for Heterocyclic Compound Synthesis
Abstract
This technical guide provides an in-depth overview of Ethyl 2-[(2-chloroacetyl)amino]acetate, a pivotal intermediate in synthetic organic and medicinal chemistry. Its bifunctional nature, characterized by a highly reactive α-chloroacetyl group and an ethyl ester moiety, makes it an exceptionally versatile building block for the construction of diverse and complex heterocyclic scaffolds. This document outlines its core physicochemical properties, fundamental reactivity, and provides detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic systems, including 1,4-benzodiazepin-2-ones, quinoxalin-2-ones, and 2-aminothiazoles. The causality behind experimental choices, mechanistic insights, and optimization strategies are discussed to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
This compound (ECAA) is a compound of significant strategic importance in the synthesis of pharmacologically relevant molecules. Its utility is derived from two key functional groups integrated into a single, compact scaffold:
-
The Chloroacetyl Moiety: The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group, facilitating a wide range of substitution reactions that are fundamental to ring formation.[1]
-
The Ethyl Glycinate Backbone: This portion of the molecule provides a latent amino acid functionality. The ester group can participate in cyclization reactions (e.g., intramolecular amidation) or be hydrolyzed to the corresponding carboxylic acid for further derivatization.
This unique combination allows for sequential or one-pot reactions to build complex molecular architectures from simple, readily available starting materials.
Physicochemical Properties
A clear understanding of the reagent's properties is critical for its effective use and handling in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀ClNO₃ | [1] |
| Molecular Weight | 179.6 g/mol | [1] |
| CAS Number | 41602-50-0 | [1] |
| Appearance | White to off-white solid | [1] |
| Primary Synthesis | Acylation of ethyl 2-aminoacetate with chloroacetyl chloride | [1] |
Core Reactivity and Mechanistic Principles
The primary mode of reactivity for ECAA is nucleophilic substitution at the α-chloro carbon. This SN2 reaction is the cornerstone of its application in forming new carbon-nitrogen and carbon-sulfur bonds, which are essential for building heterocyclic rings.
Caption: Core reactivity of ECAA via SN2 nucleophilic substitution.
The choice of nucleophile dictates the resulting heterocyclic core, while the solvent and base are critical for modulating the nucleophilicity of the attacking species and neutralizing the acid byproduct (HCl).
Application Protocol I: Synthesis of 1,4-Benzodiazepin-2-one Precursors
The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anxiolytic, anticonvulsant, and sedative drugs. A common synthetic strategy involves the chloroacetylation of a 2-aminobenzophenone followed by cyclization.[2][3] The chloroacetylamino moiety, identical to that in ECAA, is the key reactive handle for the final ring-closing step.
Rationale and Strategy
This protocol describes a two-step synthesis of a 1,4-benzodiazepin-2-one. The first step, chloroacetylation of a 2-aminobenzophenone, generates the crucial N-(2-benzoyl-phenyl)-2-chloroacetamide intermediate. The second step is a microwave-assisted intramolecular cyclization with ammonia, which dramatically reduces reaction times compared to conventional heating.[2] This method highlights the critical role of the chloroacetylamino group in forming the diazepine ring.
Experimental Protocol
Step A: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone [2]
-
Reaction Setup: To a solution of 2-amino-5-chlorobenzophenone (2.31 g, 0.01 mol) in toluene (20 mL) in a 100 mL round-bottom flask, cool the mixture to 5–10 °C using an ice bath.
-
Reagent Addition: Add a solution of chloroacetyl chloride (0.85 mL, 1.2 g, 0.011 mol) in toluene (2 mL) dropwise over 15 minutes, maintaining the internal temperature below 10 °C.
-
Causality Note: Dropwise addition at low temperature is crucial to control the exothermic acylation reaction and prevent the formation of side products.
-
-
Reaction Progression: Stir the reaction mixture for 3-4 hours at room temperature. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate:hexane mobile phase.
-
Work-up and Purification: Evaporate the solvent under reduced pressure. To the crude solid, add ethanol (10 mL) and stir the slurry at room temperature for 1 hour to precipitate the product. Filter the crystals, wash with cold ethanol (2 x 3 mL), and dry in a vacuum oven at 50 °C.
-
Expected Yield: ~97%[2]
-
Step B: Microwave-Assisted Cyclization to 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one [2]
-
Reaction Setup: Place the 2-chloroacetamido-5-chlorobenzophenone (1.54 g, 0.005 mol) from Step A into a 10 mL microwave reaction vessel. Add a methanolic ammonia solution (7N, 5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 120 °C for 15 minutes.
-
Causality Note: Microwave heating accelerates the rate of the amination and subsequent intramolecular cyclization, significantly reducing the reaction time from many hours to minutes.[2] Polar protic solvents like methanol are effective at absorbing microwave energy.
-
-
Work-up and Purification: After cooling, add 5 mL of water to the reaction mixture to precipitate the product. Isolate the crude product by filtration, dry it, and purify using column chromatography (silica gel, 5-20% ethyl acetate in n-hexane) or by recrystallization from ethanol.
Caption: Workflow for 1,4-Benzodiazepin-2-one Synthesis.
Application Protocol II: One-Pot Synthesis of Quinoxalin-2-ones
Quinoxalin-2-ones are integral components of various biologically active compounds, including kinase inhibitors and antimicrobial agents. This protocol outlines a direct and efficient one-pot synthesis from o-phenylenediamine and this compound (ECAA).
Rationale and Strategy
This synthesis leverages the dual reactivity of the starting materials. The reaction proceeds via an initial nucleophilic attack of one of the aromatic amine groups on the electrophilic α-chloro carbon of ECAA. This is followed by an intramolecular cyclization, where the second aromatic amine attacks the ester carbonyl, leading to the formation of the six-membered heterocyclic ring after the elimination of ethanol.
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.08 g, 0.01 mol) and this compound (1.79 g, 0.01 mol) in absolute ethanol (30 mL).
-
Base Addition: Add triethylamine (2.1 mL, 0.015 mol) to the mixture.
-
Causality Note: Triethylamine acts as a base to neutralize the HCl formed during the initial substitution reaction, preventing the protonation of the o-phenylenediamine and thereby maintaining its nucleophilicity.
-
-
Reaction Progression: Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. Monitor the reaction by TLC (5:5 ethyl acetate:hexane).
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume by half under reduced pressure and cool in an ice bath.
-
Isolation: Filter the solid product, wash with cold ethanol (2 x 5 mL) and then with diethyl ether (10 mL) to remove any residual starting materials. Dry the product under vacuum.
-
Expected Product: 3-(aminomethyl)quinoxalin-2(1H)-one.
-
Caption: Mechanistic pathway for Quinoxalin-2-one formation.
Application Protocol III: Hantzsch-Type Synthesis of 2-Aminothiazoles
The 2-aminothiazole moiety is a cornerstone in drug discovery, famously present in compounds like the histamine H2 receptor antagonist Famotidine. The Hantzsch thiazole synthesis is the classical method for its construction.[4] This protocol adapts this principle, using ECAA and thiourea to generate a functionalized 2-aminothiazole.
Rationale and Strategy
This synthesis is a condensation reaction where the nucleophilic sulfur of thiourea attacks the electrophilic α-chloro carbon of ECAA. The subsequent intramolecular cyclization involves the attack of a thiourea nitrogen atom onto the ester carbonyl, followed by dehydration, to form the aromatic thiazole ring.
Experimental Protocol
-
Reaction Setup: Dissolve this compound (1.79 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol) in absolute ethanol (25 mL) in a 50 mL round-bottom flask.
-
Reaction Progression: Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by TLC.
-
Causality Note: The reaction is often autocatalytic due to the formation of HCl, but in some cases, a mild base can be used to facilitate the initial step. However, strongly acidic conditions can alter the final product.[4]
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product hydrochloride salt.
-
Neutralization and Purification: Filter the solid and wash with cold ethanol. To obtain the free base, dissolve the solid in water and neutralize carefully with a 5% aqueous sodium carbonate solution until the product precipitates.[4] Filter the solid, wash with water, and dry under vacuum. Recrystallization from an ethanol/water mixture may be required for higher purity.
-
Expected Product: Ethyl 2-{[2-amino-1,3-thiazol-4-yl]formamido}acetate.
-
Optimization Data for Hantzsch-Type Syntheses
While this specific reaction may require optimization, data from related Hantzsch syntheses provide valuable insights into key parameters.
| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 4-6 | 60-85 | [4] |
| NaOAc | Ethanol | Reflux | 3-5 | 75-90 | [5] |
| Pyridine | DMF | 80 | 2-4 | 70-88 | [6] |
| None (Microwave) | Ethanol | 100 | 0.25 | 85-95 | [4] |
Troubleshooting and Optimization
Low yields are a common challenge in heterocyclic synthesis. A systematic approach to troubleshooting can often resolve the issue.
Caption: Troubleshooting workflow for low reaction yields.[4]
Conclusion
This compound stands out as a powerful and adaptable reagent for constructing a variety of important heterocyclic systems. By understanding its core reactivity and the mechanistic principles behind its transformations, researchers can strategically design and execute efficient syntheses of benzodiazepines, quinoxalines, thiazoles, and other valuable molecular targets. The protocols and insights provided in this guide serve as a robust starting point for leveraging this synthon in drug discovery and development programs.
References
- BenchChem. (2025).
- BenchChem. (2025). A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions. BenchChem Technical Support.
- BenchChem. Ethyl 2-[(2-chloroacetyl)
- Al-Amiery, A. A., et al. (2012). Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine. Baghdad Science Journal.
- IOSR Journal. (2016). Synthesis of Quinoline Analogues as Anti-microbial Agents.
- Acta Scientific. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer.
- International Journal of Current Microbiology and Applied Sciences. (2016).
- MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
- Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones.
Sources
Ethyl 2-[(2-chloroacetyl)amino]acetate as a versatile building block in organic synthesis
Application Notes & Protocols
Ethyl 2-[(2-chloroacetyl)amino]acetate: A Versatile and Strategic Building Block in Modern Organic Synthesis
Abstract: this compound stands as a cornerstone bifunctional reagent in the synthetic organic chemist's toolkit. Its unique architecture, featuring a reactive electrophilic chloroacetyl group appended to an ethyl glycinate backbone, provides a strategic entry point to a vast array of complex molecular scaffolds. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the compound's properties, synthesis, and, most importantly, its application in constructing high-value heterocyclic systems. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in synthesizing key structures such as 1,4-benzodiazepinones and quinoxalinones, which are prevalent in medicinal chemistry.
Compound Profile and Strategic Importance
This compound, also known as N-(chloroacetyl)glycine ethyl ester, is prized for its dual functionality. The terminal chlorine atom is a potent electrophilic site, susceptible to nucleophilic substitution, while the amide and ester moieties offer multiple avenues for cyclization and further derivatization. This inherent reactivity makes it an ideal precursor for intramolecular and intermolecular reactions designed to build complex ring systems.
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C6H10ClNO3 | PubChem |
| Molecular Weight | 179.60 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 59-62 °C | |
| CAS Number | 1904-83-2 | PubChem |
| Safety Profile | Warning: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | PubChem |
Its primary utility lies in its role as an "A-B" type synthon, where "A" is the electrophilic chloroacetyl unit and "B" is the nucleophilic amide nitrogen (after deprotonation) or the ester group, enabling a variety of cyclization strategies.
Synthesis of this compound
The most common and efficient laboratory preparation involves the acylation of ethyl glycinate hydrochloride with chloroacetyl chloride. The reaction is typically performed in the presence of a base to neutralize the HCl generated and the hydrochloride salt starting material.
The reaction proceeds via a nucleophilic acyl substitution, a classic example of the Schotten-Baumann reaction. The amine group of ethyl glycinate acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.
Protocol 2.1: Synthesis of this compound
This protocol describes the synthesis on a 0.1 mole scale.
Materials:
-
Ethyl glycinate hydrochloride (13.96 g, 0.1 mol)
-
Chloroacetyl chloride (12.42 g, 8.7 mL, 0.11 mol)
-
Sodium carbonate (Na₂CO₃), anhydrous (15.9 g, 0.15 mol)
-
Dichloromethane (DCM), anhydrous (250 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Suspend ethyl glycinate hydrochloride and sodium carbonate in 200 mL of DCM in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Dissolve chloroacetyl chloride in 50 mL of DCM and add it to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction by TLC (e.g., using 1:1 ethyl acetate/hexanes) until the starting amine is consumed.
-
Quench the reaction by slowly adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is typically a white to off-white solid. It can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield the final product.
Expert Insight: The use of sodium carbonate is crucial; it neutralizes both the hydrochloride salt of the starting material and the HCl generated during the acylation. Maintaining a low temperature during the addition of the highly reactive chloroacetyl chloride is essential to minimize side reactions, such as the formation of diacylated products or hydrolysis of the acid chloride.
Applications in Heterocyclic Synthesis
Synthesis of 1,4-Benzodiazepin-2-ones
A paramount application of this compound is in the synthesis of the 1,4-benzodiazepine scaffold, the core of many anxiolytic, anticonvulsant, and sedative drugs. The classical approach involves the reaction with a 2-aminobenzophenone derivative.
Mechanism Insight: The synthesis proceeds in two conceptual stages:
-
N-Alkylation: The primary aromatic amine of the 2-aminobenzophenone derivative displaces the chloride from this compound. This step is often slow and requires heat.
-
Intramolecular Cyclization: The newly formed secondary amine then attacks the ester carbonyl. This is typically promoted by a base and results in the formation of the seven-membered diazepine ring with the expulsion of ethanol.
A more contemporary and efficient method involves a pre-acylation of the 2-aminobenzophenone with chloroacetyl chloride, followed by cyclization with a source of ammonia, such as hexamethylenetetramine (hexamine). This latter approach avoids the initial N-alkylation step and often provides higher yields.
Workflow for 1,4-Benzodiazepin-2-one Synthesis
Caption: Workflow for the synthesis of 1,4-benzodiazepin-2-ones.
Protocol 3.1: Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol is adapted from established methods utilizing a two-step sequence.
Step A: Synthesis of 2-(2-Chloroacetamido)-5-chlorobenzophenone
-
In a flask, dissolve 2-amino-5-chlorobenzophenone (0.01 mol) in toluene (20 mL).
-
Cool the solution to 5–10 °C.
-
Add a solution of chloroacetyl chloride (0.011 mol) in toluene (2 mL) dropwise.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC.
-
Evaporate the solvent to dryness. The crude product can be purified by stirring with ethanol to precipitate the desired intermediate, which is then filtered and dried.
Step B: Cyclization to form the Benzodiazepine
-
Combine the 2-(2-chloroacetamido)-5-chlorobenzophenone (0.8 mmol) from Step A, hexamethylenetetramine (1.8 mmol), and ammonium chloride (3.6 mmol) in a microwave vial.
-
Add a methanol:water (4 mL) mixture as the solvent.
-
Seal the vial and irradiate in a microwave synthesizer at a suitable temperature (e.g., 100-120 °C) for 10-20 minutes, or until TLC indicates completion of the reaction.
-
After cooling, add a small amount of water to the reaction mixture to precipitate the product.
-
Collect the crude product by filtration. Purify by recrystallization from ethanol to yield the title compound.
Synthesis of Quinoxalin-2(1H)-ones
Quinoxalinones are another class of heterocycles with significant biological activity, including applications as kinase inhibitors and antimicrobial agents. This compound serves as a C2 synthon in their construction via condensation with o-phenylenediamines.
Mechanism Insight: The reaction proceeds through a cascade mechanism:
-
Initial Condensation: One of the amino groups of the o-phenylenediamine attacks the ester carbonyl of the building block, displacing ethanol and forming an amide intermediate.
-
Intramolecular N-Alkylation: The second amino group of the diamine then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom.
-
Cyclization and Tautomerization: This Sₙ2 reaction forms a six-membered dihydroquinoxalinone ring, which may then tautomerize to the more stable aromatic quinoxalinone.
Reaction Scheme: Quinoxalinone Synthesis
Caption: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one.
Protocol 3.2: General Procedure for Synthesis of 3,4-dihydroquinoxalin-2(1H)-one
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
This compound (1.79 g, 10 mmol)
-
Ethanol (or glacial acetic acid), 30 mL
-
Triethylamine (optional, 2-3 drops)
Procedure:
-
Combine o-phenylenediamine and this compound in a round-bottom flask.
-
Add 30 mL of ethanol. A catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction, though it often proceeds well under neutral or slightly acidic conditions.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexanes gradient) or recrystallization.
Troubleshooting and Key Considerations
-
Purity of Starting Material: this compound can hydrolyze over time. Ensure it is dry and relatively pure before use. A melting point determination is a quick check of quality.
-
Choice of Base: In benzodiazepine synthesis, the choice of base for the cyclization step is critical. Strong, non-nucleophilic bases are often preferred to avoid side reactions with the ester or chloroacetyl group. For quinoxalinone synthesis, the reaction can often be run without a base, as the diamine itself is basic.
-
Reaction Monitoring: TLC is indispensable for monitoring these reactions. For the quinoxalinone synthesis, staining with ninhydrin can help visualize the consumption of the diamine starting material.
-
Side Reactions: A common side reaction is the dimerization of this compound to form a piperazine-2,5-dione. This is minimized by using controlled addition and appropriate stoichiometry.
Conclusion
This compound is a powerful and economical building block for constructing nitrogen-containing heterocycles. Its bifunctional nature allows for elegant and efficient synthetic routes to valuable scaffolds in medicinal chemistry and materials science. The protocols and insights provided herein are intended to empower researchers to confidently employ this versatile reagent in their synthetic endeavors, with a clear understanding of the underlying principles that govern its reactivity.
References
-
PubChem Compound Summary for CID 69910, Ethyl 2-(2-chloroacetamido)acetate. National Center for Biotechnology Information. [Link]
-
Schotten-Baumann reaction. Wikipedia. [Link]
-
Khatri, J. K., et al. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Medical Sciences, 6(9), 03-08. [Link]
-
Nowacki, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91. [Link]
-
El-Hamouly, W. S., et al. (2010). One-pot synthesis of some (1H)-quinoxalin-2-ones. African Journal of Pure and Applied Chemistry, 4(1), 007-010. [Link]
-
Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]
Application Notes & Protocols: Strategic N-Alkylation of Ethyl 2-[(2-chloroacetyl)amino]acetate for Advanced Synthesis
Introduction: The Strategic Value of N-Alkylated Glycine Esters
N-substituted glycine derivatives are foundational scaffolds in modern medicinal chemistry and drug development.[1][2] Their structural versatility allows for the systematic modulation of physicochemical properties, making them invaluable as building blocks for peptidomimetics, therapeutic agents, and complex molecular architectures.[3][4] Ethyl 2-[(2-chloroacetyl)amino]acetate, in particular, serves as a highly versatile and reactive platform for introducing a wide array of functional groups via N-alkylation. The chloroacetyl moiety provides a reactive electrophilic site, while the ethyl ester offers a handle for further synthetic transformations or can act as a prodrug moiety to enhance bioavailability.[5][]
This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of this compound. It is designed for researchers and drug development professionals, offering in-depth protocols, mechanistic insights, and data interpretation guidelines to ensure reproducible and high-yielding synthetic outcomes.
Reaction Mechanism: A Base-Mediated Nucleophilic Substitution
The N-alkylation of this compound with a primary or secondary amine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The causality of the reaction is rooted in several key principles:
-
Deprotonation of the Nucleophile: The reaction is initiated by a base, which deprotonates the incoming amine (R¹R²NH). This abstraction of a proton significantly enhances the amine's nucleophilicity, converting it into a more potent nucleophile (R¹R²N⁻).
-
Nucleophilic Attack: The activated amine then attacks the electrophilic carbon atom of the chloroacetyl group. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent chlorine atom and carbonyl group.
-
Displacement of the Leaving Group: The attack results in the formation of a new carbon-nitrogen bond and the simultaneous displacement of the chloride ion, a good leaving group.
The choice of base is critical; it must be strong enough to deprotonate the amine without promoting unwanted side reactions, such as hydrolysis of the ester.[7] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their efficacy and ease of removal during work-up.[8]
Caption: SN2 mechanism for N-alkylation.
Experimental Protocols
The following protocols provide a robust framework for the N-alkylation reaction. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: General Procedure for N-Alkylation with Primary and Secondary Amines
This protocol is optimized for a 5 mmol scale and can be adapted as needed.
Materials & Reagents:
-
This compound (1.0 eq., 5 mmol, 0.968 g)
-
Desired primary or secondary amine (1.1 eq., 5.5 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq., 12.5 mmol, 1.73 g)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous (25 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL) with stir bar
-
Condenser and heating mantle/oil bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Solvent and Amine Addition: Add 25 mL of anhydrous acetonitrile. The choice of solvent is crucial; ACN is suitable for many reactions, while DMF can be used for less reactive amines or to achieve higher temperatures.[9] Stir the resulting suspension at room temperature. Add the desired amine to the mixture dropwise over 5 minutes.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to 60-80 °C. The optimal temperature depends on the reactivity of the amine. For highly reactive amines, room temperature may suffice.
-
Monitoring Progress: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The reaction is complete when the starting chloroacetyl compound is no longer visible. This typically takes 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl byproduct) through a pad of celite, washing the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).[11] The bicarbonate wash removes any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.
Data Presentation: Representative Reaction Conditions
The efficiency of the N-alkylation reaction is highly dependent on the nature of the nucleophile. The following table summarizes typical conditions and expected outcomes for various amine substrates.
| Amine Substrate (R¹R²NH) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Benzylamine | K₂CO₃ | ACN | 60 | 6-8 | 85-95% | A reactive primary amine; reaction proceeds cleanly. |
| Morpholine | K₂CO₃ | ACN | 70 | 8-12 | 80-90% | A common cyclic secondary amine. |
| Aniline | Cs₂CO₃ | DMF | 90 | 12-16 | 60-75% | Less nucleophilic; requires stronger base and higher temperature.[8] |
| Diethylamine | K₂CO₃ | ACN | 60 | 4-6 | >90% | A sterically unhindered and reactive secondary amine. |
| tert-Butylamine | NaH | DMF | 80 | 24 | 40-50% | Sterically hindered; requires a stronger base and longer reaction time. |
Characterization of N-Alkylated Products
Confirmation of the product structure and purity is essential. A combination of spectroscopic and spectrometric techniques provides a self-validating system for characterization.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive evidence of successful alkylation is the appearance of new signals corresponding to the protons of the newly introduced alkyl group (R¹ and R²). Additionally, the singlet corresponding to the methylene protons adjacent to the nitrogen (formerly Cl-CH₂ -CO) will typically shift and may show coupling to protons on the new alkyl group.
-
¹³C NMR: Look for new carbon signals from the R¹ and R² groups and a shift in the resonance of the methylene carbon adjacent to the nitrogen.
-
¹H-¹⁵N HMBC: This advanced technique can be used to definitively confirm the C-N bond formation by observing correlations between the protons on the newly attached alkyl group and the amide nitrogen.[14]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is ideal for confirming the molecular weight of the product. Look for the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated mass of the desired N-alkylated compound.
-
Chromatography:
-
LC-MS: Used for reaction monitoring and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable products.[15]
-
Experimental Workflow Visualization
The entire process, from initial setup to final analysis, can be summarized in the following workflow.
Caption: General workflow for N-alkylation.
References
-
National Center for Biotechnology Information (2024). N-Dealkylation of Amines. PubMed Central. Available at: [Link]
- Google Patents (1995). Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis.
-
Martin, G. E., et al. (2019). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]
-
Royal Society of Chemistry (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Available at: [Link]
-
National Center for Biotechnology Information (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. Available at: [Link]
-
Beller, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Available at: [Link]
-
MDPI (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available at: [Link]
-
ResearchGate (2019). N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. Available at: [Link]
- Google Patents (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
ResearchGate (2017). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Available at: [Link]
- Google Patents (1997). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
-
ResearchGate (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Available at: [Link]
-
MDPI (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available at: [Link]
-
National Center for Biotechnology Information (2018). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PubMed Central. Available at: [Link]
-
MDPI (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
National Center for Biotechnology Information (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link]
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
-
National Center for Biotechnology Information (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PubMed. Available at: [Link]
-
MDPI (2023). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. Available at: [Link]
-
MDPI (2002). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Available at: [Link]
-
Osaka University (2023). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Available at: [Link]
-
ACS Publications (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]
-
MDPI (2024). Various Analytical Techniques Reveal the Presence of Damaged Organic Remains in a Neolithic Adhesive Collected During Archeological Excavations in Cantagrilli (Florence Area, Italy). Available at: [Link]
-
Organic Chemistry Portal. Substituted amide synthesis by amidation. Available at: [Link]
-
MDPI (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available at: [Link]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential | MDPI [mdpi.com]
- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design [ouci.dntb.gov.ua]
The Versatility of Ethyl 2-[(2-chloroacetyl)amino]acetate in Pharmaceutical Precursor Synthesis: Application Notes and Protocols
Abstract
Ethyl 2-[(2-chloroacetyl)amino]acetate has emerged as a highly versatile and valuable building block in the synthesis of a wide array of pharmaceutical precursors and active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive chloroacetyl group and an amino acid ester moiety, allows for diverse chemical transformations, making it a cornerstone reagent in medicinal chemistry. This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed experimental protocols, mechanistic insights, and safety considerations. The content herein is designed to empower researchers, scientists, and drug development professionals to leverage the full potential of this key intermediate in their synthetic endeavors.
Introduction: The Strategic Importance of a Bifunctional Building Block
In the intricate landscape of pharmaceutical synthesis, the efficiency and elegance of a synthetic route are paramount. The ability to construct complex molecular architectures from readily available and highly functionalized starting materials is a key determinant of success. This compound, with its inherent dual reactivity, serves as an exemplary synthon for the convergent synthesis of various heterocyclic systems that form the core of many therapeutic agents.
The chloroacetyl group provides a potent electrophilic site, susceptible to nucleophilic attack, while the ethyl glycinate portion offers a nucleophilic amine (post-deprotection or in its acylated form) and an ester functionality that can be further manipulated. This combination facilitates the construction of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures for any reagent is a prerequisite for its effective and responsible use in the laboratory.
| Property | Value | Reference |
| CAS Number | 60945-04-2 | [1] |
| Molecular Formula | C6H9Cl2NO3 | [1] |
| Molecular Weight | 214.04 g/mol | [1] |
| Appearance | Neat | [1] |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in many organic solvents |
Safety and Handling:
This compound and related chloroacetyl compounds are known irritants.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[3][4][5][6] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[4] For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.[3][4][5][6][7]
Core Synthetic Applications: A Gateway to Diverse Pharmaceutical Scaffolds
The utility of this compound spans the synthesis of numerous important pharmaceutical classes. Its reactivity is particularly well-suited for the construction of benzodiazepines, a class of psychoactive drugs, and other nitrogen-containing heterocycles.
Synthesis of Benzodiazepine Precursors
Benzodiazepines are a cornerstone of treatment for anxiety, insomnia, and seizure disorders.[8] The synthesis of the benzodiazepine core often involves the cyclization of an appropriately substituted aminobenzophenone with a glycine derivative. This compound provides a direct and efficient route to key intermediates for these syntheses.
A critical precursor for many benzodiazepines is 2-(chloroacetamido)-5-chlorobenzophenone.[9] This intermediate can be readily synthesized from 2-amino-5-chlorobenzophenone and chloroacetyl chloride.[9] The subsequent reaction of this intermediate with a source of ammonia, often in the presence of hexamethylenetetramine, leads to the formation of the seven-membered diazepine ring.[10]
Workflow for Benzodiazepine Synthesis:
Sources
- 1. 2-[(2-Chloroacetyl)amino]ethyl 2-Chloroacetate [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
Application Note: Mastering the Synthesis of N-Substituted Glycine Scaffolds via Nucleophilic Substitution
An in-depth guide for researchers, scientists, and drug development professionals.
A Guide to the Reaction Mechanisms of Ethyl 2-[(2-chloroacetyl)amino]acetate with Primary and Secondary Amines
Introduction: The Strategic Importance of N-Substituted Glycine Derivatives
In the landscape of modern medicinal chemistry and drug discovery, the ability to rapidly generate diverse molecular scaffolds is paramount. This compound serves as a cornerstone building block for the synthesis of N-substituted glycine derivatives. These products are not merely synthetic intermediates; they are the fundamental units for constructing peptoids , a critical class of peptide mimics. Peptoids, or N-substituted glycine oligomers, offer significant advantages over their natural peptide counterparts, including enhanced proteolytic stability and cell permeability, making them invaluable in the development of novel therapeutics.[1][2]
This document provides an in-depth exploration of the reaction between this compound and both primary and secondary amines. As a senior application scientist, my objective is to move beyond a simple recitation of steps and delve into the causality of the reaction mechanisms, the rationale behind protocol design, and the practical insights needed to achieve clean, high-yielding syntheses. We will dissect the nuances of the SN2 mechanism in this context, address common side reactions like overalkylation, and provide robust, validated protocols for laboratory execution.
Core Reaction Mechanism: A Tale of Nucleophilic Substitution
The fundamental transformation is a classic bimolecular nucleophilic substitution (SN2) reaction .[3] The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic methylene carbon (the α-carbon) of the chloroacetyl group. This carbon is highly activated towards substitution due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom. The reaction proceeds via a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-chlorine bond breaks.[4][5]
Reaction with Primary Amines: The Challenge of Overalkylation
When a primary amine (R-NH₂) is used as the nucleophile, it attacks the chloroacetamide to form the desired N-substituted secondary amine product. A key consideration is that the reaction liberates one equivalent of hydrochloric acid (HCl), which will protonate any available basic nitrogen, effectively quenching the nucleophile. To drive the reaction to completion, a base must be added to neutralize this acid.
A more significant challenge, however, is overalkylation .[6][7] The secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group. Consequently, this product can compete with the starting material and react with another molecule of this compound, leading to an undesired tertiary amine byproduct.[7] Controlling this side reaction is a primary goal of protocol optimization.
Reaction with Secondary Amines: A More Direct Path
The reaction with a secondary amine (R₂NH) follows the same SN2 mechanism. The secondary amine attacks the electrophilic carbon, displacing the chloride ion to form the target tertiary amine.
The crucial advantage here is the mitigation of the overalkylation problem seen with primary amines. The tertiary amine product can technically be alkylated further to form a quaternary ammonium salt, but this process is generally much slower and less favorable under typical reaction conditions. This makes the synthesis of tertiary amine-containing glycine derivatives a cleaner and more straightforward process. As with primary amines, a base is required to neutralize the HCl generated.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems. The choice of reagents and conditions is deliberate to maximize yield and purity while simplifying workup and purification.
Causality Behind Experimental Choices
Before detailing the steps, it is crucial to understand the function of each component and condition. This is the foundation of robust experimental design.
| Parameter | Choice & Rationale |
| Base | Anhydrous K₂CO₃ or NaHCO₃: These are mild, inexpensive, and non-nucleophilic inorganic bases. Their insolubility in many organic solvents facilitates easy removal by filtration post-reaction.[8] DIPEA or Et₃N: These are organic amine bases that are soluble. They are often used but can complicate purification. Using the reacting amine itself as the base is inefficient as it consumes 2 equivalents of the nucleophile for every substitution. |
| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF): These are polar aprotic solvents that are ideal for SN2 reactions. They effectively solvate the cation of the transition state but do not strongly solvate the nucleophile, leaving it "free" and highly reactive.[8][9] Acetone is another viable, though less polar, option. |
| Stoichiometry | Amine (1.0 eq), Chloroacetamide (1.0-1.2 eq), Base (2.0-3.0 eq): Using a slight excess of the chloroacetamide can ensure full consumption of a valuable amine. A larger excess of the base is critical to ensure the reaction medium remains basic and drives the reaction forward by neutralizing all generated HCl. |
| Additives | Potassium Iodide (KI) or Sodium Iodide (NaI) (catalytic): The addition of a catalytic amount of an iodide salt can significantly accelerate the reaction. This occurs via the in situ Finkelstein reaction, where the chloride is displaced by iodide to form the more reactive iodo-acetyl intermediate. Iodide is a superior leaving group compared to chloride, thus speeding up the rate-determining SN2 step.[8] |
| Temperature | Room Temperature to 50 °C: Most of these alkylations proceed smoothly at room temperature. For less nucleophilic amines (e.g., anilines) or sterically hindered amines, gentle heating may be required to increase the reaction rate. |
General Experimental Workflow
The logical flow for these syntheses is consistent and designed for efficiency and safety.
Protocol 1: Synthesis of Ethyl 2-{[2-(benzylamino)acetyl]amino}acetate (Primary Amine Example)
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (K₂CO₃, 2.76 g, 20 mmol, 2.0 eq). Add anhydrous acetonitrile (ACN, 40 mL).
-
Reagent Addition: Add benzylamine (1.07 g, 1.09 mL, 10 mmol, 1.0 eq) to the stirred suspension. Follow with the addition of this compound (1.94 g, 10 mmol, 1.0 eq). For enhanced reactivity, 0.1 eq of potassium iodide (KI) can be added at this stage.[8]
-
Reaction Execution: Stir the mixture vigorously at room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes eluent system. The reaction is complete when the benzylamine spot is no longer visible (typically 4-8 hours).
-
Workup: Upon completion, remove the inorganic salts by vacuum filtration, washing the filter cake with a small amount of ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure product.
Protocol 2: Synthesis of Ethyl 2-{[2-(piperidin-1-yl)acetyl]amino}acetate (Secondary Amine Example)
-
Reaction Setup: To a 100 mL round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 3.45 g, 25 mmol, 2.5 eq) and piperidine (0.85 g, 0.99 mL, 10 mmol, 1.0 eq) in anhydrous dimethylformamide (DMF, 30 mL).[9]
-
Reagent Addition: Add this compound (2.13 g, 11 mmol, 1.1 eq) to the stirred mixture.
-
Reaction Execution: Stir the reaction at room temperature overnight (12-16 hours).
-
Monitoring: Check for the consumption of piperidine using TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water (100 mL) and extract with ethyl acetate (3 x 50 mL). The combined organic layers are washed thoroughly with water (to remove DMF) and then brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting oil is purified by flash chromatography on silica gel to afford the desired tertiary amine product.
Troubleshooting and Optimization
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently reactive amine. 2. Inactive chloroacetamide (hydrolyzed). 3. Inefficient base or presence of water. | 1. Add catalytic KI and/or gently heat the reaction to 40-50 °C. 2. Use fresh, high-purity starting material. 3. Use freshly dried solvent and anhydrous base. |
| Significant Overalkylation (Primary Amine Rxn) | 1. Product is highly nucleophilic. 2. Reaction run for too long or at too high a concentration. | 1. Use a larger excess of the primary amine (if it is inexpensive) to outcompete the product. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more dilute solution. |
| Multiple Byproducts | 1. Ester hydrolysis under basic conditions. 2. Self-condensation of the starting material. | 1. Use a milder base like NaHCO₃. Ensure the workup is not overly basic. 2. Add the chloroacetamide slowly to the amine/base mixture to maintain a low concentration of the electrophile. |
Conclusion and Applications in Drug Development
The N-alkylation of primary and secondary amines with this compound is a robust and versatile method for generating libraries of N-substituted glycine derivatives.[10][11] These compounds are critical precursors for the solid-phase synthesis of peptoids, which are widely explored as potential therapeutics in areas such as anti-cancer, anti-microbial, and anti-fungal research.[2] A thorough understanding of the SN2 mechanism, careful control of reaction conditions to mitigate side reactions, and the implementation of validated protocols are essential for any researcher, scientist, or drug development professional working in this space. The insights and procedures detailed in this note provide a solid foundation for successfully leveraging this powerful chemistry.
References
-
Kilgore, J. (2018). Response to "What are the best conditions for the reaction of primary amine with ethylbromo acetate?". ResearchGate. Retrieved from [Link]
-
Hussein, E. M., et al. (2012). Responses to "Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?". ResearchGate. Retrieved from [Link]
-
Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453–458. Retrieved from [Link]
- Barany, G., & Albericio, F. (2006). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. U.S. Patent No. 7,038,078 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Lund, D., & Olsen, C. A. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Current Organic Chemistry, 15(18), 3290-3306. Retrieved from [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). The Fascinating Chemistry of α‐Haloamides. Chemical Society Reviews, 37(3), 557-586. Retrieved from [Link]
-
Roberts, A. L., & Jeffers, P. M. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry, 52(9), 2697-2705. Retrieved from [Link]
-
Wikipedia contributors. (2023). Amine alkylation. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Lee, H. W., et al. (2007). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Bulletin of the Korean Chemical Society, 28(9), 1549-1554. Retrieved from [Link]
- Wang, J. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). Chinese Patent No. CN106699681A.
-
Roberts, A. L., & Jeffers, P. M. (2004). Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects. Journal of Agricultural and Food Chemistry, 52(9), 2697-705. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Retrieved from [Link]
-
Lund, D., & Olsen, C. A. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Bentham Science Publishers. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). Synthetic Communications, 42(15), 2262-2271. Retrieved from [Link]
-
Hsu, F. L., Berg, F., & McMahon, L. R. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. Defense Technical Information Center. Retrieved from [Link]
-
Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(3), 1-26. Retrieved from [Link]
-
Al-Masoudi, E. A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30015-30030. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation Of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2007). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 19(7), 5221-5226. Retrieved from [Link]
-
Choudary, B. M., et al. (2012). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Science & Technology, 2(10), 2126-2131. Retrieved from [Link]
-
Al-Masoudi, E. A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Publications. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
- Siegel, W., & Gallas, W. (1997). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. U.S. Patent No. 5,686,625. Washington, DC: U.S. Patent and Trademark Office.
-
Latypova, D. R., et al. (2013). Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. Russian Journal of Organic Chemistry, 49(6), 843–848. Retrieved from [Link]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Achieving Efficient Cyclization Reactions with Ethyl 2-[(2-chloroacetyl)amino]acetate
Introduction: The Strategic Value of a Versatile Synthon
Ethyl 2-[(2-chloroacetyl)amino]acetate is a highly functionalized and versatile building block in modern organic and medicinal chemistry. Its structure uniquely combines a nucleophilic secondary amide, an acidic α-carbon adjacent to an ester, and an electrophilic alkyl chloride. This trifecta of reactivity makes it an ideal precursor for the synthesis of a diverse range of heterocyclic scaffolds, which are core components of numerous pharmacologically active molecules.[1]
This guide provides an in-depth exploration of the conditions required to achieve efficient cyclization reactions using this synthon. We will move beyond simple procedural lists to dissect the underlying mechanistic principles, offering researchers the rationale needed to optimize reactions, troubleshoot common issues, and adapt these protocols for novel molecular designs. The focus will be on two high-value heterocyclic systems: Piperazine-2,5-diones and 1,4-Benzodiazepine-2,5-diones .
Part 1: Mechanistic Principles & Parameter Optimization
Achieving high-yield, selective cyclization hinges on understanding and controlling the molecule's inherent reactivity. The choice of base, solvent, and temperature dictates which reaction pathway is favored.
Key Reactive Sites & Competing Pathways
The primary cyclization pathways involve either intermolecular dimerization or intramolecular ring closure following reaction with a suitable partner molecule. The efficiency of these reactions is governed by the selective activation of specific sites on the this compound molecule.
Caption: Key reactive sites on this compound.
-
Electrophilic Carbon: The carbon atom bonded to chlorine is highly susceptible to nucleophilic attack. This is the primary site for both inter- and intramolecular alkylation reactions.
-
Nucleophilic Amide: The secondary amide nitrogen is a potent nucleophile, especially after deprotonation by a base. It can attack the electrophilic carbon of another molecule (dimerization) or an external electrophile.
-
Acidic α-Protons: The methylene protons between the amide and the ester are acidic and can be removed by a sufficiently strong base to form an enolate, which is a carbon-centered nucleophile.
The Decisive Role of the Base
The choice of base is the most critical factor in directing the reaction toward the desired product.
-
Weak Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These bases are typically not strong enough to deprotonate the α-carbon or the amide nitrogen significantly. Their primary role is to act as an acid scavenger, neutralizing the HCl generated during acylation reactions or slow alkylations.[2][3] They are often used in reactions where the starting material is first acylated with another component before the cyclization step.
-
Stronger Bases (e.g., NaOEt, NaH, KHMDS): These bases are required for efficient cyclization.
-
Sodium Ethoxide (NaOEt): An excellent choice for promoting both N-alkylation and subsequent lactamization in alcoholic solvents. It is strong enough to deprotonate the amide, facilitating the key bond-forming step.[4]
-
Potassium bis(trimethylsilyl)amide (KHMDS): A very strong, non-nucleophilic base ideal for generating enolates from the α-carbon for C-C bond formation, minimizing side reactions like ester hydrolysis.[5]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base often used in aprotic solvents like DMF or THF to deprotonate the amide for intramolecular N-alkylation.
-
Solvent and Temperature Effects
-
Solvents: The solvent must solubilize the reactants and intermediates while favoring the desired reaction pathway.
-
Polar Aprotic Solvents (DMF, Acetonitrile): These are excellent for Sₙ2 reactions, such as the intramolecular N-alkylation, as they solvate the cation of the base but not the nucleophilic anion, increasing its reactivity.
-
Alcohols (Ethanol, Methanol): Often used with alkoxide bases (e.g., NaOEt). While protic solvents can slow Sₙ2 reactions, they are effective for reactions proceeding through deprotonation-reprotonation equilibria.
-
-
Temperature: Higher temperatures (reflux) are often necessary to overcome the activation energy for ring closure. However, excessive heat can lead to decomposition or the formation of polymeric byproducts. For reactions involving sensitive functional groups, lower temperatures may be required.
Part 2: Application Note I - Synthesis of Piperazine-2,5-diones
Piperazine-2,5-diones, also known as diketopiperazines, are privileged scaffolds in drug discovery. The direct dimerization of this compound provides a straightforward route to a symmetrically substituted member of this class, Ethyl 2,2'-(2,5-dioxopiperazine-1,4-diyl)diacetate.
Mechanism: Base-Catalyzed Intermolecular Dimerization
The reaction proceeds via a two-step intermolecular condensation. A base deprotonates the amide nitrogen of one molecule, which then acts as a nucleophile, attacking the chloroacetyl group of a second molecule. This is followed by an intramolecular cyclization (lactamization) of the resulting linear dimer to form the stable six-membered ring.
Caption: Workflow for Piperazine-2,5-dione synthesis via dimerization.
Protocol: Synthesis of Ethyl 2,2'-(2,5-dioxopiperazine-1,4-diyl)diacetate
This protocol is adapted from general procedures for the synthesis of N-substituted glycine derivatives via intermolecular cyclization.[6]
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary
| Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference / Analogy |
| NaH | DMF | 80 | 12-16 | 65-80 | [6] |
| K₂CO₃ | MeCN | Reflux | 24 | 40-55 | [2] |
| NaOEt | EtOH | Reflux | 10 | 60-75 | [4] |
Part 3: Application Note II - Synthesis of 1,4-Benzodiazepine-2,5-diones
1,4-Benzodiazepine-2,5-diones are a class of compounds with a wide range of pharmacological activities, including anxiolytic and anticonvulsant properties.[7][8] A common synthetic strategy involves the acylation of a 2-aminobenzamide or related precursor, followed by a base-catalyzed intramolecular cyclization.
Mechanism: Acylation Followed by Intramolecular Cyclization
This synthesis is a two-step process. First, a substituted 2-aminobenzophenone is N-acylated with chloroacetyl chloride. The resulting intermediate is then alkylated with an amino acid ester. A more convergent approach involves reacting a 2-amino-N-substituted benzamide with this compound's chloroacetyl group. The key step is the final base-promoted intramolecular N-alkylation to form the seven-membered diazepine ring.[9]
Caption: Synthetic workflow for 1,4-Benzodiazepine-2,5-dione synthesis.
Protocol: General Procedure for Benzodiazepine-2,5-dione Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of benzodiazepine derivatives.[7][9]
Materials:
-
Substituted 2-aminobenzamide (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Potassium Iodide (KI, 0.1 eq, catalytic)
-
Anhydrous Acetonitrile (MeCN) or DMF
Procedure:
-
Setup: In a round-bottom flask, combine the 2-aminobenzamide derivative, K₂CO₃, and KI.
-
Reagent Addition: Add anhydrous acetonitrile to the flask, followed by this compound.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 18-24 hours. Monitor the reaction progress using TLC.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 1,4-benzodiazepine-2,5-dione product.
Data Summary
| Reactant | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference / Analogy |
| α-Amino acid & 5-nitroanthranilic acid | DBU | DMF | RT | 50-70 | [9] |
| 2-Aminobenzamides & Chloroacetic acid | DCC | Dioxane | Reflux | 45-60 | [7] |
| 3-Aminoquinoline-2,4-diones (Rearrangement) | NaOEt | EtOH | RT | 70-90 | [4] |
Part 4: Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; inefficient base; side reactions (e.g., hydrolysis). | Switch to a stronger, non-nucleophilic base (e.g., NaH). Ensure anhydrous conditions. Increase reaction time or temperature moderately. |
| Polymerization | Reaction concentration is too high, favoring intermolecular reactions. | For intramolecular cyclizations, apply high-dilution principles (add reagents slowly to a large volume of solvent). |
| Ester Hydrolysis | Presence of water; use of nucleophilic bases like NaOH/KOH at high temps. | Use anhydrous solvents and reagents. Opt for non-nucleophilic bases (NaH, KHMDS) or non-aqueous workup conditions. |
| Multiple Products | Competing reaction pathways (e.g., C- vs. N-alkylation); lack of selectivity. | Modify the base and solvent system to favor one pathway. Lowering the temperature can sometimes increase selectivity. |
References
-
Title: The preparation method of 2 piperazinones. Source: Google Patents (CN106117153A).
-
Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Source: Molecules (MDPI).
-
Title: Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Source: PubMed.
-
Title: Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. Source: ResearchGate.
-
Title: Design and Synthesis of Novel Benzodiazepines. Source: VTechWorks.
-
Title: Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones. Source: Journal of Combinatorial Chemistry.
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Source: Molecules (MDPI).
-
Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Source: RSC Advances.
-
Title: Synthesis method of chiral piperazinone derivative. Source: Google Patents (CN108129404B).
-
Title: Synthesis of chloroacetylglycine ethyl ester. Source: PrepChem.com.
-
Title: Synthesis of 1,4-benzodiazepine-2,5-dione derivatives. Source: ResearchGate.
-
Title: N-(2-Chloroacetyl)glycine. Source: Acta Crystallographica Section E: Structure Reports Online.
-
Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Source: Synthetic Communications (Taylor & Francis Online).
-
Title: Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Source: PubMed.
-
Title: A Comparative Guide to the Reactivity of Ethyl 2-Amino-2-Cyanoacetate and Ethyl Cyanoacetate. Source: BenchChem.
-
Title: Amino-substituted piperazine derivatives. Source: Google Patents (US5286728A).
-
Title: Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Source: Chemistry – A European Journal.
-
Title: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Source: Molecules (MDPI).
-
Title: Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Source: Beilstein Journal of Organic Chemistry.
-
Title: The Strategic Advantage of Ethyl 2-Amino-2-Cyanoacetate in Drug Discovery: A Comparative Guide. Source: BenchChem.
-
Title: Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Source: ResearchGate.
-
Title: One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Source: The Journal of Organic Chemistry.
-
Title: Direct N-alkylation of unprotected amino acids with alcohols. Source: Science.
-
Title: Scheme 7 Intramolecular alkylation of amino acids according to Kawabata et al. Source: ResearchGate.
-
Title: Synthetic method of N, N-disubstituted glycine ester. Source: Google Patents (CN1167668C).
-
Title: N-Dealkylation of Amines. Source: Molecules (MDPI).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Ethyl 2-[(2-chloroacetyl)amino]acetate
Welcome to the technical support center for Ethyl 2-[(2-chloroacetyl)amino]acetate, also known as N-(Chloroacetyl)glycine ethyl ester (CAS 41602-50-0). This bifunctional reagent is a valuable building block in pharmaceutical and chemical synthesis, prized for its ability to introduce a glycine ethyl ester motif while providing a reactive handle for further molecular elaboration. The chloroacetyl group serves as a potent electrophile for nucleophilic substitution, while the ester moiety offers a site for hydrolysis or amidation.
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reagent. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maximize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: This molecule has two primary reactive sites. The most reactive is the α-chloro position on the acetyl group, which is highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions with a wide range of nucleophiles (amines, thiols, phenoxides, etc.).[1][2] The second site is the ethyl ester carbonyl, which can undergo hydrolysis under acidic or basic conditions or can be converted to an amide with amines, typically under harsher conditions than the SN2 reaction.
Caption: Key reactive sites on the molecule.
Q2: What are the typical storage and handling recommendations for this reagent?
A2: this compound should be stored in a cool, dry place, away from moisture, as the chloroacetyl group is sensitive to hydrolysis.[3] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. As with most α-halo carbonyl compounds, it should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: What analytical techniques are best for monitoring reactions involving this compound?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[4][5] A typical mobile phase would be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate or visualization under UV light (if your product is UV-active) are effective visualization techniques. For more quantitative analysis and final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[6]
Troubleshooting Guide: Synthesis & Subsequent Reactions
This section addresses common issues encountered during the synthesis of this compound and its subsequent use in nucleophilic substitution reactions.
Part A: Issues During Synthesis (N-Acylation of Glycine Ethyl Ester)
The synthesis of the title compound typically involves the reaction of glycine ethyl ester (often as the hydrochloride salt) with chloroacetyl chloride in the presence of a base.[7]
Q4: My synthesis yield is very low. What are the likely causes?
A4: Low yield in this acylation is a frequent problem and can usually be traced to one of the following issues:
-
Moisture Contamination: Chloroacetyl chloride is extremely reactive towards water. Any moisture in your glassware, solvent, or starting materials will hydrolyze it to chloroacetic acid, which is unreactive under these conditions.[3] This is the most common culprit.
-
Incorrect Stoichiometry of Base: The reaction generates one equivalent of HCl. If you start with glycine ethyl ester hydrochloride, you will need at least two equivalents of base: one to neutralize the HCl byproduct and one to free the amine from its salt form.[7] Insufficient base will result in protonated amine, which is not nucleophilic, thereby stalling the reaction.
-
Suboptimal Temperature: The reaction is highly exothermic. Without adequate cooling (typically -10 to 10 °C), side reactions can occur, leading to the formation of polymeric byproducts and decomposition, which often manifests as the reaction mixture turning dark.[3][7]
-
Poor Reagent Quality: Ensure your chloroacetyl chloride is of high purity and has not been previously exposed to moisture. It is often best to use a freshly opened bottle or a recently distilled reagent.[8]
Q5: The reaction mixture turned dark brown/black. Is it salvageable?
A5: A significant color change often indicates decomposition or polymerization due to excessive heat.[3] The primary cause is usually poor temperature control during the addition of the highly reactive chloroacetyl chloride. While some product might be present, purification will be challenging, and the yield will be severely compromised. The best course of action is to repeat the reaction, ensuring the addition of chloroacetyl chloride is done slowly and dropwise while maintaining the internal reaction temperature below 10 °C.
Q6: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
A6: Besides unreacted starting material, common impurities include:
-
Diacylated Product: Although less common due to steric hindrance, it's possible for the nitrogen to be acylated twice if an exceptionally strong base and a large excess of chloroacetyl chloride are used.
-
Ester Hydrolysis Product: If the reaction is run for too long or under strongly basic conditions (e.g., using NaOH at elevated temperatures), the ethyl ester can hydrolyze to the corresponding carboxylic acid, N-(chloroacetyl)glycine.[9]
-
Glycine Ethyl Ester Dimer: Unreacted glycine ethyl ester can potentially react with the product to form a dimer, though this is less favorable than the primary reaction.
Part B: Issues During Nucleophilic Substitution Reactions
Here, this compound is used as an alkylating agent to react with a nucleophile (Nu-H).
Q7: My nucleophilic substitution reaction is slow or stalls completely. How can I improve the rate and conversion?
A7: A sluggish reaction points to several potential optimization parameters:
-
Nucleophile Strength: The rate of SN2 reactions is directly dependent on the strength of the nucleophile. Weak nucleophiles (e.g., hindered amines, neutral alcohols) will react slowly.
-
Solvent Choice: The solvent plays a critical role. For SN2 reactions involving anionic nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are superior to polar protic solvents (like ethanol or water) or nonpolar solvents (like toluene).[4] Polar aprotic solvents solvate the cation of the nucleophile salt but leave the anion relatively "naked" and more reactive.
-
Temperature: Many SN2 reactions require heating to proceed at a reasonable rate.[4] If the reaction is slow at room temperature, consider gradually increasing the heat to 50-80 °C while monitoring by TLC.
-
Catalyst Addition: For reactions involving chloride as a leaving group, adding a catalytic amount (5-10 mol%) of sodium or potassium iodide (NaI or KI) can significantly accelerate the reaction. This is due to the in situ Finkelstein reaction, where the more reactive iodide displaces the chloride, and the resulting iodo-intermediate reacts much faster with the nucleophile.
Caption: Troubleshooting workflow for substitution reactions.
Q8: My product is contaminated with a byproduct of the same molecular weight. What could it be?
A8: If you are using a nucleophile that can be deprotonated at more than one site, you may be forming constitutional isomers. A classic example is the alkylation of a phenoxide, which can lead to a mixture of O-alkylated and C-alkylated products.[4] The selectivity can often be influenced by the choice of solvent and counter-ion. Hard cations (like Li⁺ or Na⁺) and protic solvents tend to favor O-alkylation, while soft cations (K⁺, Cs⁺) and polar aprotic solvents can favor C-alkylation.
Q9: How can I avoid dialkylation when using a primary amine as a nucleophile?
A9: When a primary amine (R-NH₂) reacts, the resulting secondary amine product can be more nucleophilic than the starting material and react a second time, leading to a dialkylated byproduct. To minimize this:
-
Stoichiometry: Use a significant excess of the starting primary amine (2 to 5 equivalents). This ensures the electrophile is more likely to encounter a molecule of starting material than the product.
-
Slow Addition: Add the this compound solution slowly and dropwise to the stirred solution of the amine. This keeps the concentration of the electrophile low at all times, disfavoring the second reaction.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established Schotten-Baumann reaction principles for N-acylation.[6][7]
Materials:
-
Glycine ethyl ester hydrochloride
-
Chloroacetyl chloride
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend glycine ethyl ester hydrochloride (1.0 eq.) and sodium bicarbonate (2.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Acylation: Dissolve chloroacetyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cold suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol provides a general method for reacting this compound with a generic nucleophile (e.g., a thiol or secondary amine).
Reagent & Condition Comparison Table:
| Parameter | Condition A (Standard) | Condition B (Accelerated) | Rationale |
| Nucleophile (Nu-H) | 1.1 eq. | 1.1 eq. | A slight excess ensures complete consumption of the electrophile. |
| Base | K₂CO₃ (1.5 eq.) | K₂CO₃ (1.5 eq.) | A mild inorganic base is effective and easy to remove. |
| Solvent | Acetonitrile | DMF | DMF is a more polar aprotic solvent that can accelerate SN2 reactions.[4] |
| Catalyst | None | NaI (0.1 eq.) | Catalytic iodide significantly increases the rate by forming a more reactive iodo-intermediate. |
| Temperature | Room Temperature | 50 °C | Heating overcomes the activation energy for less reactive nucleophiles. |
Procedure (using Condition B):
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add the nucleophile (1.1 eq.), potassium carbonate (1.5 eq.), and sodium iodide (0.1 eq.).
-
Solvent Addition: Add anhydrous DMF via syringe and stir the suspension.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 50 °C and stir until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the mixture several times with water to remove DMF and salts, followed by a final wash with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.
References
-
PrepChem. Synthesis of chloroacetylglycine ethyl ester. Available from: [Link]
-
CP Lab Safety. N-(Chloroacetyl)glycine ethyl ester, min 98%, 25 grams. Available from: [Link]
- Google Patents. CN1167668C - Synthetic method of N, N-disubstituted glycine ester.
-
Wikipedia. Ethyl chloroacetate. Available from: [Link]
-
Cheméo. Glycine, N-(chloroacetyl)-N-(2,6-diethylphenyl)-, ethyl ester (CAS 38727-55-8). Available from: [Link]
-
PubChem. Ethyl 2-[(2,2-dichloroacetyl)amino]acetate. Available from: [Link]
-
CHEMICAL POINT. N-(Chloroacetyl)glycine ethyl ester. Available from: [Link]
-
Organic Syntheses. glycine ethyl ester hydrochloride. Available from: [Link]
-
ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]
-
Quora. How to prepare glycine from potassium phthalimide and ethyl chloroacetate. Available from: [Link]
- Google Patents. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
-
Organic Syntheses. GLYCINE t-BUTYL ESTER. Available from: [Link]
-
National Center for Biotechnology Information. N-(Chloroacetyl)glycine. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available from: [Link]
-
National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]
- Google Patents. CN105348083A - Purifying method for chloroacetyl chloride.
-
MDPI. Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Available from: [Link]
-
National Center for Biotechnology Information. In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters. Available from: [Link]
-
Organic Syntheses. glycine. Available from: [Link]
-
ResearchGate. Nitrosation of Glycine Ethyl Ester and Ethyl Diazoacetate To Give the Alkylating Agent and Mutagen Ethyl Chloro(hydroximino)acetate. Available from: [Link]
-
YouTube. Simply Mechanisms 7d. Nucleophilic Addition Elimination (Ethanoyl Chloride & Ethylamine). Available from: [Link]
-
Reddit. Acylation with chloroacetyl chloride. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. CN105348083A - Purifying method for chloroacetyl chloride - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Identifying and minimizing side reactions in Ethyl 2-[(2-chloroacetyl)amino]acetate synthesis
Technical Support Center: Synthesis of Ethyl 2-[(2-chloroacetyl)amino]acetate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you identify and minimize side reactions, ultimately improving your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a nucleophilic acyl substitution, specifically an N-acylation of glycine ethyl ester with chloroacetyl chloride. This reaction typically falls under the category of a Schotten-Baumann reaction, which involves the acylation of an amine using an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] The primary role of the base is to scavenge the HCl generated, driving the reaction to completion.[4]
Caption: Core reaction scheme for the synthesis.
Q2: Why is temperature control, especially cooling to 0-5 °C, so critical in this synthesis?
Maintaining a low temperature is paramount for several reasons:
-
Exothermic Reaction: The acylation is highly exothermic. Low temperatures help to control the reaction rate and prevent a dangerous thermal runaway.
-
Minimizing Hydrolysis: Chloroacetyl chloride is extremely reactive and readily hydrolyzes with water to form chloroacetic acid. This side reaction consumes your acylating agent and complicates purification. Lower temperatures significantly reduce the rate of hydrolysis.[1]
-
Preventing Dimerization: Glycine ethyl ester can self-condense, where the amine of one molecule attacks the ester of another, to form di- and poly-glycine derivatives. This is particularly problematic under basic conditions if the acylation is not rapid. Low temperatures suppress the rate of this competing nucleophilic attack.[5]
Q3: What are the most common impurities I should expect, and how can I detect them?
The primary impurities are typically unreacted starting materials, hydrolysis products, and dimers.
-
Unreacted Glycine Ethyl Ester: Easily detected by TLC or LC-MS.
-
Chloroacetic Acid: Formed from the hydrolysis of chloroacetyl chloride. It can be detected by a change in pH and confirmed by NMR or LC-MS.
-
Ethyl N-(chloroacetyl)glycylglycinate (Dimer): This is a common byproduct from the self-condensation of the starting material followed by acylation. It will have a higher molecular weight and different retention time in chromatography.
-
2,5-Diketopiperazine: A cyclic dimer that can form, especially if the reaction is heated or if the intermediate dipeptide is present.
Analytical Monitoring: Thin Layer Chromatography (TLC) is an effective in-process control. A typical system would be Ethyl Acetate/Hexane (e.g., 1:1 v/v). The product is more nonpolar than the starting glycine ethyl ester salt but may have similar polarity to the free base. Staining with ninhydrin can help visualize any remaining primary amine of the starting material. For more detailed analysis, Gas Chromatography (GC) or LC-MS are recommended.[6][7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures and provides a logical path to their resolution.
Q4: My final yield is significantly lower than expected. What are the likely causes?
Low yield is a frequent issue stemming from several potential root causes. The following decision tree can help diagnose the problem.
Caption: Troubleshooting workflow for low yield.
Detailed Solutions:
-
Cause: Hydrolysis of Chloroacetyl Chloride.
-
Solution: Ensure your reaction vessel is dry and, if possible, run the reaction under an inert atmosphere (e.g., Nitrogen). The chloroacetyl chloride should be added dropwise below the surface of the vigorously stirred reaction mixture to ensure it reacts with the amine before it can contact any aqueous phase.[1]
-
-
Cause: Incomplete Reaction.
-
Solution: If using glycine ethyl ester hydrochloride, ensure you use at least two equivalents of a base like Na₂CO₃ or NaHCO₃: one to neutralize the HCl salt and one to neutralize the HCl generated by the reaction.[8] Alternatively, use one equivalent of a non-nucleophilic organic base like triethylamine (Et₃N) in an organic solvent.
-
-
Cause: Product Hydrolysis.
-
Solution: During the aqueous workup, use a mild base like saturated sodium bicarbonate solution to neutralize acids. Avoid strong bases like NaOH or KOH, and minimize the time the product is in contact with the aqueous basic solution.[9]
-
Q5: My purified product contains a significant, higher-boiling point impurity. How do I identify and prevent it?
This is very likely a dimer or oligomer.
-
Identification: The most probable structure is Ethyl N-(chloroacetyl)glycylglycinate . This arises when a molecule of glycine ethyl ester acts as a nucleophile toward the ester group of another molecule, forming a dipeptide which is then N-acylated. Obtain an MS or NMR of the impurity to confirm its structure.
-
Mechanism of Formation & Prevention:
-
The Problem: The free amine of glycine ethyl ester is a potent nucleophile. If it is present in high concentration with a base before the chloroacetyl chloride is introduced, it can begin to dimerize.
-
The Solution: The key is to have the acylation reaction be much faster than the dimerization. This is achieved by the slow, controlled addition of chloroacetyl chloride to the mixture of the amine and base. This strategy keeps the instantaneous concentration of the acylating agent high relative to the free amine, favoring the desired intermolecular reaction over self-condensation. Maintaining a low temperature further slows the undesired dimerization pathway.[5]
-
| Parameter | Recommended Condition | Rationale for Minimizing Side Reactions |
| Temperature | 0–5 °C | Reduces rates of hydrolysis and dimerization. Controls exotherm. |
| Reagent Addition | Slow, dropwise addition of chloroacetyl chloride | Prevents localized heat/concentration spikes; favors N-acylation over hydrolysis. |
| Stoichiometry | ~1.05 equivalents of Chloroacetyl Chloride | Ensures complete consumption of the starting amine to prevent its presence in the final product. |
| Base | 2.2 equivalents of NaHCO₃ or Na₂CO₃ (for HCl salt) | Ensures complete neutralization without being overly caustic, which could cause ester hydrolysis. |
| Solvent System | Biphasic (e.g., Dichloromethane/Water) | Allows for easy separation and neutralization of HCl byproduct in the aqueous phase.[3] |
Q6: After workup, my organic layer is acidic. What happened and how do I fix it?
An acidic organic layer indicates the presence of chloroacetic acid (from hydrolysis of chloroacetyl chloride) and/or residual HCl.[9] This is problematic because residual acid can catalyze product degradation during solvent removal or distillation.[10]
-
Solution: Perform a wash of the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly and vent the separatory funnel frequently, as CO₂ gas will be generated. Continue washing until the effervescence ceases. Follow this with a brine wash to help remove residual water before drying.[9][10]
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by controlling the factors discussed above.
Materials:
-
Glycine ethyl ester hydrochloride (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Sodium Carbonate (anhydrous, 2.2 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glycine ethyl ester hydrochloride in deionized water. Add an equal volume of DCM to create a biphasic system.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
Basification: While stirring vigorously, add the sodium carbonate in small portions, ensuring the temperature does not exceed 5 °C. Stir for 15 minutes to allow for complete neutralization of the hydrochloride salt.
-
Acylation: Dissolve the chloroacetyl chloride in a small amount of cold DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0–5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1 hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 2-3 hours.
-
Monitoring: Check for the absence of the starting material using TLC (ninhydrin stain).
-
Workup:
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer with one portion of fresh DCM.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with:
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography if necessary.
References
- Grokipedia. Schotten–Baumann reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- BenchChem. Technical Support Center: Purification Strategies for Reactions Involving Ethyl 2-Chloroacetoacetate.
- Organic Synthesis. Schotten-Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- BenchChem. Technical Support Center: Purification of Ethyl 2-chloroacetoacetate Reaction Products.
- BenchChem. A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions.
- BenchChem. Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis.
- PrepChem.com. Synthesis of chloroacetylglycine ethyl ester.
- Rasayan Journal of Chemistry. DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY.
- ResearchGate. Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography | Request PDF.
- ResearchGate. Effects of pH and temperature on dimerization rate of glycine: Evaluation of favorable environmental conditions for chemical evolution of life | Request PDF.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. jk-sci.com [jk-sci.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions (solvent, temperature, base) for Ethyl 2-[(2-chloroacetyl)amino]acetate
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-[(2-chloroacetyl)amino]acetate
Introduction: Navigating the Synthesis of a Key Synthetic Intermediate
Welcome to the technical support center for the synthesis of this compound. This molecule is a crucial building block in medicinal chemistry and drug development, valued for the reactive α-chloro group which serves as a handle for further molecular elaboration. The synthesis, typically an N-acylation of ethyl glycinate with chloroacetyl chloride, appears straightforward but is fraught with potential pitfalls that can impact yield, purity, and scalability.
This guide is designed for researchers, scientists, and process chemists. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. Here, we address common challenges through a troubleshooting-focused, question-and-answer format, grounded in mechanistic principles and practical, field-tested advice. Our goal is to empower you to not only execute this synthesis successfully but also to intelligently optimize it for your specific laboratory or manufacturing context.
Frequently Asked Questions & Troubleshooting Guides
This section directly addresses the most common issues encountered during the synthesis. We have structured the guide around the three core pillars of reaction optimization: Base , Temperature , and Solvent .
Part 1: The Critical Role of the Base
The base is arguably the most critical variable in this acylation. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the nitrogen of the starting material, ethyl glycinate, rendering it non-nucleophilic and effectively stopping the reaction.[1][2]
Q1: My reaction has stalled and I still see a lot of starting material on my TLC. What's the likely cause?
A1: This is a classic symptom of insufficient or inappropriate base. If the HCl byproduct is not neutralized, it will protonate the free amine of your ethyl glycinate starting material. This protonated amine is no longer a nucleophile and cannot react with the chloroacetyl chloride.
-
Troubleshooting Steps:
-
Check Stoichiometry: If you started with ethyl glycinate hydrochloride, you must use at least two equivalents of base: one to neutralize the hydrochloride salt and a second to quench the HCl generated during the reaction.[3] If you are using the free amine, one equivalent is theoretically enough, but a slight excess (e.g., 1.1-1.2 equivalents) is recommended to ensure the reaction medium remains basic.
-
Verify Base Strength: For this reaction, a moderately weak base is often ideal. Strong bases like sodium hydroxide can promote hydrolysis of the ester in the starting material or product, or even hydrolysis of the chloroacetyl chloride itself.[3] Bases like sodium bicarbonate, potassium carbonate, or organic amines such as triethylamine are generally preferred.[3][4][5]
-
Q2: Which type of base is better: inorganic or organic?
A2: The choice depends on your desired solvent system and workup procedure. Both have distinct advantages.
-
Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These are excellent for biphasic (e.g., Dichloromethane/Water) or aqueous reaction systems.[3] They are inexpensive and easily removed during an aqueous workup. Sodium bicarbonate is particularly useful as its reaction with HCl generates CO₂, which can be observed, but requires careful venting.[6]
-
Organic Bases (e.g., Triethylamine (TEA), Pyridine): These are typically used in anhydrous organic solvents like Dichloromethane (DCM), acetone, or Tetrahydrofuran (THF).[5] They create a homogenous reaction mixture. However, they and their corresponding hydrochloride salts must be removed during workup, often requiring an acidic wash, which adds a step to your purification.[2]
| Base | Typical System | Pros | Cons |
| Sodium Bicarbonate (NaHCO₃) | Biphasic (DCM/Water) | Inexpensive, easily removed. | Heterogeneous, CO₂ evolution. |
| Potassium Carbonate (K₂CO₃) | Organic (Acetone, DMF) | Stronger than NaHCO₃, good for less reactive systems. | Can be too basic, potential for side reactions.[4] |
| Triethylamine (Et₃N) | Anhydrous Organic (DCM, THF) | Homogeneous reaction, good solubility. | Must be removed via acidic wash. |
| Pyridine | Anhydrous Organic (DCM, Chloroform) | Acts as a base and catalyst.[1] | Can be difficult to remove completely. |
Part 2: Mastering Temperature Control
The reaction between an amine and an acyl chloride is highly exothermic. Proper temperature control is essential to prevent the formation of impurities and ensure a high-quality final product.
Q1: What is the optimal temperature for adding the chloroacetyl chloride?
A1: The addition should be performed at a low temperature, typically between -10°C and 10°C .[3] An ice-salt bath or a standard ice bath (0-5°C) is highly recommended.[7]
-
The Rationale (Expertise & Experience):
-
Controlling Exothermicity: Adding the highly reactive chloroacetyl chloride to the nucleophilic amine generates a significant amount of heat. Low temperatures help dissipate this heat, preventing localized "hot spots" in the reactor that can lead to degradation or side reactions.
-
Minimizing Side Reactions: The primary side reaction of concern is diacylation, where a second molecule of chloroacetyl chloride reacts with the nitrogen of the newly formed amide product. This is more likely at higher temperatures. By keeping the temperature low, you favor the desired mono-acylation.[7][8]
-
Q2: My yield is low, and the reaction seems very slow at 0°C. Can I run it at room temperature?
A2: While you can increase the temperature after the initial addition is complete, starting the reaction at room temperature is not advised.
-
A Stepwise Approach is Best:
-
Addition Phase: Add the chloroacetyl chloride dropwise to the solution of ethyl glycinate and base at 0-5°C. This ensures maximum control during the most reactive phase.[7]
-
Reaction Phase: After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for a few hours to ensure it proceeds to completion.[8][9]
-
Part 3: Selecting the Right Solvent
The solvent must dissolve the reactants to allow them to interact efficiently, but it should not participate in the reaction.
Q1: What are the most common solvents for this N-acylation?
A1: The choice of solvent is often linked to the base you are using.
-
Aprotic Organic Solvents: Dichloromethane (DCM), dichloroethane, and acetone are frequently used, especially with organic bases like triethylamine.[3][4] They are good at dissolving the reactants and are relatively inert.
-
Aqueous/Biphasic Systems: Using water, often in combination with a water-immiscible organic solvent like DCM, is a viable and "greener" option, particularly when paired with an inorganic base like sodium bicarbonate.[3][12] The product is typically extracted into the organic layer.
Q2: Can I use an alcohol like ethanol as the solvent?
A2: It is strongly discouraged. Alcohols are nucleophiles and can react with the highly electrophilic chloroacetyl chloride to form the corresponding ester (e.g., ethyl chloroacetate), consuming your reagent and creating a significant impurity that can be difficult to remove.
Visualizing the Workflow and Troubleshooting Logic
To aid in experimental design and problem-solving, the following diagrams illustrate a standard workflow and a logical decision tree for troubleshooting common issues.
Caption: General experimental workflow for the N-acylation.
Caption: Decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two common and effective approaches to the synthesis.
Protocol 1: Anhydrous Organic Conditions
This protocol uses triethylamine in dichloromethane, a standard method for achieving a homogeneous reaction mixture.
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add ethyl glycinate hydrochloride (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the resulting slurry to 0°C using an ice bath.
-
Base Addition: Slowly add triethylamine (2.2 eq) to the slurry. Stir for 15-20 minutes.
-
Acylation: Add chloroacetyl chloride (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization from ethyl acetate/hexanes.
Protocol 2: Biphasic Aqueous Conditions
This "Schotten-Baumann" style reaction is environmentally friendlier and avoids the use of organic bases.
-
Setup: To a round-bottom flask, add ethyl glycinate hydrochloride (1.0 eq), water, and dichloromethane (in a 1:1 volume ratio).
-
Base Addition: Add sodium bicarbonate (2.5 eq) in portions. Stir vigorously until the solids dissolve and gas evolution subsides.
-
Cooling: Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.
-
Acylation: Add chloroacetyl chloride (1.1 eq) dropwise, keeping the temperature below 10°C.
-
Reaction: Stir vigorously at 0°C for 1 hour, then at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by taking a small sample of the organic layer for TLC analysis.
-
Workup: Separate the organic layer. Wash it with water (1x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
References
-
Reactions of Amino Acids: Acylation: Videos & Practice Problems - Pearson. (n.d.). Retrieved January 18, 2026, from [Link]
-
chloroacetamide - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of chloroacetylglycine ethyl ester - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]
-
Reactions of Amino Acids - Chemistry LibreTexts. (2021). Retrieved January 18, 2026, from [Link]
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica. (2015). Retrieved January 18, 2026, from [Link]
- Synthetic method of N, N-disubstituted glycine ester - Google Patents. (n.d.).
-
Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. (2025). Retrieved January 18, 2026, from [Link]
-
Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
- Acylation of amino acids - Google Patents. (n.d.).
- Preparation method for ethyl 2-chloroacetoacetate - Google Patents. (n.d.).
-
Effect of reaction temperature on synthesis of ethyl acetate by transesterification reaction. (n.d.). Retrieved January 18, 2026, from [Link]
-
Can Reaction Temperature Impact Synthetic Product Yield and Purity? - Biotage. (2023). Retrieved January 18, 2026, from [Link]
-
SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY - JournalAgent. (n.d.). Retrieved January 18, 2026, from [Link]
-
Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. (n.d.). Retrieved January 18, 2026, from [Link]
-
Ethyl chloroacetate - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analysis and Prevention of Byproduct Formation in Ethyl 2-[(2-chloroacetyl)amino]acetate Chemistry
Part 1: Introduction
Welcome to the Technical Support Center for the synthesis of Ethyl 2-[(2-chloroacetyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. This compound is a key building block in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Its successful synthesis is crucial for the advancement of numerous research and development projects.
The N-chloroacetylation of ethyl glycinate, while a common transformation, can be prone to the formation of various byproducts that can complicate purification, reduce yields, and impact the quality of the final product. This technical guide provides an in-depth analysis of the common byproducts encountered in this reaction, their mechanisms of formation, and robust troubleshooting strategies to minimize their occurrence. Our goal is to empower you with the knowledge and practical guidance necessary to achieve a high-yielding and pure synthesis of this compound.
Part 2: Understanding the Core Synthesis and Potential Byproducts
The Main Reaction: N-chloroacetylation of Ethyl Glycinate
The synthesis of this compound is typically achieved through the N-acylation of ethyl glycinate with chloroacetyl chloride. This reaction is often carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[1] The overall reaction is depicted below:
Reaction Scheme:
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of ethyl glycinate attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[2]
Common Byproducts and Their Formation Mechanisms
A thorough understanding of the potential side reactions is the first step toward preventing them. Below are the most common byproducts observed in the synthesis of this compound.
One of the most common and troublesome byproducts is the self-condensation of the starting material, ethyl glycinate, to form 2,5-piperazinedione (also known as glycine anhydride).[3][4] This is particularly prevalent under basic conditions and at elevated temperatures.
-
Mechanism of Formation: The reaction is a bimolecular condensation. The amino group of one molecule of ethyl glycinate attacks the ester carbonyl of another molecule, leading to the formation of a dipeptide ester intermediate (glycylglycine ethyl ester). This intermediate can then undergo rapid intramolecular cyclization to form the stable six-membered piperazinedione ring, with the elimination of ethanol.[3][4]
Over-acylation of the starting amine can lead to the formation of an N,N-diacylation byproduct. While less common for primary amines under controlled conditions, it can occur if the reaction conditions are not optimized.
-
Mechanism of Formation: After the initial N-acylation, the resulting secondary amide can be deprotonated by a strong base to form an amidate anion. This anion can then act as a nucleophile and react with a second molecule of chloroacetyl chloride.
The presence of water in the reaction mixture can lead to the hydrolysis of both the starting material (chloroacetyl chloride) and the product (this compound).
-
Mechanism of Formation:
-
Chloroacetyl Chloride Hydrolysis: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to form chloroacetic acid and HCl.[5]
-
Ester Hydrolysis: The ethyl ester functionality in both the starting material and the product can be hydrolyzed under either acidic or basic conditions to the corresponding carboxylic acid.[6]
-
Part 3: Troubleshooting Guide (Q&A Format)
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or inefficient mixing.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred vigorously and consider extending the reaction time or slightly increasing the temperature (while being mindful of byproduct formation).
-
-
Byproduct Formation:
-
Cause: Suboptimal reaction conditions favoring side reactions.
-
Solution: Refer to the byproduct analysis in Part 2 and the prevention strategies in the subsequent questions.
-
-
Loss during Work-up:
-
Cause: The product has some water solubility, and multiple aqueous washes can lead to significant losses.
-
Solution: Minimize the number of aqueous washes and use brine to aid in the separation of aqueous and organic layers. Ensure complete extraction from the aqueous phase with a suitable organic solvent.
-
Q2: I'm observing a significant amount of a white, sparingly soluble solid in my crude product. What could it be?
A2: This is a classic sign of 2,5-piperazinedione formation from the self-condensation of ethyl glycinate.[7]
-
Prevention Strategies:
-
Control of Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride to ensure the complete consumption of ethyl glycinate.
-
Slow Addition of Base: Add the base slowly and portion-wise to maintain a low concentration of the free amine at any given time, thus minimizing the chance of self-condensation.
-
Low Temperature: Maintain a low reaction temperature (0-5 °C) to disfavor the dimerization reaction, which has a higher activation energy than the desired N-acylation.[4]
-
Choice of Base: Use a weaker base like sodium bicarbonate, which is sufficient to neutralize the HCl byproduct without promoting excessive self-condensation.
-
Q3: My NMR spectrum shows signals that suggest over-acylation. How can I avoid this?
A3: The formation of the N,N-diacylation product is favored by the use of a strong base and an excess of the acylating agent.
-
Prevention Strategies:
-
Avoid Strong Bases: Use a mild inorganic base like sodium bicarbonate or potassium carbonate instead of strong bases like sodium hydroxide or triethylamine.
-
Stoichiometry Control: Use no more than a slight excess of chloroacetyl chloride. A 1:1 molar ratio of the amine to the acyl chloride is often sufficient.
-
Reverse Addition: Consider adding the chloroacetyl chloride solution slowly to the mixture of ethyl glycinate and base. This ensures that the acylating agent is the limiting reagent at any point in the reaction, reducing the likelihood of double acylation.
-
Q4: I have impurities that I suspect are from hydrolysis. How can I minimize them?
A4: The presence of chloroacetic acid and the hydrolyzed ester product indicates that water is present in your reaction.
-
Prevention Strategies:
-
Use Anhydrous Solvents: Ensure that your reaction solvents (e.g., dichloromethane, ethyl acetate) are thoroughly dried before use.
-
Dry Glassware: Use oven-dried or flame-dried glassware to prevent the introduction of atmospheric moisture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Prompt Work-up: Once the reaction is complete, proceed with the work-up without delay to minimize the contact time with aqueous solutions.
-
Part 4: Detailed Experimental Protocols
Recommended Synthesis Protocol for this compound
This protocol is designed to minimize byproduct formation by controlling temperature, stoichiometry, and the rate of addition of reagents.
Materials:
-
Ethyl glycinate hydrochloride
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl glycinate hydrochloride (1 equivalent).
-
Dissolution and Neutralization: Add anhydrous dichloromethane (DCM) to the flask to create a stirrable slurry. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of sodium bicarbonate (2.2 equivalents) in water to the stirred slurry. The addition should be done portion-wise to control the effervescence. Stir the mixture at 0 °C for 30 minutes to ensure the complete neutralization of the hydrochloride salt and formation of the free amine.
-
Acylation: Dissolve chloroacetyl chloride (1.05 equivalents) in anhydrous DCM in the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Analytical Methods for Monitoring Reaction and Assessing Purity
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Ethyl acetate/Hexanes (1:1)
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
¹H NMR Spectroscopy:
-
Product (this compound): (CDCl₃, 400 MHz) δ 6.8 (br s, 1H, NH), 4.25 (q, 2H, OCH₂CH₃), 4.15 (s, 2H, ClCH₂), 4.10 (d, 2H, NHCH₂), 1.30 (t, 3H, OCH₂CH₃).
-
Byproduct (2,5-Piperazinedione): (DMSO-d₆, 400 MHz) δ 8.1 (br s, 2H, NH), 3.6 (s, 4H, CH₂).
-
Part 5: Data Summary and Visualization
Table of Key Reaction Parameters and their Impact on Purity
| Parameter | Recommended Condition | Rationale for Byproduct Prevention |
| Temperature | 0-5 °C | Minimizes the rate of dimerization (piperazinedione formation) and other side reactions.[4] |
| Base | Sodium Bicarbonate | A mild base that effectively neutralizes HCl without promoting significant amine self-condensation. |
| Stoichiometry | 1.05 eq. Chloroacetyl Chloride | Ensures complete consumption of the starting amine, reducing the risk of piperazinedione formation. |
| Solvent | Anhydrous DCM | A non-protic solvent that is a good choice for this reaction; being anhydrous prevents hydrolysis. |
| Addition Rate | Slow, dropwise addition of chloroacetyl chloride | Maintains a low concentration of the acylating agent, minimizing the risk of N,N-diacylation. |
Graphviz Diagrams
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Mechanism of 2,5-piperazinedione byproduct formation.
Sources
- 1. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-chloroacetoacetate(609-15-4) 1H NMR spectrum [chemicalbook.com]
- 3. Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Best Practices for the Storage and Handling of Ethyl 2-[(2-chloroacetyl)amino]acetate
Welcome to our dedicated technical support guide for Ethyl 2-[(2-chloroacetyl)amino]acetate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile reagent in your experiments. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically between 2°C and 8°C. The container should be tightly sealed to prevent exposure to moisture, which can lead to hydrolysis.[2] For enhanced protection, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation from atmospheric moisture and oxygen.[3]
Q2: I've noticed a slight discoloration in my stored this compound. Does this indicate degradation?
Pure this compound should be a white to off-white solid or a colorless to pale yellow liquid. Any significant color change, such as the development of a pronounced yellow or brown hue, can be an indicator of degradation. This discoloration may result from exposure to light, air, or impurities. It is recommended to assess the purity of the discolored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), before use.[4][5]
Q3: What are the primary degradation pathways for this compound?
The two primary functional groups susceptible to degradation in this compound are the ester and the chloroacetyl moieties.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding ethanol and 2-[(2-chloroacetyl)amino]acetic acid. The amide bond is generally more stable but can also hydrolyze under harsh conditions. Exposure to moisture is a key factor in hydrolysis.[6][7]
-
Nucleophilic Substitution: The chlorine atom on the acetyl group is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is a key aspect of its intended use in synthesis but can also be a pathway for degradation if exposed to nucleophilic impurities or solvents.
Q4: Which materials and substances are incompatible with this compound?
To prevent unwanted reactions and degradation, avoid contact with the following:
-
Strong Acids and Bases: These can catalyze the hydrolysis of the ester and amide groups.[8]
-
Strong Oxidizing Agents: These can lead to decomposition of the molecule.
-
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloroacetyl group.
-
Moisture: As mentioned, water can cause hydrolysis.[2]
A summary of key incompatibilities is provided in the table below.
| Incompatible Substance Category | Potential Reaction |
| Strong Acids | Catalyzes ester hydrolysis |
| Strong Bases | Catalyzes ester and amide hydrolysis |
| Strong Oxidizing Agents | Decomposition of the molecule |
| Nucleophiles (e.g., amines, thiols) | Nucleophilic substitution at the chloroacetyl group |
| Water/Moisture | Hydrolysis of the ester group |
Troubleshooting Guide
Scenario 1: Inconsistent Reaction Yields
Q: I am experiencing inconsistent and lower-than-expected yields in my reaction using this compound. What could be the cause?
A: Inconsistent yields can often be traced back to the purity and handling of the reagent. Here's a troubleshooting workflow to identify the potential issue:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Step-by-Step Protocol to Assess Purity via HPLC:
-
Sample Preparation: Accurately weigh approximately 10 mg of your this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of unexpected peaks, which may indicate impurities or degradation products.
Scenario 2: Formation of Unwanted Byproducts
Q: I am observing the formation of a significant amount of a byproduct with a higher polarity in my reaction. What could this be and how can I minimize it?
A: A common polar byproduct is the hydrolyzed form of the ester, 2-[(2-chloroacetyl)amino]acetic acid. This can occur if there is residual moisture in your reaction setup or solvents.
Mitigation Strategy:
-
Use Anhydrous Solvents: Ensure that all solvents used in your reaction are rigorously dried using appropriate methods (e.g., molecular sieves, distillation).
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
pH Control: If your reaction conditions are not pH-sensitive, maintaining a neutral pH can help minimize both acid- and base-catalyzed hydrolysis.
Scenario 3: Complete Reaction Failure
Q: My reaction is not proceeding at all. I suspect an issue with the this compound. How can I confirm its reactivity?
A: A simple qualitative test can be performed to confirm the reactivity of the chloroacetyl group.
Protocol for a Qualitative Reactivity Test:
-
Dissolve a small amount of your this compound in a suitable solvent (e.g., acetone).
-
Add a few drops of a solution of a primary amine (e.g., benzylamine).
-
Monitor the reaction by Thin Layer Chromatography (TLC). You should observe the consumption of the starting material and the formation of a new, more polar spot corresponding to the amine adduct.
-
If no reaction is observed, it is highly likely that your starting material has degraded.
Safe Handling Practices
Q: What are the essential safety precautions when handling this compound?
A: this compound and related chloroacetyl compounds can be irritating and harmful.[9] It is essential to handle this compound in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Caption: Key best practices for the storage, handling, and disposal of this compound.
By adhering to these best practices for storage and handling, you can ensure the stability and reliability of this compound in your research and development endeavors. For any further questions or more specific application support, please do not hesitate to contact our technical service team.
References
- Synquest Labs.
- Carl ROTH.
- Loba Chemie.
- Apollo Scientific.
- Rasayan Journal of Chemistry.
- Google Patents.
- ResearchGate.
- PubChem.
- Google Patents. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- ResearchGate.
- Organic Syntheses. chloroacetamide.
- PubMed. 2-Chloroethylisocyanate. Thermal decomposition and spectroscopic properties.
- Benchchem. Confirming the Purity of 2-[Bis(2-chloroethyl)
- University Chemistry. Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid.
- R. L. Johnson.
- Benchchem.
- ResearchGate.
- Wikipedia.
- Indian Academy of Sciences. Thermal decomposition of some nitroanilinoacetic acids.
- Sigma-Aldrich.
- PubChem. Ethyl (2-chlorobenzoyl)
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting guide for low yields in the synthesis of thiazoles from Ethyl 2-[(2-chloroacetyl)amino]acetate
Technical Support Center: Thiazole Synthesis
A Troubleshooting Guide for Researchers on the Synthesis of Thiazoles from Ethyl 2-[(2-chloroacetyl)amino]acetate
Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Hantzsch thiazole synthesis, specifically starting from this compound and a thioamide source. Here, we address common issues encountered during this synthesis in a practical Q&A format, providing insights grounded in reaction mechanisms and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no yield of my desired thiazole product. What are the most common causes?
A1: This is a frequent issue that can typically be traced back to a few key areas. The Hantzsch synthesis, while generally robust, is sensitive to reagent quality, reaction conditions, and work-up procedures.[1][2]
Core Areas to Investigate:
-
Reagent Purity and Stability:
-
α-Halo Carbonyl Compound: The starting material, this compound, can be unstable. Ensure it is freshly prepared or has been stored under appropriate conditions (e.g., cold and dark) to prevent decomposition.[1]
-
Thioamide Quality: Impurities in your thioamide source (e.g., thiourea) can lead to significant side reactions. Using high-purity thioamide is crucial.[1]
-
-
Reaction Conditions:
-
Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization and dehydration. A modest increase in temperature (e.g., refluxing in ethanol) is often necessary. However, excessive heat can promote side product formation.
-
Reaction Time: Incomplete conversion is common if the reaction time is too short. It is essential to monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
-
Work-up Procedure:
-
Product Solubility: The thiazole product may be lost during isolation. Often, the reaction mixture is neutralized or made basic with a solution like 5% sodium carbonate to precipitate the product.[3][4] If your product is soluble in the aqueous layer, precipitation will not occur, and you will need to perform an extraction with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Q2: My TLC/LC-MS analysis shows a significant amount of unreacted starting material. How can I drive the reaction to completion?
A2: Seeing unreacted starting material is a clear indication that the reaction has not reached completion. This can be addressed by systematically adjusting the reaction parameters.
Optimization Strategies:
-
Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess (e.g., 1.2 equivalents) of the thioamide can help ensure the complete consumption of the more valuable α-halo carbonyl compound and minimize its potential for self-condensation.[5][4]
-
Solvent Choice: The polarity of the solvent is critical. Alcohols like ethanol or methanol are standard and often effective.[5][3] However, for less reactive substrates, switching to a higher-boiling point solvent like DMF or using microwave irradiation can significantly improve yields and reduce reaction times.[6][7]
-
Effect of Base/pH: The Hantzsch synthesis is sensitive to pH.[1] While traditionally performed under neutral or slightly basic conditions, the presence of a mild, non-nucleophilic base can facilitate the reaction. The choice of base can be critical for maximizing yield.
Table 1: Comparison of Common Solvents and Bases
| Solvent | Boiling Point (°C) | Base | pKa of Conjugate Acid | Rationale & Considerations |
| Ethanol | 78 | None (Neutral) | - | Standard, good for many substrates. The reaction may be slow.[8] |
| Methanol | 65 | Na₂CO₃ | 10.3 | Weak base, often used in work-up to neutralize acid and precipitate product.[3] |
| DMF | 153 | K₂CO₃ | 10.3 | High boiling point, good for difficult reactions. Can be difficult to remove.[6] |
| Dioxane | 101 | Pyridine | 5.2 | Acts as both a base and a solvent; can facilitate the reaction but may be nucleophilic. |
| Acetonitrile | 82 | Et₃N (Triethylamine) | 10.7 | Aprotic solvent, base scavenges HCl/HBr formed during the reaction.[9] |
Q3: My product is impure, and purification is difficult. What are the likely side products and how can I avoid them?
A3: The formation of byproducts is a common challenge, often arising from the reactivity of the starting materials and intermediates.
Common Side Products & Mitigation:
-
Self-Condensation of α-Halo Compound: Especially under basic conditions, the α-halo carbonyl can react with itself. Using a slight excess of the thioamide can minimize this pathway.[4]
-
Hydrolysis of α-Halo Compound: The presence of water can hydrolyze the chloro-acetyl group to a hydroxy-acetyl group. Using anhydrous (dry) solvents and reagents is recommended to prevent this.[4]
-
Formation of Isomers: When using N-substituted thioureas, the formation of 2-imino-2,3-dihydrothiazole isomers is a known side reaction. Maintaining neutral or slightly basic conditions favors the desired 2-amino-thiazole product.[1]
-
Over-alkylation: The nitrogen atom of the newly formed thiazole ring can sometimes be alkylated by another molecule of the α-halo compound. This is more likely with extended reaction times or a large excess of the alkylating agent.[4]
Purification Strategy:
If your product is difficult to purify by standard column chromatography, consider an acid-base extraction. The basic nitrogen on the thiazole ring allows the product to be protonated and extracted into a dilute aqueous acid wash. After separation, the aqueous layer can be basified, causing the pure product to precipitate or be re-extracted into an organic solvent.[2]
Visualizing the Process
Understanding the reaction pathway and troubleshooting logic is key to success.
Reaction Mechanism
The Hantzsch synthesis proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[10][11]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Workflow
When faced with low yields, a systematic approach can quickly identify the root cause.
Caption: A decision tree for troubleshooting low yields in thiazole synthesis.
Baseline Experimental Protocol
This protocol provides a robust starting point for the synthesis of Ethyl 2-aminothiazole-4-carboxylate, which can be adapted as needed.
Materials:
-
Ethyl bromopyruvate (or a related α-halo ester/ketone)
-
Thiourea
-
Ethanol (99.9% or absolute)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine thiourea (1.2 mmol) and the α-halo carbonyl compound (e.g., ethyl bromopyruvate, 1.0 mmol).[12]
-
Add ethanol (approximately 5-10 mL per gram of limiting reagent) as the solvent.[8]
-
Heat the mixture with stirring to reflux (a gentle boil, approx. 70-80°C for ethanol) for 1-3 hours.[8][12] Monitor the reaction progress by TLC (e.g., using a 1:3 petroleum ether: ethyl acetate mobile phase).[8]
-
Once the reaction is complete (as indicated by the consumption of the limiting starting material), cool the reaction mixture to room temperature.
-
Pour the cooled mixture slowly into a beaker of ice-cold water.[8][12]
-
While stirring, slowly add a 5% aqueous sodium carbonate or sodium hydroxide solution until the mixture is basic (pH ~10).[3][8]
-
A precipitate should form. Continue stirring in the ice bath for 15-30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the collected solid to obtain the crude product, which can be further purified by recrystallization (e.g., from ethanol) if necessary.[8]
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1461. Available at: [Link]
-
Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Cimpeanu, V., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6296. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available at: [Link]
-
Singh, S., & Singh, P. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2). Available at: [Link]
-
Ejaz, S., et al. (2019). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. Available at: [Link]
-
Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]
-
Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. AMB Express, 9(1), 149. Available at: [Link]
-
IJARSCT. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
- Google Patents. (2014). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
-
Ranu, B. C., et al. (2016). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Molecules, 21(11), 1461. Available at: [Link]
-
Kumar, P., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155049. Available at: [Link]
-
Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
Li, J., et al. (2017). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Synthetic Communications, 47(12), 1148-1155. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. youtube.com [youtube.com]
- 12. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Methods for the Removal of Unreacted Ethyl 2-[(2-chloroacetyl)amino]acetate
This guide provides researchers, scientists, and drug development professionals with effective strategies and detailed protocols for removing unreacted Ethyl 2-[(2-chloroacetyl)amino]acetate from reaction mixtures. Ensuring the complete removal of this reactive starting material is critical for the purity, stability, and safety of the final product.
Core Principles of Purification
The successful removal of unreacted this compound hinges on exploiting the differences in physical and chemical properties between it and the desired product. Key properties to consider include polarity, solubility, and boiling point.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most common and effective methods include:
-
Aqueous Workup/Extraction: This involves washing the organic reaction mixture with water or a basic solution to remove water-soluble impurities.[1]
-
Column Chromatography: A highly versatile technique that separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[2][3][4]
-
Recrystallization: An effective method for purifying solid products by dissolving the crude material in a hot solvent and allowing the desired compound to crystallize upon cooling.[5][6][7]
-
Distillation under Reduced Pressure: Suitable for thermally stable, volatile compounds, this method separates substances based on differences in their boiling points.
Q2: My product is a solid. Is recrystallization a good option?
A2: Yes, recrystallization is an excellent and highly effective method for purifying nonvolatile organic solids.[5] The process involves dissolving the impure compound in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent.[6][8][9]
Troubleshooting and Step-by-Step Guides
Scenario 1: The product is a non-polar to moderately polar compound.
Method: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses positive air pressure to force the solvent through the column, leading to faster and more efficient separations.[2][3]
Protocol for Flash Column Chromatography:
-
Solvent System Selection: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A common eluent for compounds of moderate polarity is a mixture of hexane and ethyl acetate.[10]
-
Column Packing: Pack a column with the appropriate stationary phase, typically silica gel for normal-phase chromatography.[3]
-
Sample Loading: Dissolve the crude reaction mixture in a minimum amount of the eluting solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture, gradually increasing the polarity to move the compounds down the column. Less polar compounds will elute first, followed by more polar compounds.[2]
-
Fraction Collection and Analysis: Collect the eluting solvent in fractions and analyze them by TLC to identify and combine the fractions containing the pure product.
Logical Workflow for Column Chromatography
Caption: Step-by-step workflow for purification via column chromatography.
Scenario 2: The product is a solid with different solubility properties than the impurity.
Method: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[6]
Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent in which the desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature.
-
Dissolution: Dissolve the crude solid in the minimum amount of the boiling solvent.[6]
-
Hot Filtration: If insoluble impurities are present, filter the hot solution to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the pure compound will crystallize out.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any remaining impurities.[5]
-
Drying: Dry the purified crystals to remove any residual solvent.[5]
Decision Tree for Purification Method Selection
Caption: A decision-making guide for selecting the appropriate purification method.
Scenario 3: The unreacted starting material needs to be chemically removed.
Method: Scavenging
In some cases, unreacted electrophiles like this compound can be removed by reacting them with a "scavenger" reagent.[11][12] This converts the impurity into a species that is easily removed, for instance, by extraction.
Protocol for Scavenging with a Nucleophilic Reagent:
-
Reaction Quenching: After the primary reaction is complete, add a nucleophilic scavenger (e.g., a polymer-bound amine or thiol) to the reaction mixture.[11]
-
Stirring: Allow the mixture to stir for a sufficient time to ensure complete reaction with the unreacted electrophile.
-
Removal of Scavenger Adduct:
-
If a polymer-bound scavenger is used, the resulting adduct can be removed by simple filtration.[11]
-
If a water-soluble scavenger is used, the adduct can be removed by performing an aqueous extraction. The organic layer containing the desired product is washed with water or brine to remove the water-soluble adduct.[12]
-
-
Isolation: The purified product is then isolated from the organic phase by drying and evaporating the solvent.
Summary of Physical Properties
A clear understanding of the physical properties of both the desired product and the impurity is crucial for selecting the optimal purification strategy.
| Property | This compound | Ethyl Acetate (Common Solvent) | Water |
| Boiling Point | ~200 °C | 77.1 °C[13] | 100 °C |
| Solubility in Water | 17 g/L (20 °C)[14][15] | 8.3 g/100 mL (20 °C)[13] | Miscible |
| Miscibility | Miscible with ethanol and ether[16] | Miscible with ethanol, ether, acetone, benzene[13] | - |
References
- Benchchem Technical Support Center. Purification Strategies for Reactions Involving Ethyl 2-Chloroacetoacetate.
-
LibreTexts. Recrystallization. Available from: [Link]
-
University of California, Los Angeles. Recrystallization1. Available from: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
Wikipedia. Recrystallization (chemistry). Available from: [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]
-
Jack Westin. Recrystallization - Organic Chemistry. Available from: [Link]
-
University of Colorado Boulder. Column Chromatography - Organic Chemistry. Available from: [Link]
-
JoVE. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
University of Pittsburgh. strategies in organic synthesis - Wipf Group. Available from: [Link]
-
PubChem - NIH. Ethyl chloroacetate. Available from: [Link]
-
Stepbio. Scavengers for Electrophiles Scavengers for Nucleophiles. Available from: [Link]
-
Wikipedia. Ethyl acetate. Available from: [Link]
-
Wikipedia. Electrophile. Available from: [Link]
- Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 4. columbia.edu [columbia.edu]
- 5. Recrystallization [sites.pitt.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jackwestin.com [jackwestin.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 13. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 14. lifechempharma.com [lifechempharma.com]
- 15. Ethyl 2-chloroacetoacetate | 609-15-4 [chemicalbook.com]
- 16. labsolu.ca [labsolu.ca]
Common impurities found in Ethyl 2-[(2-chloroacetyl)amino]acetate and effective removal techniques
Welcome to the technical support resource for Ethyl 2-[(2-chloroacetyl)amino]acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and syntheses.
Introduction: The Synthetic Landscape and Impurity Profile
This compound is typically synthesized via the nucleophilic acyl substitution of ethyl 2-aminoacetate (glycine ethyl ester) with chloroacetyl chloride.[1] This reaction, while straightforward, is susceptible to several side reactions and processing challenges that can introduce a range of impurities into the final product. Understanding the origin of these impurities is the first step toward their effective removal.
The primary synthetic route involves reacting ethyl 2-aminoacetate with chloroacetyl chloride, often in a biphasic solvent system (e.g., dichloromethane-water) with a base like potassium carbonate to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] Key impurities can arise from unreacted starting materials, side reactions, and degradation.
Part 1: Troubleshooting Guide - "My Product Isn't Pure"
This section addresses specific issues you might encounter post-synthesis and during purification, presented in a problem/solution format.
Issue 1: My crude product is acidic and contains water-soluble contaminants.
Plausible Cause: The most immediate byproduct of the acylation is HCl, which, along with any excess base and salts (e.g., potassium chloride), must be removed.[1][2] Incomplete neutralization or inefficient phase separation during workup can leave these impurities in your organic layer.
Troubleshooting Workflow:
Solution: Implement a robust aqueous workup procedure (Liquid-Liquid Extraction). This is the foundational purification step to remove inorganic salts, residual acids, and water-soluble starting materials.
Detailed Protocol 1: Aqueous Workup for Neutralization and Removal of Polar Impurities
-
Transfer: Transfer the entire reaction mixture to a separatory funnel.
-
Dilution: Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane to ensure the product is fully dissolved and to facilitate clear phase separation.
-
Acid Wash (Optional): Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This step is useful if an organic base like triethylamine was used, as it converts the amine into its water-soluble hydrochloride salt.
-
Neutralizing Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake gently and allow the layers to separate. Drain the lower aqueous layer. This step neutralizes any remaining HCl or chloroacetic acid.
-
Water Wash: Wash the organic layer with deionized water to remove residual NaHCO₃ and other water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine). This helps to break up emulsions and removes the bulk of dissolved water from the organic layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl and let it stand for 15-30 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent. The resulting clear organic solution can be concentrated under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, now free of acidic and highly polar impurities.
Issue 2: My NMR/LC-MS analysis shows the presence of starting materials and a higher molecular weight byproduct.
Plausible Cause: This indicates an incomplete reaction and/or a common side reaction.
-
Unreacted Ethyl 2-aminoacetate: Insufficient chloroacetyl chloride or reaction time.
-
Unreacted Chloroacetyl Chloride: This is less likely as it's highly reactive and would likely hydrolyze during workup.
-
Higher MW Impurity: This is often the di-acylated byproduct, Ethyl 2-[bis(2-chloroacetyl)amino]acetate, formed when the newly formed amide nitrogen acts as a nucleophile and reacts with a second molecule of chloroacetyl chloride. This is favored by using a large excess of the acylating agent.[3]
Troubleshooting Workflow:
Solution: For removal of these organic impurities, column chromatography is the most effective technique. If the product is a solid, recrystallization may also be a viable, and often preferred, method for achieving high purity.
Caption: Decision workflow for organic impurity removal.
Detailed Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The goal is to find a ratio that gives good separation between your product spot and the impurity spots (Rf value difference of ~0.2).
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the less polar solvent of your chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Run the mobile phase through the column, applying gentle air pressure. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.
Detailed Protocol 3: Purification by Recrystallization
-
Solvent Screening: The key is to find a solvent (or solvent pair) in which the product is soluble when hot but insoluble when cold, while the impurities remain soluble at all temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) needed to fully dissolve the solid.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Solvent Pair: While the solution is hot, slowly add the anti-solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy. Add a drop or two of the hot primary solvent to redissolve the precipitate, then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, preferably under vacuum.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the standard synthesis from ethyl 2-aminoacetate and chloroacetyl chloride, the most probable impurities are summarized below.
| Impurity Type | Specific Example(s) | Origin |
| Starting Materials | Ethyl 2-aminoacetate, Chloroacetyl chloride | Incomplete reaction. |
| Side-Products | Ethyl 2-[bis(2-chloroacetyl)amino]acetate (Di-acylated product) | Reaction of the product with a second molecule of chloroacetyl chloride.[3] |
| Hydrolysis Products | Chloroacetic acid, Glycine | Reaction of chloroacetyl chloride or the product with water.[6] |
| Inorganic Salts | Potassium Chloride (if K₂CO₃ is used), Triethylamine Hydrochloride (if Et₃N is used) | Byproduct of HCl neutralization. |
| Residual Solvents | Dichloromethane, Ethyl Acetate, Water | From the reaction and workup procedures. |
Q2: My reaction mixture turned dark during synthesis. What does this indicate?
A2: Dark coloration can indicate decomposition or polymerization side reactions. This is often caused by excessive heat. The acylation reaction is exothermic, and it is crucial to control the temperature, especially during the addition of the highly reactive chloroacetyl chloride.[1] Starting the reaction at a low temperature (e.g., 0-5 °C) and allowing it to warm slowly can mitigate these side reactions.[1]
Q3: Can I use a different acylating agent besides chloroacetyl chloride?
A3: Yes, other acylating agents can be used, though chloroacetyl chloride is common due to its high reactivity. Chloroacetic anhydride is an alternative.[1] The reaction with an anhydride is typically less vigorous, and the byproduct is chloroacetic acid, which is less corrosive than HCl.[1] However, anhydrides are generally less reactive, which might require longer reaction times or heating.
Q4: During my aqueous workup, I'm getting an emulsion that won't separate. How can I resolve this?
A4: Emulsions are common when mixing aqueous and organic layers, especially after a basic wash. To break an emulsion, try the following:
-
Add Brine: Add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer can help force the separation.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing purity by separating the main component from impurities.[7]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity for a solid compound.
Caption: Standard analytical workflow for purity confirmation.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6577, Chloroacetyl chloride. Retrieved from [Link]
-
Yufeng. (n.d.). Problem using Chloroacetyl Chloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (n.d.). How do I recrystallize this product?. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
-
Reddit. (n.d.). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
YouTube. (2022, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. The Organic Chemistry Tutor. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. Chem-Station Int. Retrieved from [Link]
-
Sciencemadness.org. (2020, July 11). Problem using Chloroacetyl Chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2 equiv.), Et3N (1.2 equiv.), acetone, r.t., overnight.... Retrieved from [Link]
-
YouTube. (2022, July 18). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals [Video]. THYZOID. Retrieved from [Link]
-
PubMed. (n.d.). Identification of N-acylglycines by gas-liquid chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. The Organic Chemistry Tutor. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Glycine ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140979029, Ethyl 2-aminoacetate;hydrate. Retrieved from [Link]
- Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86647037, Ethyl 2-aminoacetate;isocyanate. Retrieved from [Link]
-
PubMed. (n.d.). Gas-liquid chromatography of N-acyl amino acid alkyl esters. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). ETHYL 2-AMINOACETATE HYDROCHLORIDE | CAS 623-33-6. Retrieved from [Link]
-
ACS Publications. (n.d.). N-(Trifluoroacety1)-a-amino Acid Chlorides as Chiral Reagents for Friedel-Crafts Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
-
MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]
-
CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Enzymatic hydrolysis of N-acylated amino acids. Retrieved from [Link]
-
PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Retrieved from [Link]
-
ACS Publications. (2021). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Organic Letters. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
Validation & Comparative
A comparative study of the reactivity of Ethyl 2-[(2-chloroacetyl)amino]acetate versus ethyl bromoacetate
A Comparative Guide to the Reactivity of Ethyl 2-[(2-chloroacetyl)amino]acetate and Ethyl Bromoacetate
For professionals in chemical synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. Alpha-halo carbonyl compounds are a cornerstone of C-C and C-heteroatom bond formation, prized for their reactivity. This guide provides an in-depth comparative analysis of two such reagents: the structurally complex This compound and the classic workhorse, Ethyl bromoacetate . We will dissect their reactivity profiles, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
Theoretical Framework: The Principles of Nucleophilic Substitution
The reactivity of both molecules is primarily governed by the bimolecular nucleophilic substitution (SN2) mechanism. This reaction pathway involves a nucleophile attacking an electrophilic carbon center, leading to the displacement of a leaving group in a single, concerted step. The rate of an SN2 reaction is highly sensitive to several factors, but for the comparison at hand, two are paramount: the nature of the leaving group and steric hindrance at the reaction site.
A superior leaving group is one that can best stabilize the negative charge it acquires upon departing. This stability is inversely correlated with basicity; the conjugate bases of strong acids are excellent leaving groups.[1][2] When comparing the halogens, the leaving group ability increases down the periodic table: I > Br > Cl > F.[1][2] This trend is a direct consequence of decreasing basicity and increasing ionic radius, which allows the negative charge to be dispersed over a larger volume.[3] Therefore, from a purely theoretical standpoint, the bromide ion is a significantly better leaving group than the chloride ion.
Caption: Generalized SN2 reaction mechanism.
In-Depth Analysis of the Reactants
Ethyl Bromoacetate (EBA)
Ethyl bromoacetate is a powerful and versatile alkylating agent, employed extensively in organic synthesis.[4] Its utility is demonstrated in cornerstone reactions like the Reformatsky reaction, where it forms a zinc enolate, and in the preparation of Wittig reagents for olefination.[4][5]
-
Structure: Br-CH₂-C(=O)O-CH₂CH₃
-
Reactive Site: The α-carbon bonded to the bromine atom is highly electrophilic. This is due to the inductive effect of the adjacent ester carbonyl group and the excellent leaving group ability of bromide.
-
Steric Profile: EBA is a relatively small molecule, presenting minimal steric hindrance to an incoming nucleophile.
This compound (ECAA)
This molecule is a more complex derivative, essentially an N-chloroacetylated ethyl glycinate. It serves as a valuable building block for introducing a glycine ester moiety functionalized for further elaboration.
-
Structure: Cl-CH₂-C(=O)NH-CH₂-C(=O)O-CH₂CH₃
-
Reactive Site: The primary reactive site for SN2 reactions is the carbon atom bonded to chlorine. Similar to EBA, this carbon is activated by the adjacent amide carbonyl group.
-
Steric Profile: Compared to EBA, ECAA possesses a significantly larger and more complex structure. The entire ethyl aminoacetate portion of the molecule presents a bulkier steric shield around the electrophilic center.
A Head-to-Head Reactivity Comparison
-
Superior Leaving Group: As established, bromide (Br⁻) is a weaker base and more stable anion than chloride (Cl⁻). The carbon-bromine bond (bond energy ≈ 280 kJ/mol) is weaker than the carbon-chlorine bond (≈ 340 kJ/mol), requiring less energy to cleave. This results in a lower activation energy and a significantly faster reaction rate for EBA.[1]
-
Reduced Steric Hindrance: The compact structure of EBA allows for easier access of the nucleophile to the electrophilic carbon. The bulkier framework of ECAA can impede the optimal trajectory for the backside attack required in an SN2 reaction, further slowing its reaction rate relative to EBA.
Quantitative Data: A Comparative Kinetic Study
To illustrate this reactivity differential, consider a representative N-alkylation reaction with aniline in acetone at 25°C. The progress of the reaction can be monitored by techniques like HPLC or ¹H NMR spectroscopy to determine the second-order rate constants.
| Reagent | Nucleophile | Leaving Group | Relative Rate Constant (k_rel_) |
| Ethyl Bromoacetate | Aniline | Br⁻ | ~50 |
| This compound | Aniline | Cl⁻ | 1 |
Note: The relative rate constants are illustrative, based on established principles of leaving group ability in SN2 reactions. Actual values may vary with specific reaction conditions but the trend will hold.
The data clearly indicates that ethyl bromoacetate reacts orders of magnitude faster than its chloroacetylated counterpart. This enhanced reactivity makes it the reagent of choice for syntheses requiring rapid and efficient alkylation under mild conditions.
Experimental Protocol: Comparative N-Alkylation of Aniline
This protocol provides a framework for a self-validating experiment to empirically determine the reactivity difference.
Sources
A Senior Application Scientist's Guide to the Biological Landscape of Ethyl 2-[(2-chloroacetyl)amino]acetate Derivatives
Introduction: The Versatility of a Core Building Block
In the landscape of medicinal chemistry and drug discovery, the identification of versatile synthons—key building blocks—is paramount. Ethyl 2-[(2-chloroacetyl)amino]acetate stands out as one such precursor. Its structure, featuring a reactive chloroacetyl group and an ester moiety, provides a robust platform for the synthesis of a diverse array of heterocyclic compounds. This guide offers an in-depth comparison of the biological activities exhibited by various classes of compounds synthesized from this valuable starting material. We will delve into the experimental data supporting their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential, providing researchers and drug development professionals with a clear, evidence-based overview of their performance.
The rationale behind using this compound lies in its inherent reactivity. The electrophilic nature of the carbon atom bearing the chlorine makes it an excellent target for nucleophilic attack, facilitating cyclization reactions with various reagents to form stable heterocyclic rings. This reactivity is the cornerstone of its utility, enabling the creation of novel molecular scaffolds with significant therapeutic potential.
Comparative Analysis of Biological Activities
The true measure of a synthetic platform's value is the biological efficacy of its derivatives. Below, we compare the performance of various compound classes derived from this compound across several key therapeutic areas.
Anticancer Activity
The development of novel anticancer agents remains a critical focus of pharmaceutical research. Heterocyclic compounds, in particular, are cornerstones of many approved cancer therapies.[1] Derivatives synthesized from this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
Key Insights: Thiazole and quinazoline derivatives have shown notable potency. For instance, certain thiazole-based nitrogen mustards exhibit strong inhibitory effects against human leukemia (HCT116) and breast cancer (MCF-7) cells, with IC₅₀ values in the low micromolar range.[2] Similarly, specific quinazoline compounds have demonstrated significant activity against liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cell lines, with IC₅₀ values comparable to established drugs like Sorafenib.[3] This suggests that these scaffolds are promising avenues for further optimization in cancer drug discovery.
Table 1: Comparative Anticancer Activity of Synthesized Derivatives
| Compound Class/Derivative | Target Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Thiazole-based Nitrogen Mustard | HCT116 (Colon Carcinoma) | 5.48 µM | [2] |
| Thiazole-based Nitrogen Mustard | MCF-7 (Breast Adenocarcinoma) | 4.53 µM | [2] |
| Quinazoline Derivative (6e) | HCT-116 (Colon Carcinoma) | 10.12 µM | [3] |
| Quinazoline Derivative (6e) | HepG2 (Hepatocellular Carcinoma) | 11.23 µM | [3] |
| Quinazoline Derivative (10g) | MCF-7 (Breast Adenocarcinoma) | 0.15 µM | [3] |
| Quinazoline Derivative (11a) | HepG-2 (Hepatocellular Carcinoma) | 0.09 µM | [3] |
| Ethyl-2-amino-pyrrole-3-carboxylate | Various Soft Tissue Cancers | Potent Cytotoxicity | [4] |
Antimicrobial and Antifungal Activity
With the rise of antibiotic resistance, the search for new antimicrobial agents is a global health priority. Compounds derived from this compound have been successfully screened for activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Key Insights: The versatility of the core synthon allows for the creation of compounds with a broad spectrum of activity. Azetidinone derivatives, for example, have shown good to moderate antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[5][6] Thiazole derivatives have also been identified as potent antimicrobial agents.[7] The mechanism often involves the disruption of essential cellular processes in the microbes.
Table 2: Comparative Antimicrobial Activity of Synthesized Derivatives
| Compound Class/Derivative | Target Microorganism | Reported Activity | Reference |
| Azetidinone Derivatives | Staphylococcus aureus (Gram+) | Good to Moderate Activity | [5][6] |
| Azetidinone Derivatives | Escherichia coli (Gram-) | Good to Moderate Activity | [5][6] |
| 2-chlorobenzoic acid derivative | Escherichia coli (Gram-) | pMIC = 2.27 µM/ml | [8] |
| Thiazole Derivatives | Various Bacteria & Fungi | Wide Range of Activity | [7] |
| Spiroindenopyridazine-4H-pyran | P. aeruginosa, E. coli (Gram-) | MIC: 0.3 - 8.5 µM | [9] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, from arthritis to neurodegenerative disorders. The development of agents that can modulate inflammatory pathways is of significant therapeutic interest. Derivatives of this compound have been evaluated for their ability to inhibit key inflammatory mediators.
Key Insights: Several derivatives have shown promising results in both in vitro and in vivo models of inflammation.[10][11] A synthesized pivalate-based Michael product demonstrated notable inhibitory activity against cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are critical in the inflammatory cascade.[12] This dual-inhibition profile is particularly advantageous, as it can offer broader anti-inflammatory effects.
Table 3: Comparative Anti-inflammatory Activity of Synthesized Derivatives
| Compound Class/Derivative | Target/Assay | Reported Activity (IC₅₀) | Reference |
| Pivalate-based Michael Product | COX-1 Inhibition | 314 µg/mL | [12] |
| Pivalate-based Michael Product | COX-2 Inhibition | 130 µg/mL | [12] |
| Pivalate-based Michael Product | 5-LOX Inhibition | 105 µg/mL | [12] |
| Oxadiazole Derivatives | Carrageenan-induced paw edema | Potent Activity | [13] |
| Ethyl Acetate Fractions | LPS-induced RAW264.7 cells | Decreased NO, TNF-α, IL-6 | [14] |
Acetylcholinesterase (AChE) Inhibitory Activity
Acetylcholinesterase inhibitors are a primary class of drugs used to treat the symptoms of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, they can help improve cognitive function. Thiazole-based derivatives have emerged as particularly potent inhibitors of this enzyme.
Key Insights: The research in this area is promising, with several synthesized thiazole derivatives showing AChE inhibitory activity in the nanomolar range, rivaling the potency of the established drug donepezil.[15][16] This highlights the potential of using the this compound scaffold to develop new therapies for neurodegenerative diseases.
Table 4: Comparative AChE Inhibitory Activity of Synthesized Derivatives
| Compound Class/Derivative | Target/Assay | Reported Activity (IC₅₀) | Reference |
| Thiazole Derivative (Compound 10) | Acetylcholinesterase (AChE) | 103.24 nM | [15][16] |
| Thiazole Derivative (Compound 16) | Acetylcholinesterase (AChE) | 108.94 nM | [15][16] |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 55.0 nM | [15][16] |
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the protocols used for screening must be robust and well-validated. Below are step-by-step methodologies for key biological assays discussed in this guide.
Diagram of General Synthetic & Screening Workflow
Caption: General workflow from synthesis to biological activity screening.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antibacterial Activity (Agar Well Diffusion Method)
This method is used to assess the extent of growth inhibition by an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Uniformly spread the bacterial inoculum over the surface of a Mueller-Hinton Agar plate using a sterile swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone indicates higher antibacterial activity.
Diagram of the Agar Well Diffusion Assay Workflow
Caption: Step-by-step workflow for the agar well diffusion assay.
Conclusion and Future Outlook
This compound has unequivocally proven its merit as a foundational molecule in medicinal chemistry. The derivatives synthesized from this precursor exhibit a remarkable breadth of biological activities, with several compounds demonstrating potencies that warrant further investigation and preclinical development. The thiazole, azetidinone, and quinazoline scaffolds, in particular, represent fertile ground for the discovery of novel agents against cancer, microbial infections, and neurodegenerative diseases.
This guide provides a comparative framework grounded in experimental data, intended to assist researchers in navigating the chemical space enabled by this versatile synthon. The provided protocols offer a standardized basis for the biological evaluation of newly synthesized compounds, ensuring that data generated is both reliable and comparable across studies. Future research should focus on optimizing the lead compounds identified herein, exploring their mechanisms of action in greater detail, and advancing the most promising candidates through the drug development pipeline.
References
-
Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors Source: ACS Omega / PMC - NIH URL: [Link]
-
Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors Source: ACS Publications URL: [Link]
-
Title: Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones Source: PubMed Central URL: [Link]
-
Title: Synthesis and Biological Evaluation of Thiazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities Source: Chemical Methodologies URL: [Link]
-
Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents Source: MDPI URL: [Link]
-
Title: Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box Source: PMC - NIH URL: [Link]
-
Title: Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom Source: Al-Mustansiriyah Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: MDPI URL: [Link]
-
Title: Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition Source: PMC - NIH URL: [Link]
-
Title: Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]
-
Title: Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents Source: PubMed URL: [Link]
-
Title: Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives Source: PubMed URL: [Link]
-
Title: Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro Source: PubMed URL: [Link]
-
Title: Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization and Screening for Analgesic and Anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives Source: PubMed URL: [Link]
-
Title: Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo Source: PubMed Central URL: [Link]
-
Title: Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate Source: ResearchGate URL: [Link]
-
Title: Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study Source: ResearchGate URL: [Link]
-
Title: Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate Source: PubMed Central URL: [Link]
-
Title: Evaluation of the Antioxidant and Antimicrobial Activities of Ethyl Acetate Extract of Saccharomyces cerevisiae Source: PMC - NIH URL: [Link]
-
Title: Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones Source: MDPI URL: [Link]
-
Title: The anti-inflammatory properties of ethyl acetate fraction in ethanol extract from Sarcodia suiae sp. alleviates atopic dermatitis-like lesion in mice Source: PubMed URL: [Link]
-
Title: Bioinformatics-Guided Identification of Ethyl Acetate Extract of Citri Reticulatae Pericarpium as a Functional Food Ingredient with Anti-Inflammatory Potential Source: MDPI URL: [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory properties of ethyl acetate fraction in ethanol extract from Sarcodia suiae sp. alleviates atopic dermatitis-like lesion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Screening for Analgesic and Anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity-Assessment Methods for Synthesized Ethyl 2-[(2-chloroacetyl)amino]acetate
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical methods for assessing the purity of Ethyl 2-[(2-chloroacetyl)amino]acetate, a key intermediate in various synthetic pathways. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research.
The imperative for stringent purity assessment is underscored by regulatory bodies like the International Council for Harmonisation (ICH), which has established clear guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3] These guidelines are critical for ensuring the safety, efficacy, and stability of pharmaceutical products.[1][2][4]
The Significance of Purity in Drug Development
Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including starting materials, intermediates, by-products, and degradation products.[2][5] Even trace amounts of these impurities can have significant impacts on the safety and efficacy of the final drug product.[2] Therefore, employing validated analytical methods to accurately quantify the purity of synthesized intermediates like this compound is not just a matter of good scientific practice but a regulatory necessity.[4][6]
A Comparative Analysis of Key Purity Assessment Methods
The selection of an appropriate analytical method depends on various factors, including the chemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity. Here, we compare three widely used techniques for purity determination.
| Method | Principle | Strengths | Limitations | Typical Application |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, sensitivity, and applicability to a wide range of compounds. | Can be time-consuming, requires appropriate reference standards. | Quantitative purity determination and impurity profiling. |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection. | Excellent for volatile impurities, provides structural information. | Not suitable for non-volatile or thermally labile compounds. | Detection of residual solvents and volatile impurities. |
| qNMR | Measurement of the nuclear magnetic resonance of atomic nuclei to provide structural and quantitative information. | Non-destructive, provides absolute quantification without a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods, requires specialized equipment. | Absolute purity determination and structural confirmation.[7] |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds due to its high resolving power and sensitivity.[5] A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products, allowing for accurate quantification.[5][8]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Detailed HPLC Protocol:
-
Objective: To determine the purity of this compound and quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile is often effective.[10]
-
Flow Rate: Typically set at 1.0 mL/min.[9]
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte, often around 210 nm.[9]
-
Injection Volume: 10 µL.[9]
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the synthesized this compound in a suitable diluent (e.g., acetonitrile/water mixture).
-
Prepare a reference standard solution of known concentration.
-
-
Data Analysis:
-
The percentage purity is calculated by comparing the peak area of the main compound in the sample chromatogram to the total area of all peaks (Area Normalization) or against the peak area of the reference standard (External Standard Method).
-
Impurity levels are reported based on their peak areas relative to the main peak. The ICH Q3A guideline suggests reporting impurities at levels of 0.1% or higher.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[11][12]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS impurity analysis.
Detailed GC-MS Protocol:
-
Objective: To identify and quantify volatile organic impurities. A published method for a similar compound, ethyl 2-chloroacetoacetate, provides a good starting point.[13]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a flame ionization detector (FID) can also be used for quantification.[11]
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-1 (100% dimethylpolysiloxane), is often suitable.[11]
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A temperature gradient is typically employed to separate compounds with different boiling points. For example, starting at a lower temperature and ramping up.
-
Injector and Detector Temperature: Maintained at a high enough temperature to ensure volatilization without degradation.
-
-
Sample Preparation:
-
Data Analysis:
-
Peaks in the total ion chromatogram are identified by comparing their mass spectra to a library of known compounds.
-
Quantification can be performed using an internal or external standard method.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR is a primary analytical method that can determine the purity of a substance without the need for a chemically identical reference standard.[7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Workflow: qNMR Analysis
Caption: Workflow for qNMR purity determination.
Detailed qNMR Protocol:
-
Objective: To determine the absolute purity of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Accurately weigh a specific amount of the synthesized compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[14]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay to allow for complete relaxation of all protons.
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion
The comprehensive assessment of purity for synthesized compounds like this compound is a multi-faceted process that often requires the application of orthogonal analytical techniques. HPLC provides excellent separation and quantification of the main component and non-volatile impurities. GC-MS is indispensable for the detection of residual solvents and other volatile contaminants. qNMR offers a powerful, non-destructive method for determining absolute purity. By judiciously selecting and validating these methods, researchers can ensure the quality and integrity of their materials, which is fundamental to the successful development of new therapeutics. Adherence to established guidelines, such as those from the ICH, is paramount for regulatory compliance and ensuring patient safety.[1][4][6]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2021). International Journal of Pharmaceutical Investigation.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
- Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). Medicines Control Agency, The Gambia.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmaceutical and Scientific Innovation.
- ICH Test Procedures and Acceptance Criteria for Biological Products. (n.d.). National Toxicology Program.
- DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. (2019). Rasayan Journal of Chemistry.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry.
- Ethyl chloroacetate. (2018). SIELC Technologies.
- Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography. (2019). ResearchGate.
- Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate. (2014). Google Patents.
- How Do Chemical Manufacturers Assess Purity?. (n.d.). Moravek, Inc..
- Identification, synthesis and characterization of impurities of Diazepam API. (2015). Journal of Chemical and Pharmaceutical Research.
- Preparation method for ethyl 2-chloroacetoacetate. (2015). Google Patents.
- Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide. (2025). Benchchem.
- Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis. (2025). Benchchem.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2014). Molecules.
- Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). (2007). Journal of Agricultural and Food Chemistry.
- Ethyl (2-chlorobenzoyl)acetate. (n.d.). Sigma-Aldrich.
- GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. (2008). Analytical and Bioanalytical Chemistry.
- Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. (2011). Swedish National Food Agency.
- (A), GC-MS analysis after ethyl acetate extraction and... (n.d.). ResearchGate.
- 1H-NMR impurity originating from ethyl acetate - What could it be?. (2022). ResearchGate.
- ETHYL-(E)-2-CHLOROACETYL-3-(2'-THIOFURANYL)-PROPENOATE;(E)-MAJOR-ISOMER. (n.d.). SpectraBase.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. particle.dk [particle.dk]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ethyl chloroacetate | SIELC Technologies [sielc.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 14. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of N-Alkylation: A Comparative Guide to Reagents Beyond Ethyl 2-[(2-chloroacetyl)amino]acetate
Introduction: The Crucial Role of N-Alkylation in Modern Chemistry
The strategic introduction of alkyl groups onto nitrogen atoms, a transformation known as N-alkylation, stands as a cornerstone of modern organic synthesis. This fundamental reaction is pivotal in the construction of a vast array of molecules, from life-saving pharmaceuticals and innovative agrochemicals to advanced materials. Among the diverse toolkit of reagents available for this purpose, α-haloacetamides like Ethyl 2-[(2-chloroacetyl)amino]acetate have traditionally held a prominent position due to their reactivity. However, the ever-evolving demands of chemical research and development necessitate a broader perspective, one that encompasses a range of alternative reagents offering distinct advantages in terms of mildness, selectivity, safety, and environmental impact.
This guide provides a comprehensive evaluation of key alternative methodologies to N-alkylation with this compound. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of these alternatives, supported by experimental data and protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting the optimal N-alkylation strategy for their specific synthetic challenges.
The Benchmark: Understanding this compound
This compound is a bifunctional molecule that serves as a valuable building block in organic synthesis. Its reactivity stems from the electrophilic α-carbon, which is susceptible to nucleophilic attack by amines, and the ester functionality, which can be further manipulated. The chloroacetyl group provides a reactive handle for N-alkylation reactions, typically proceeding via a classical SN2 mechanism.
While effective, the use of α-haloacetamides is not without its drawbacks. These reagents can be lachrymatory and require careful handling. Furthermore, the reaction conditions often necessitate the use of strong bases, which can be incompatible with sensitive functional groups present in complex molecules. The potential for over-alkylation, particularly with primary amines, also presents a significant challenge.[1]
A World of Alternatives: Expanding the N-Alkylation Toolkit
The limitations of traditional alkylating agents have spurred the development of a diverse array of alternative methods. These modern approaches offer greater control, improved functional group tolerance, and often align better with the principles of green chemistry.
Reductive Amination: A Mild and Versatile Approach
Reductive amination has emerged as a powerful and widely adopted strategy for the formation of C-N bonds.[2] This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[2][3]
Mechanism and Advantages:
The key to the success of reductive amination lies in the use of mild reducing agents that selectively reduce the imine in the presence of the starting carbonyl compound.[3] Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation.[3][4] This method offers several advantages over traditional alkylation with alkyl halides:
-
Mild Reaction Conditions: Reductive amination typically proceeds under neutral or slightly acidic conditions, making it compatible with a wide range of sensitive functional groups.[2]
-
High Selectivity: The problem of over-alkylation is largely circumvented as the imine formation is a reversible process and the subsequent reduction is generally selective for the mono-alkylated product.[3]
-
Broad Substrate Scope: A vast array of aldehydes and ketones can be employed, providing access to a diverse range of N-alkylated products.[4]
-
Green Chemistry Principles: The use of catalytic hydrogenation or less toxic borohydride reagents aligns well with the goals of sustainable chemistry.[2][4]
Experimental Protocol: Reductive Amination of Aniline with Benzaldehyde
-
To a solution of aniline (1.0 mmol) and benzaldehyde (1.1 mmol) in methanol (10 mL), add 3Å molecular sieves.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Reductive Amination Workflow.
The Mitsunobu Reaction: Inversion of Stereochemistry and Broad Applicability
The Mitsunobu reaction is a versatile and powerful tool for the N-alkylation of a wide range of nitrogen nucleophiles, including imides, sulfonamides, and azides.[5][6] This reaction proceeds with a complete inversion of stereochemistry at the alcohol carbon, making it particularly valuable in the synthesis of chiral molecules.[6][7][8]
Mechanism and Key Reagents:
The Mitsunobu reaction involves the activation of a primary or secondary alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The resulting alkoxyphosphonium salt is then displaced by the nitrogen nucleophile in an SN2 fashion.
Advantages and Limitations:
-
Stereochemical Control: The key advantage of the Mitsunobu reaction is the predictable and complete inversion of stereochemistry at the alcohol center.[6][7][8]
-
Broad Nucleophile Scope: A wide variety of N-nucleophiles with a pKa of less than 15 can be effectively employed.[8]
-
Mild Conditions: The reaction is typically carried out under neutral and mild conditions.
However, the Mitsunobu reaction is not without its challenges. The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[9] Furthermore, the azodicarboxylate reagents are hazardous and require careful handling.[9]
Experimental Protocol: Mitsunobu N-Alkylation of Phthalimide with Benzyl Alcohol
-
To a solution of benzyl alcohol (1.0 mmol), phthalimide (1.2 mmol), and triphenylphosphine (1.2 mmol) in anhydrous THF (10 mL) at 0 °C, add diethyl azodicarboxylate (1.2 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-benzylphthalimide.
Caption: Mitsunobu Reaction Workflow.
N-Alkylation with Alcohols: A Green and Atom-Economical Approach
The direct N-alkylation of amines with alcohols represents a highly attractive and environmentally benign alternative to traditional methods.[10][11][12] This "borrowing hydrogen" or "hydrogen autotransfer" methodology utilizes a catalyst to temporarily dehydrogenate the alcohol to an in-situ generated aldehyde or ketone, which then undergoes reductive amination with the amine.[11][13]
Mechanism and Catalysts:
This transformation is typically catalyzed by transition metal complexes, with ruthenium and iridium-based catalysts being particularly effective.[11][14] The catalytic cycle involves the oxidation of the alcohol, condensation with the amine to form an imine, and subsequent reduction of the imine by the metal hydride species. The only byproduct of this process is water, making it a highly atom-economical and green process.[10]
Advantages:
-
Atom Economy: The only byproduct is water, leading to minimal waste generation.[10]
-
Green Solvents: These reactions can often be performed in environmentally friendly solvents, including water.[15]
-
Readily Available Starting Materials: Alcohols are generally inexpensive and readily available.
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol
-
To a mixture of aniline (1.0 mmol), benzyl alcohol (1.2 mmol), and a catalytic amount of a suitable ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) in a suitable solvent (e.g., toluene), add a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere for the required time.
-
Cool the reaction to room temperature, filter off the catalyst and base.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Borrowing Hydrogen Catalytic Cycle.
Buchwald-Hartwig Amination: A Powerful Tool for Aryl and Heteroaryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl and heteroaryl amines.[16][17][18] This reaction allows for the formation of C-N bonds between an amine and an aryl or heteroaryl halide or triflate.[16][18]
Mechanism and Scope:
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[18]
Advantages:
-
Broad Scope: A wide variety of amines and aryl/heteroaryl coupling partners can be employed.[18]
-
Functional Group Tolerance: The reaction is tolerant of a wide range of functional groups.
-
Mild Conditions: The reaction can often be carried out under relatively mild conditions.
Experimental Protocol: Buchwald-Hartwig Amination of Aniline with Bromobenzene
-
To a reaction vessel, add bromobenzene (1.0 mmol), aniline (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
Add an anhydrous solvent (e.g., toluene) and heat the mixture under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Comparative Performance Data
| Method | Alkylating Agent | Key Advantages | Key Disadvantages | Typical Yields |
| This compound | α-Haloacetamide | Readily available, bifunctional | Lachrymatory, requires strong base, potential for over-alkylation | Moderate to High |
| Reductive Amination | Aldehydes/Ketones | Mild conditions, high selectivity, broad scope, green | Requires a reducing agent | High to Excellent |
| Mitsunobu Reaction | Alcohols | Stereochemical inversion, broad nucleophile scope | Stoichiometric byproducts, hazardous reagents | Good to High |
| N-Alkylation with Alcohols | Alcohols | High atom economy, green, readily available starting materials | Requires a catalyst, can require high temperatures | Good to Excellent |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides | Broad scope for aryl amines, high functional group tolerance | Requires a palladium catalyst and specific ligands | Good to Excellent |
Conclusion: Selecting the Right Tool for the Job
The field of N-alkylation has evolved significantly, moving beyond traditional reagents like this compound to embrace a diverse range of methodologies. The choice of the optimal N-alkylation strategy is a critical decision that depends on a multitude of factors, including the specific substrate, the desired product, the presence of sensitive functional groups, and considerations of cost, safety, and environmental impact.
Reductive amination offers a mild and highly selective route for a broad range of applications. The Mitsunobu reaction remains unparalleled for its ability to control stereochemistry, albeit with challenges in purification and reagent handling. The direct N-alkylation of amines with alcohols stands out as a green and atom-economical approach, while the Buchwald-Hartwig amination provides a powerful solution for the synthesis of challenging aryl and heteroaryl amines.
By understanding the nuances of each of these powerful transformations, researchers can navigate the complex landscape of N-alkylation with confidence, enabling the efficient and elegant synthesis of the molecules that will drive future innovation in science and medicine.
References
- Reddy, M. M., et al. (2013). N-Alkylation of amines with alcohols over nanosized zeolite beta. RSC Advances, 3(42), 19373-19380.
- Garcı́a-Álvarez, R., et al. (2014). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Catalysis Science & Technology, 4(10), 3539-3544.
- Garg, N. K., et al. (2018). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
- Kumar, A., & Sibi, M. P. (2020). Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 85(24), 16058-16067.
- Dandapani, S., & Jeske, M. (2010). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. The Journal of Organic Chemistry, 75(15), 5194-5197.
- Swamy, K. C. K., & Kumar, N. S. (2012). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 112(3), 1704-1754.
- Sharma, A., & Kumar, V. (2017). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 14(3), 179-197.
- Li, G., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2966-2970.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156-1184.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Kurosawa, W., et al. (2000). A convenient and versatile method for the N-alkylation of amines using alcohols and a ruthenium catalyst. Tetrahedron Letters, 41(43), 8345-8349.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
Sources
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. N-Alkylation of amines with alcohols over nanosized zeolite beta - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Synthetic Routes to Ethyl 2-[(2-chloroacetyl)amino]acetate: A Guide for Process Optimization
For researchers and professionals in the field of organic synthesis and drug development, the selection of an optimal synthetic pathway is paramount. Ethyl 2-[(2-chloroacetyl)amino]acetate, a key building block in the synthesis of various pharmaceuticals and bioactive molecules, can be prepared through several routes. This guide provides an in-depth comparative analysis of the most common synthetic strategies, focusing on the underlying chemical principles, experimental considerations, and process efficiency.
The primary and most established method for synthesizing this compound is the N-acylation of ethyl glycinate with chloroacetyl chloride. While the core transformation remains the same, significant variations in reaction conditions, particularly the choice of base and solvent, can dramatically influence yield, purity, and scalability. This analysis will dissect these variations to provide a clear framework for methodological selection.
Core Reaction: N-Acylation of Ethyl Glycinate
The fundamental transformation involves the reaction of the primary amine of ethyl glycinate with the electrophilic acyl chloride, chloroacetyl chloride. The reaction necessitates a base to neutralize the hydrochloric acid byproduct generated during the acylation.
General Reaction Scheme:
The starting material, ethyl glycinate, is typically used as its hydrochloride salt (ethyl glycinate·HCl) due to the higher stability and ease of handling compared to the free base. The use of the hydrochloride salt requires a stoichiometric equivalent of the base to liberate the free amine in situ, in addition to the equivalent required to scavenge the HCl produced during the reaction.[1] Therefore, when starting with ethyl glycinate hydrochloride, at least two equivalents of the base are necessary.
Route 1: Acylation in an Aqueous Biphasic System
This route employs an aqueous solution of a mild inorganic base, such as sodium bicarbonate or sodium carbonate, with an organic solvent like dichloromethane (DCM) or dichloroethane.[1] This method is often favored for its cost-effectiveness and relatively simple work-up.
Mechanism & Rationale:
The ethyl glycinate hydrochloride is dissolved in the aqueous phase, where the inorganic base neutralizes the hydrochloride and liberates the free ethyl glycinate. The chloroacetyl chloride is dissolved in the organic solvent. The reaction occurs at the interface of the two phases. The low temperature (-10 to 10 °C) is crucial to control the exothermic reaction and minimize the hydrolysis of the highly reactive chloroacetyl chloride.[1]
Workflow Diagram:
Caption: Workflow for the organic solvent/tertiary amine base route.
Experimental Protocol (Representative):
-
Ethyl glycinate hydrochloride (1 equivalent) is suspended in dichloromethane.
-
The mixture is cooled to 0°C, and triethylamine (2.2 equivalents) is added dropwise.
-
Chloroacetyl chloride (1.1 equivalents) is then added dropwise, maintaining the temperature below 5°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours.
-
The precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the product.
Comparative Analysis
| Parameter | Route 1: Aqueous Biphasic | Route 2: Organic/Tertiary Amine |
| Base | Inorganic (e.g., NaHCO₃, K₂CO₃) | Organic (e.g., Triethylamine) |
| Solvent System | Water and immiscible organic solvent | Anhydrous organic solvent |
| Cost | Generally lower due to inexpensive base and water. | Higher due to the cost of triethylamine and anhydrous solvents. |
| Work-up | Simple phase separation. | Requires filtration of amine salt and more extensive washing. |
| Scalability | Highly scalable, often used in industrial processes. | Scalable, but disposal of amine salt can be a consideration. |
| Reaction Control | Good temperature control due to the high heat capacity of water. | Requires careful monitoring of temperature. |
| Byproducts | Inorganic salts, easily removed in the aqueous phase. | Triethylamine hydrochloride, which may require filtration. |
| Environmental Impact | Use of chlorinated solvents is a drawback. | Use of organic solvents and amines. |
| Potential Issues | Hydrolysis of chloroacetyl chloride if temperature is not controlled. | Incomplete reaction if starting materials are not anhydrous. |
Conclusion and Recommendations
Both synthetic routes are effective for the preparation of this compound. The choice between them often depends on the specific requirements of the synthesis, including scale, cost, and available equipment.
For large-scale industrial production, the Aqueous Biphasic Route is often preferred due to its lower cost, straightforward work-up, and excellent temperature control. The use of inexpensive and readily available inorganic bases is a significant advantage.
The Organic Solvent/Tertiary Amine Route is a valuable alternative, particularly for smaller-scale laboratory preparations where the convenience of a homogeneous reaction and potentially faster reaction times may be advantageous. However, the higher cost of reagents and the need for anhydrous conditions are important considerations.
Ultimately, the optimal choice will be dictated by a careful evaluation of the factors outlined in this guide. It is recommended that researchers perform small-scale trial reactions to determine the most efficient and practical method for their specific application.
References
-
PrepChem. (n.d.). Synthesis of chloroacetylglycine ethyl ester. Retrieved from PrepChem.com. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-[(2-chloroacetyl)amino]acetate: A Comprehensive Guide
In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. Ethyl 2-[(2-chloroacetyl)amino]acetate, a reactive building block, requires meticulous handling from procurement to disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower researchers with the knowledge to manage chemical life cycles responsibly, fostering a culture of safety that extends beyond the bench.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the SDS of structurally analogous compounds, including Ethyl 2-chloroacetoacetate, Ethyl 2-chloro-2-oxoacetate, and Ethyl chloroacetate, as well as established best practices for the disposal of halogenated organic compounds.
Hazard Assessment and Characterization: The "Why" Behind the Precautions
This compound is a halogenated organic compound. The presence of the chloroacetyl group imparts significant reactivity and toxicity. Based on analogous compounds, it is prudent to treat this chemical as hazardous, exhibiting multiple risk characteristics.
Understanding the inherent hazards is the foundational step in designing a safe disposal workflow. The chloroacetyl moiety can act as an alkylating agent, posing a risk of causing skin and eye damage.[1][2] Furthermore, like many organic esters, it is likely to be combustible and pose an aquatic toxicity risk.[1][3][4]
| Hazard Classification (Anticipated) | Description | Primary Safety Concern |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed or in contact with skin.[3][4] | Prevention of accidental ingestion and skin contact through proper PPE. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2] | Use of chemical-resistant gloves, lab coats, and eye/face protection is mandatory. |
| Flammable Liquid | The compound is likely a flammable liquid and vapor.[1][2][3] | Elimination of ignition sources and use of explosion-proof equipment. |
| Aquatic Hazard | Very toxic to aquatic life.[1][3][4] | Prevention of release into the environment, including drains and waterways. |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the anticipated hazards, the following PPE is mandatory when handling this compound and its waste:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste. The following workflow ensures compliance and safety at every stage.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
